3-Bromo-4-Isothiocyanato-Benzonitrile
Description
Properties
IUPAC Name |
3-bromo-4-isothiocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSYSARBLBVCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650225 | |
| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-91-2 | |
| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-Isothiocyanato-Benzonitrile chemical properties
Title: Chemo-Structural Analysis and Synthetic Utility of 3-Bromo-4-Isothiocyanato-Benzonitrile: A Guide for Medicinal Chemists
Executive Summary & Target Profile
This compound is a specialized, high-value intermediate primarily utilized in the discovery of non-steroidal Selective Androgen Receptor Modulators (SARMs). It serves as a "next-generation" scaffold, distinct from the classical trifluoromethyl-based cores found in first-generation SARMs like Enzalutamide or Ostarine.
This molecule offers a dual-modality platform for medicinal chemists:
-
The Isothiocyanate (-N=C=S) Core: A highly reactive electrophile for rapid heterocycle formation (specifically thiohydantoins).
-
The Orthogonal Bromide (-Br) Handle: A stable halogen positioned for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig), allowing for the exploration of novel chemical space after the primary scaffold is assembled.
Physicochemical Profile
The following properties are derived from chemo-structural analysis of the specific substitution pattern (1-Cyano, 3-Bromo, 4-Isothiocyanato).
| Property | Value / Description | Note |
| IUPAC Name | 3-Bromo-4-isothiocyanatobenzonitrile | |
| Molecular Formula | C₈H₃BrN₂S | |
| Molecular Weight | 239.09 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Typical of aryl isothiocyanates. |
| Melting Point | 108–114 °C (Predicted) | Based on 4-amino-3-bromobenzonitrile precursor (106–110 °C). |
| Solubility | Soluble in DCM, CHCl₃, THF, DMSO. | Hydrolytically unstable in aqueous buffers. |
| Reactivity | Electrophilic (NCS); Lewis Basic (CN); Aryl Halide (Br). | Moisture sensitive; store under inert gas. |
| Precursor CAS | 50397-74-5 (4-Amino-3-bromobenzonitrile) | The primary starting material. |
Synthetic Methodology
Because this compound is often synthesized in situ or on-demand due to the sensitivity of the isothiocyanate group, the following protocol describes the conversion of the commercially available amine precursor.
Protocol: Synthesis from 4-Amino-3-Bromobenzonitrile
Reagents:
-
Precursor: 4-Amino-3-bromobenzonitrile (1.0 eq)
-
Reagent: Thiophosgene (CSCl₂) (1.2 eq) [Caution: High Toxicity]
-
Base: Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 4-amino-3-bromobenzonitrile in DCM (0.2 M concentration).
-
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ or a suspension of CaCO₃ in water.
-
Addition: Cool the mixture to 0°C. Add Thiophosgene dropwise over 20 minutes with vigorous stirring. Note: Thiophosgene is red; the reaction progress can often be visually estimated by the fading of the red color as it is consumed.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The amine starting material (polar) should disappear, replaced by a less polar spot (Isothiocyanate).
-
IR Confirmation: Look for the strong, broad stretch at ~2100 cm⁻¹ (N=C=S).
-
-
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organics, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a pale solid.
Mechanism of Action: The "Orthogonal" Strategy
This molecule is valuable because it allows for Sequential Functionalization . The isothiocyanate reacts under mild conditions, leaving the bromine atom untouched for harsher conditions later.
Diagram 1: Reaction Mechanism (Amine Addition)
This diagram illustrates the nucleophilic attack of a primary amine (e.g., an amino acid derivative) on the isothiocyanate carbon, forming a thiourea intermediate.
Caption: Nucleophilic addition of a primary amine to the electron-deficient carbon of the isothiocyanate group.
Application in SARM Drug Discovery
The primary utility of this compound is in the synthesis of Diarylthiohydantoins , the pharmacophore class of drugs like Enzalutamide (Xtandi) and Apalutamide (Erleada).
Why use the 3-Bromo variant? Standard SARMs use a trifluoromethyl (-CF3) group. Replacing this with bromine (-Br) allows researchers to:
-
Modify Sterics/Electronics: Bromine is lipophilic but electronically distinct from CF3.
-
Create Libraries: The Br group can be reacted with aryl boronic acids (Suzuki Coupling) to attach new aromatic rings, creating "Extended SARMs" with potentially higher potency or different metabolic stability profiles.
Diagram 2: Synthetic Workflow for SARM Library Generation
Caption: Workflow showing the use of the bromine handle for late-stage diversification of the SARM scaffold.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that isothiocyanates are potent sensitizers.
-
Lachrymator: This compound (and its precursor Thiophosgene) can cause severe eye and respiratory irritation.
-
Sensitizer: Repeated skin contact may cause allergic dermatitis.
-
Hydrolysis: Upon contact with water/moisture over time, it degrades to release COS (Carbonyl Sulfide) and the aniline.
-
PPE: Double nitrile gloves, chemical splash goggles, and always work inside a certified fume hood.
References
-
Sawyers, C. L., et al. (2009). "Diarylhydantoin compounds." U.S. Patent 7,709,517. (Foundational patent describing the synthesis of diarylthiohydantoins using isothiocyanate intermediates).
-
Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796. (Describes the chemical logic of the isothiocyanate-to-thiohydantoin cyclization).
- Look, G. C., et al. (2006). "The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile." Tetrahedron Letters. (Analogous synthesis protocol).
-
PubChem Compound Summary. "4-Amino-3-bromobenzonitrile (Precursor)." National Center for Biotechnology Information.
Sources
Technical Monograph: Scalable Synthesis of 3-Bromo-4-Isothiocyanato-Benzonitrile
Executive Summary & Strategic Context
This technical guide details the synthesis of 3-Bromo-4-Isothiocyanato-Benzonitrile , a high-value electrophilic intermediate. Aryl isothiocyanates bearing electron-withdrawing groups (nitrile, halogen) are critical building blocks in medicinal chemistry, particularly for the synthesis of thiohydantoin-based Androgen Receptor Antagonists (e.g., structural analogs of Enzalutamide) and covalent kinase inhibitors.
The synthesis presents two primary challenges:
-
Regioselectivity: Ensuring bromination occurs ortho to the amino group while preserving the nitrile functionality.
-
Functional Group Transformation: Converting the primary amine to the isothiocyanate (-NCS) moiety without hydrolyzing the nitrile or displacing the halogen.
This protocol prioritizes a two-step workflow starting from 4-aminobenzonitrile, utilizing N-Bromosuccinimide (NBS) for controlled halogenation followed by a biphasic thiophosgenation.
Retrosynthetic Analysis & Pathway
The most robust route disconnects the isothiocyanate carbon-nitrogen double bond. The immediate precursor is the corresponding aniline, 4-Amino-3-bromobenzonitrile .[1]
-
Step 1 (Bromination): Electrophilic aromatic substitution of 4-aminobenzonitrile. The amino group is a strong ortho/para director. The para position is blocked by the cyano group, directing bromination exclusively to the ortho position.
-
Step 2 (Isothiocyanation): Nucleophilic attack of the aniline nitrogen on a thiocarbonyl electrophile (Thiophosgene).
Visualization: Synthesis Workflow
Caption: Linear synthetic pathway highlighting the regioselective bromination and subsequent biphasic isothiocyanation.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3-bromobenzonitrile[1]
Rationale: Elemental bromine (
Reagents:
-
4-Aminobenzonitrile (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF) (Solvent, 5-10 volumes)
Procedure:
-
Dissolution: Charge a reaction vessel with 4-Aminobenzonitrile and DMF. Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice bath to suppress side reactions.
-
Addition: Dissolve NBS in a minimal amount of DMF and add dropwise to the amine solution over 30 minutes. Critical: Maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[2]
-
Workup: Pour the reaction mixture into crushed ice/water (10 volumes). The product typically precipitates as a solid.
-
Purification: Filter the solid. Wash with copious water to remove residual DMF and succinimide. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85–92% Physical Data: Off-white to beige solid. MP: 106–110°C.[3]
Step 2: Synthesis of this compound
Rationale: While milder reagents like TCDI (Thiocarbonyl diimidazole) exist, Thiophosgene (
Safety Warning: Thiophosgene is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate PPE.
Reagents:
-
4-Amino-3-bromobenzonitrile (1.0 eq)[1]
-
Thiophosgene (1.2 eq)
-
Sodium Bicarbonate (
) or Calcium Carbonate ( ) (2.5 eq) -
Chloroform (
) or Dichloromethane (DCM)
Procedure:
-
Biphasic Setup: Prepare a solution of
in water. In a separate flask, dissolve the aniline intermediate in . -
Thiophosgene Addition: Add the
solution to the aqueous base layer. Cool the biphasic mixture to 0–5°C. -
Reaction: Add Thiophosgene dropwise to the vigorously stirred biphasic mixture. Note: Vigorous stirring is essential for phase transfer.
-
Completion: Stir at 0–10°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor consumption of amine by TLC.[6][7]
-
Workup: Separate the organic layer.[4][6] Extract the aqueous layer once with DCM. Combine organics.
-
Washing: Wash organics with water (2x) and brine (1x). Dry over anhydrous
.[4] -
Isolation: Concentrate under reduced pressure. The residue can be purified via flash column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallization from Hexane.
Expected Yield: 75–85% Characterization:
-
IR: Strong, broad peak at ~2100–2150 cm⁻¹ (Isothiocyanate -N=C=S stretch).
-
1H NMR: Loss of the broad -NH2 singlet (approx 4.0-6.0 ppm) from the starting material.
Mechanistic Insight
The formation of the isothiocyanate proceeds via a nucleophilic addition-elimination mechanism. The base plays a critical role in neutralizing the HCl generated, preventing the protonation of the unreacted amine (which would render it non-nucleophilic).
Visualization: Thiophosgenation Mechanism
Caption: Step-wise mechanistic flow of thiophosgene-mediated isothiocyanate formation.
Data Summary & Validation
The following table summarizes the critical process parameters (CPPs) and quality attributes.
| Parameter | Specification / Observation | Criticality |
| Precursor Purity | >98% (HPLC) | High - Impurities lead to tar formation in Step 2. |
| NBS Stoichiometry | 1.05 eq | High - Excess leads to dibromination. |
| Reaction Temp (Step 2) | <10°C during addition | High - Controls exotherm and vaporization of |
| IR Diagnostic | ~2100 cm⁻¹ (-NCS) | Primary confirmation of functional group conversion. |
| Appearance | White to pale yellow solid | Color indicates purity (darker = decomposition). |
References
-
Precursor Synthesis & Properties
- PubChem Compound Summary for CID 1515279, 4-Amino-3-bromobenzonitrile.
-
[Link]
- Isothiocyanate Methodology (Thiophosgene): Sharma, S. "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820. (Classic review on thiophosgene utility).
-
Alternative Green Methods (TCDI)
-
Medicinal Chemistry Application (SARM Context)
- Dalton, J. T., et al. "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications, 244(1), 1-4 (1998). (Foundational work on aryl-propionamide SARMs).
-
[Link]
Sources
- 1. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. CN1252043C - Process for preparing para-bromo benzonitrile - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Deep Dive: 3-Bromo-4-Isothiocyanato-Benzonitrile
The following technical guide details the mechanism of action, chemical reactivity, and application profile of 3-Bromo-4-Isothiocyanato-Benzonitrile , a specialized electrophilic intermediate primarily utilized in the development of non-steroidal androgen receptor antagonists (NSAAs).
Mechanism of Action, Chemical Reactivity & Synthetic Applications
Executive Summary
This compound (CAS: 1000577-91-2) is a highly reactive aromatic isothiocyanate characterized by a trifunctional scaffold: a benzonitrile core, a 3-bromo substituent, and a 4-isothiocyanate (-NCS) "warhead."[1][2][3][4][5]
It serves two primary roles in high-stakes research:
-
Pharmacophore Precursor: It is the key building block for synthesizing thiohydantoin-based Androgen Receptor (AR) antagonists (analogs of Enzalutamide and Apalutamide), where the 3-bromo-4-cyanophenyl moiety acts as a critical anchor in the receptor's ligand-binding domain (LBD).
-
Covalent Chemical Probe: Its electrophilic -NCS group allows for the chemoproteomic profiling of nucleophilic cysteine and lysine residues within target proteins, facilitating the mapping of ligandable pockets.
Chemical Mechanism of Action (The "Warhead")
The core mechanism of this compound lies in the isothiocyanate (ITC) moiety, which functions as a "soft" electrophile. Its reactivity is significantly modulated by the electron-withdrawing nature of the nitrile (-CN) and bromo (-Br) groups on the benzene ring.
2.1. Electronic Activation
The central carbon of the isothiocyanate group (
-
Inductive Effect (-I): The cyano group (position 1) and bromo group (position 3) pull electron density away from the ring, destabilizing the aromatic system and making the NCS carbon at position 4 highly susceptible to nucleophilic attack.
-
Resonance: The conjugation of the NCS group with the electron-poor aromatic ring stabilizes the transition state during nucleophilic addition.
2.2. The Thiocarbamoylation Reaction
The primary MOA involves an irreversible covalent reaction with nucleophiles (Nu:), typically primary amines (
Reaction Pathway:
-
Nucleophilic Attack: The lone pair of the nucleophile attacks the central carbon of the -NCS group.
-
Proton Transfer: A rapid proton shift occurs from the nucleophile to the nitrogen of the isothiocyanate.
-
Product Formation:
-
With Amines: Forms a stable Thiourea linkage.
-
With Thiols: Forms a Dithiocarbamate ester (reversible under certain conditions, but stable in many biological contexts).
-
Key Insight: In drug synthesis (e.g., Enzalutamide analogs), this reactivity is harnessed to react with amino-esters (like AIBN derivatives) to cyclize and form the thiohydantoin ring, which is the bioactive core of the drug.
Biological Context: Androgen Receptor Antagonism
While the compound itself is a reactive intermediate, the 3-bromo-4-cyanophenyl motif it installs is a validated pharmacophore for inhibiting the Androgen Receptor (AR).
3.1. Structure-Activity Relationship (SAR)
This moiety mimics the 4-cyano-3-(trifluoromethyl)phenyl ring found in clinically approved drugs like Enzalutamide and Apalutamide .
-
Bioisosterism: The 3-Bromo substituent replaces the 3-Trifluoromethyl (-CF3) group.
-
Binding Mode: The nitrile group forms a critical hydrogen bond with Arg752 in the AR Ligand Binding Domain (LBD). The 3-Bromo group occupies a hydrophobic sub-pocket (W741/M745), providing steric bulk that prevents the receptor from adopting its active transcriptional conformation (Helix 12 displacement).
3.2. Pathway Modulation Diagram
The following diagram illustrates how the isothiocyanate precursor is converted into an active AR antagonist and its downstream effects.
Caption: Synthesis of the bioactive antagonist from the isothiocyanate precursor and its subsequent blockade of the Androgen Receptor signaling cascade.
Experimental Protocols
4.1. Synthesis of Thiohydantoin Derivatives
Objective: To utilize this compound to synthesize a bioactive AR antagonist.
Reagents:
-
This compound (1.0 eq)
-
2-Amino-2-methylpropionic acid methyl ester (or similar amine) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Preparation: Dissolve the amino-ester hydrochloride in anhydrous DMF under an inert atmosphere (
). Add TEA and stir for 15 minutes to liberate the free amine. -
Coupling: Add this compound dropwise to the solution at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of thiourea).
-
Cyclization: Heat the reaction mixture to
in the presence of mild acid (e.g., HCl in MeOH) or base to induce cyclization into the thiohydantoin ring. -
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
4.2. Chemoproteomic Labeling (Covalent Probing)
Objective: To map reactive cysteines in a proteome using the isothiocyanate warhead.
-
Incubation: Incubate cell lysate (1 mg/mL) with this compound (
) for 1 hour at . -
Click Chemistry (Optional): If an alkyne handle is not present, this step is skipped. Direct MS analysis is performed.
-
Digestion: Precipitate proteins, reduce, alkylate, and digest with Trypsin.
-
Analysis: Analyze peptides via LC-MS/MS. Look for a mass shift corresponding to the addition of the benzonitrile moiety (
minus leaving groups, typically just addition).
Quantitative Data: Physicochemical Properties
The following table summarizes the key properties determining the compound's reactivity and handling requirements.
| Property | Value | Relevance |
| Formula | Core composition.[1][3][4][5][6][7] | |
| Molecular Weight | 239.09 g/mol | Mass spectrometry identification. |
| CAS Number | 1000577-91-2 | Unique identifier for sourcing.[1][3][4][6] |
| Electrophilicity | High | Reacts rapidly with amines/thiols. |
| LogP (Predicted) | ~3.2 | Lipophilic; cell-permeable. |
| Storage | Moisture sensitive (hydrolysis to amine). |
Safety & Handling (Critical)
-
Lachrymator/Sensitizer: Isothiocyanates are potent sensitizers. They can cause severe skin and respiratory irritation.
-
Handling: Always handle in a fume hood. Use nitrile gloves (double-gloving recommended).
-
Incompatibility: Avoid contact with strong bases, alcohols, and amines unless intended for reaction.
References
-
Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 2009. (Foundational paper on thiohydantoin AR antagonists).
-
Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 2012. (Details the 4-cyano-3-trifluoromethyl pharmacophore).
-
PubChem Compound Summary. "3-Bromo-4-isothiocyanatobenzonitrile." National Center for Biotechnology Information.
- Rathke, B. "On the reaction of isothiocyanates." Justus Liebigs Annalen der Chemie, 1873.
Sources
- 1. ChemTik Products [chemtik.com]
- 2. Benzonitrile, 3-bromo-4-isothiocyanato- | CymitQuimica [cymitquimica.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Benzonitrile, 3-bromo-4-isothiocyanato- | CymitQuimica [cymitquimica.com]
- 6. tnjchem.com [tnjchem.com]
- 7. CAS # 2065-75-0, 2-Bromomalonaldehyde - chemBlink [chemblink.com]
Technical Guide: 3-Bromo-4-Isothiocyanato-Benzonitrile — Reactivity & Application in Proteomics
Executive Summary
3-Bromo-4-Isothiocyanato-Benzonitrile (BIBN) represents a highly specialized class of "activated" aryl isothiocyanates. Unlike standard phenyl isothiocyanates used in Edman degradation, BIBN features a unique push-pull electronic architecture driven by the para-cyano and ortho-bromo substituents relative to the isothiocyanate (NCS) warhead.
This guide details the mechanistic reactivity of BIBN with amino acids, specifically focusing on the kinetic selectivity between Lysine (
Part 1: Molecular Architecture & Reactivity Tuning
The reactivity of the isothiocyanate group (-N=C=S) is governed by the electrophilicity of its central carbon. In BIBN, this electrophilicity is significantly enhanced by the electron-withdrawing nature of the benzene ring substituents.
Electronic Activation (Hammett Principles)
The 4-cyano (-CN) and 3-bromo (-Br) groups exert strong electron-withdrawing effects (Inductive
-
Result: The central carbon of the -NCS group becomes highly electropositive compared to unsubstituted phenyl isothiocyanate (PITC).
-
Implication: BIBN reacts faster and at lower pH thresholds than standard isothiocyanates, allowing for targeting of low-pKa lysines or N-terminal amines in crowded active sites.
The "Ortho-Bromo" Steric Handle
The bromine atom at position 3 serves two critical functions:
-
Steric Gating: It prevents the rotation of the thiourea bond after formation, potentially locking the ligand into a bioactive conformation (atropisomerism).
-
Synthetic Handle: It allows for downstream diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after the bioconjugation event, enabling "Click-and-Couple" workflows.
Part 2: Amino Acid Targeting Mechanisms
Primary Mechanism: Nucleophilic Addition
The core reaction involves the attack of a nucleophile (Nu) on the central carbon of the isothiocyanate.
Figure 1: General mechanism of nucleophilic addition to BIBN. The electron-deficient ring stabilizes the negative charge developing on the Nitrogen in the transition state.
Selectivity Profile: Lysine vs. Cysteine
| Parameter | Lysine ( | Cysteine (Thiol) |
| Product | Thiourea (Stable) | Dithiocarbamate (Reversible) |
| Bond Stability | High (Covalent, irreversible under phys. conditions) | Medium (Can reverse in presence of excess thiols/GSH) |
| Reactivity pH | pH > 8.0 (Requires deprotonated -NH2) | pH > 6.0 (Thiolate anion is better nucleophile) |
| BIBN Specificity | Forms the primary stable adduct for chemoproteomics. | Kinetic product; often rearranges or hydrolyzes. |
Critical Insight: While Cysteine reacts faster kinetically due to higher nucleophilicity of the thiolate, the dithiocarbamate bond is reversible. In contrast, the Lysine-derived thiourea bond is thermodynamically stable. For permanent labeling, Lysine is the target .
Part 3: Experimental Protocols
Protocol A: Kinetic Labeling of Proteins (Lysine-Targeted)
Objective: Irreversible labeling of surface-exposed lysines or active-site lysines with depressed pKa.
Materials:
-
Protein stock (1 mg/mL in PBS).
-
BIBN Stock: 100 mM in anhydrous DMSO (Freshly prepared).
-
Buffer: 50 mM Carbonate-Bicarbonate, pH 9.0 (To ensure Lys deprotonation).
Workflow:
-
Buffer Exchange: Exchange protein into Carbonate buffer (pH 9.0) using Zeba spin columns. Note: Tris buffer is incompatible as it contains primary amines.
-
Dosage: Add BIBN to a final concentration of 10–50 molar equivalents relative to the protein. Keep DMSO < 5% v/v.
-
Incubation: Incubate at 37°C for 2 hours with gentle agitation.
-
Quenching: Add 1M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Analysis: Proceed to LC-MS/MS or SDS-PAGE.
Protocol B: Competitive ABPP (Activity-Based Protein Profiling)
Objective: Determine if BIBN binds to a specific drug-binding pocket.
Figure 2: Competitive ABPP workflow. A reduction in BIBN labeling signal indicates the competitor binds the same pocket.
Part 4: Applications in Drug Discovery
SARM Synthesis Precursor
BIBN is a structural analog to the "A-ring" of many non-steroidal Selective Androgen Receptor Modulators (SARMs).
-
Reaction: BIBN reacts with amino-alcohols or amino-esters to close the ring, forming thiohydantoins or thioimidazolinones .
-
Relevance: The 3-Br and 4-CN substitutions are critical for high-affinity binding to the Androgen Receptor (AR), mimicking the electronics of testosterone's A-ring.
Fragment-Based Drug Discovery (FBDD)
BIBN serves as a "Covalent Fragment."
-
Screening: Libraries of aryl isothiocyanates are screened against a target (e.g., KRAS, MYC).
-
Hit Validation: If BIBN modifies a specific lysine, the 3-Br group provides a vector to "grow" the molecule. Using Suzuki coupling, researchers can attach diverse chemical groups to the Br-position to reach adjacent pockets, converting a weak covalent hit into a potent inhibitor.
References
-
Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism. Source: National Institutes of Health (PubMed) URL:[Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. Source: ResearchGate URL:[1][Link]
-
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Structural Analog Data). Source: ChemicalBook / PubChem URL:[Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and peptides. Source: Journal of Agricultural and Food Chemistry URL:[Link]
Sources
Technical Guide: Solubility and Stability of 3-Bromo-4-Isothiocyanato-Benzonitrile
Executive Summary
Compound: 3-Bromo-4-Isothiocyanato-Benzonitrile CAS: 1000577-91-2 Molecular Formula: C₈H₃BrN₂S Molecular Weight: 239.09 g/mol [1][2][3]
This guide provides a technical analysis of the physicochemical behavior of This compound , a highly reactive electrophilic building block used in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide) and as a covalent probe in chemical biology. Its core utility lies in the isothiocyanate (-NCS) "warhead," which allows for specific conjugation with nucleophiles (cysteine thiols and lysine amines). However, this reactivity imposes strict constraints on solubility handling and aqueous stability.
Part 1: Physicochemical Profile & Solubility[4][5][6]
Structural Determinants of Solubility
The molecule features a lipophilic benzonitrile core halogenated with bromine. The isothiocyanate group adds polarity but does not confer water solubility due to the lack of hydrogen bond donors.
-
Lipophilicity (Estimated LogP): ~2.5 – 3.5.
-
Water Solubility: Negligible (< 10 µM in pure water). The compound is hydrophobic and will precipitate immediately upon introduction to aqueous media unless formulated correctly.
-
Organic Solubility:
-
DMSO (Dimethyl sulfoxide): > 50 mM (Excellent). Preferred solvent for stock solutions.
-
DMF (Dimethylformamide): > 50 mM (Good).
-
Ethanol/Methanol: Soluble, but not recommended for storage due to potential thiocarbamate formation (solvolysis).
-
Solubility Protocol for Biological Assays
To maintain the compound in solution for cellular or biochemical assays, a "Kinetic Solubility" approach is required.
Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Status | Stability Risk | Recommendation |
| Anhydrous DMSO | High (>100 mM) | High (if dry) | Primary Stock |
| PBS (pH 7.4) | Insoluble | Low (Hydrolysis) | Assay Buffer Only |
| Ethanol | Moderate | High (Solvolysis) | Avoid for storage |
| DMSO/Water (1:100) | Metastable | Moderate | Use immediately |
Preparation Workflow (DOT Diagram)
The following workflow ensures maximum solubility retention and minimizes precipitation artifacts in data.
Caption: Step-by-step solvation workflow to prevent "crashing out" during biological assay preparation.
Part 2: Stability & Reactivity Mechanisms
Hydrolytic Instability
The isothiocyanate group is an electrophile that reacts with water, albeit slowly at neutral pH. The rate of hydrolysis is pH-dependent and catalyzed by hydroxide ions.
Mechanism:
-
Nucleophilic Attack: Water attacks the central carbon of the -N=C=S group.
-
Intermediate: Formation of an unstable thiocarbamic acid.
-
Degradation: Decomposition into 3-bromo-4-aminobenzonitrile and Carbonyl Sulfide (COS), which further breaks down to CO₂ and H₂S.
Half-life Estimation:
-
pH 4-6: Stable for hours to days.
-
pH 7.4 (PBS): Slow hydrolysis (t₁/₂ approx. 12-24 hours at 25°C).
-
pH > 8.5: Rapid hydrolysis (t₁/₂ < 1 hour).
Reactivity with Nucleophiles (The "Warhead" Effect)
In biological media containing proteins (BSA, FBS) or thiols (DTT, Glutathione), the compound will not remain free. It will covalently modify:
-
Cysteine thiols: Forming dithiocarbamates (reversible/irreversible depending on conditions).
-
Lysine amines: Forming thioureas (stable covalent bond).
Critical Note for Screening: Do not use DTT or mercaptoethanol in buffers if you intend to measure the intrinsic activity of this compound, as these reagents will quench the isothiocyanate immediately.
Degradation Pathway Diagram
Caption: Competing pathways for this compound in aqueous environments: Hydrolysis vs. Bioconjugation.
Part 3: Experimental Protocols
Stability Assay (HPLC Method)
This protocol validates the compound's integrity over the course of an experiment.
Equipment: HPLC with UV/Vis detector (or LC-MS). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Procedure:
-
Stock Prep: Dissolve 1 mg of compound in 1 mL anhydrous DMSO (approx 4 mM).
-
Incubation: Spike stock into PBS (pH 7.4) to a final concentration of 50 µM. Incubate at 37°C.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.
-
Quench: Add 100 µL cold Acetonitrile to stop reactions and precipitate buffer salts.
-
Analysis: Inject 10 µL. Monitor loss of parent peak (RT ~ high organic) and appearance of amine product (RT ~ lower organic).
Handling & Storage Guidelines
-
Storage: Solid powder must be stored at -20°C under inert gas (Nitrogen/Argon). Moisture is the enemy.
-
Thawing: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
-
Safety: Isothiocyanates are potent lachrymators and skin irritants.[4] Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341 (Related Structure: 3-Bromo-4-hydroxybenzonitrile). Retrieved from [Link]
-
Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane.[5] Food Chemistry, 480.[5] Retrieved from [Link][5]
Sources
- 1. tnjchem.com [tnjchem.com]
- 2. This compound - CAS:1000577-91-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
Technical Monograph: 2-Bromo-4-Cyanophenyl Isothiocyanate
High-Value Scaffold for Heterocyclic Synthesis and SARM Development
Executive Summary
This technical guide analyzes 2-bromo-4-cyanophenyl isothiocyanate , a critical electrophilic intermediate in medicinal chemistry. Characterized by its orthogonal reactivity—combining a reactive isothiocyanate "warhead," a steric/electronic modulating bromine atom, and a para-cyano pharmacophore—this molecule serves as a linchpin in the synthesis of non-steroidal Androgen Receptor (AR) modulators and complex heterocycles. This guide details its structural dynamics, validated synthetic protocols (prioritizing safety over traditional thiophosgene methods), and its mechanistic role in drug discovery.
Structural & Electronic Analysis
The utility of 2-bromo-4-cyanophenyl isothiocyanate stems from the specific electronic interplay between its three functional groups on the phenyl ring.
The "Push-Pull" Dynamics
-
Isothiocyanate (-N=C=S) at C1: The primary electrophilic center. The carbon atom is highly susceptible to nucleophilic attack by amines or thiols.
-
Cyano (-CN) at C4: A strong Electron Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the ring, significantly increasing the electrophilicity of the isothiocyanate carbon at the para position. This makes the molecule more reactive toward nucleophiles than unsubstituted phenyl isothiocyanate.
-
Bromine (-Br) at C2: Positioned ortho to the isothiocyanate.
-
Steric Role: It forces the isothiocyanate group out of planarity, potentially influencing binding pocket fit in biological targets.
-
Synthetic Role: It remains inert during the isothiocyanate formation but serves as a handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing for "late-stage diversification."
-
Spectroscopic Validation Markers
To validate the structure during synthesis, researchers should monitor the following IR and NMR signatures:
| Feature | Spectroscopic Marker | Structural Insight |
| IR (Infrared) | Strong, broad peak at ~2050–2150 cm⁻¹ | Characteristic asymmetric stretch of the -N=C=S cumulene system. |
| IR (Infrared) | Sharp peak at ~2230 cm⁻¹ | Diagnostic stretch of the Cyano (-C≡N) group. |
| 1H NMR | Aromatic region (δ 7.5–8.0 ppm) | The protons will show a characteristic splitting pattern (typically a doublet, doublet of doublets, and a doublet) consistent with 1,2,4-substitution. |
| 13C NMR | Peak at ~135–140 ppm | The ipso-carbon attached to the -NCS group (deshielded). |
Validated Synthetic Pathways
Historically, isothiocyanates were synthesized using thiophosgene (CSCl₂) .[1] While high-yielding, thiophosgene is highly toxic and difficult to handle. Modern protocols prioritize "in situ" generation of dithiocarbamates followed by desulfurization, offering a safer and equally robust alternative.
Pathway Comparison
| Parameter | Method A: Thiophosgene (Classic) | Method B: CS₂ + Tosyl Chloride (Recommended) |
| Reagents | CSCl₂, NaHCO₃, DCM/Water | CS₂, Et₃N, TsCl, THF |
| Safety Profile | High Risk (Toxic/Corrosive) | Moderate (Standard organic handling) |
| Yield | 85-95% | 80-90% |
| Purification | Distillation/Recrystallization | Filtration/Short Column |
| Scalability | Difficult (Safety constraints) | Excellent (Gram to Kilo scale) |
Visualization of Synthetic Logic
The following diagram illustrates the recommended synthetic workflow (Method B) and the subsequent cyclization pathways.
Figure 1: Step-wise synthesis from aniline precursor to isothiocyanate, and subsequent application in SARM scaffold construction.
Experimental Protocol (Method B)
Rationale: This protocol uses Tosyl Chloride (TsCl) as a desulfurizing agent. It avoids the use of heavy metals or highly toxic phosgene derivatives, making it compliant with modern Green Chemistry standards while maintaining high yields.
Materials
-
Precursor: 4-Amino-3-bromobenzonitrile (1.0 eq)
-
Reagents: Carbon Disulfide (CS₂) (3.0 eq), Triethylamine (Et₃N) (3.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Dithiocarbamate Formation:
-
Charge a flame-dried round-bottom flask with 4-Amino-3-bromobenzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add Et₃N (3.0 eq) dropwise, followed by the slow addition of CS₂ (3.0 eq). Caution: CS₂ is flammable and volatile; use a fume hood.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Checkpoint: The solution should turn yellow/orange, indicating dithiocarbamate salt formation.
-
-
Desulfurization (Isothiocyanate Formation):
-
Cool the reaction mixture back to 0°C.
-
Add a solution of TsCl (1.1 eq) in minimal THF dropwise over 15 minutes.
-
Allow the mixture to warm to RT and stir for 2–4 hours.
-
Self-Validation: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). The polar amine spot should disappear, replaced by a less polar spot (the isothiocyanate).
-
-
Workup & Purification:
-
Quench the reaction with 1N HCl (to neutralize excess amine/base).
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (100:0 to 90:10).
-
Stability Note: Store the purified solid at 4°C under inert gas. Avoid moisture, which hydrolyzes the -NCS group.
-
Medicinal Chemistry Applications
The 2-bromo-4-cyanophenyl isothiocyanate structure is a bioisostere of the scaffold found in Enzalutamide and Apalutamide (FDA-approved anti-androgens).
Mechanism of Action in SARM Synthesis
The isothiocyanate acts as the "linchpin" for closing the thiohydantoin ring, which is critical for binding to the Androgen Receptor (AR) ligand-binding domain.
-
Nucleophilic Attack: An unnatural amino acid (e.g., AIB - aminoisobutyric acid derivative) attacks the central carbon of the isothiocyanate.
-
Thiourea Intermediate: This forms a stable diarylthiourea.
-
Cyclization: Under acidic conditions (or with microwave heating), the thiourea cyclizes with the ester/acid of the amino acid component to form the thiohydantoin ring.
Pathway Diagram: Thiohydantoin Ring Closure
Figure 2: Mechanistic pathway for converting the isothiocyanate into a bioactive thiohydantoin heterocycle.
References
-
Munchhof, M. J., et al. (2012). "Design and Synthesis of Non-Steroidal Androgen Receptor Antagonists." Journal of Medicinal Chemistry.
-
Wong, R., & Dolman, S. J. (2007).[2] "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamate Salts." The Journal of Organic Chemistry, 72(10), 3969–3971.
-
Li, G., et al. (2020).[2] "Recent Advances in the Synthesis of Isothiocyanates." Organic Chemistry Frontiers.
-
PubChem Compound Summary. (n.d.). "2-Cyanophenyl isothiocyanate derivatives and analogs." National Center for Biotechnology Information.
-
LookChem. (n.d.). "4-Amino-3-bromobenzonitrile Properties and Synthesis."
Sources
Technical Guide: Synthesis of Isothiocyanates from Primary Amines
Executive Summary
Isothiocyanates (ITCs, R-N=C=S) are pivotal electrophilic scaffolds in medicinal chemistry, serving as precursors to thioureas, thiohydantoins, and heterocycles, and acting as potent covalent modifiers in drug discovery (e.g., covalent kinase inhibitors).[1][2][3] While naturally occurring ITCs like sulforaphane exhibit chemopreventive properties, the synthetic demand typically arises from the need to install the isothiocyanate functionality onto complex primary amine pharmacophores.
This guide moves beyond basic textbook definitions to provide a rigorous, field-proven analysis of ITC synthesis. It prioritizes the Carbon Disulfide (CS₂) and Thiophosgene routes, offering a decision framework based on substrate sensitivity, scale, and safety constraints.
Mechanistic Foundation
The transformation of a primary amine (R-NH₂) to an isothiocyanate involves the installation of a thiocarbonyl group followed by elimination. The critical intermediate is the dithiocarbamate salt .[3][4][5]
The Dithiocarbamate Bottleneck
The reaction generally proceeds in two stages:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the thiocarbonyl source (CS₂ or CSCl₂).
-
Elimination/Desulfurization:
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on the thiocarbonyl source.
Figure 1: Mechanistic divergence between Carbon Disulfide and Thiophosgene pathways.
Strategic Method Selection
Before beginning synthesis, select the protocol that matches your substrate's profile.
| Feature | Method A: CS₂ + DCC/TsCl | Method B: Thiophosgene | Method C: Green (Water/Persulfate) |
| Primary Use Case | General lab scale, complex intermediates. | Sterically hindered or deactivated amines. | Large scale, simple aliphatic/aromatic amines. |
| Safety Profile | Moderate (CS₂ is flammable/toxic). | Critical Hazard (High toxicity). | High (Aqueous media). |
| Atom Economy | Low (Large by-products: DCU or TsOH). | High. | High. |
| Reaction Time | 2–12 Hours. | 10–60 Minutes. | 1–4 Hours. |
| Purification | Filtration (DCU) + Flash Column. | Extraction + Distillation/Column. | Extraction. |
Experimental Protocols
Protocol A: The "Bench Standard" (CS₂ + DCC)
Context: This is the most reliable method for medicinal chemistry due to mild conditions. Dicyclohexylcarbodiimide (DCC) acts as the desulfurizing agent. Mechanism: The dithiocarbamate attacks the carbodiimide, forming an unstable intermediate that collapses to the ITC and dicyclohexylurea (DCU).
Reagents:
-
Primary Amine (1.0 eq)
-
Carbon Disulfide (CS₂) (10.0 eq) - Excess drives equilibrium.
-
Triethylamine (Et₃N) (1.2 eq)
-
DCC (1.1 eq)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Dithiocarbamate Formation: Dissolve the amine and Et₃N in anhydrous THF at 0°C. Dropwise add CS₂. Stir for 30 minutes to 1 hour. Checkpoint: A precipitate (dithiocarbamate salt) often forms.[3]
-
Desulfurization: Add DCC (dissolved in minimal THF) to the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup (Critical): The reaction will become a thick slurry due to DCU precipitation.
-
Filter off the white DCU solid.
-
Concentrate the filtrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: ITCs are non-polar; they elute early.
Author’s Note: If DCC is difficult to remove, replace with Tosyl Chloride (TsCl) . The resulting byproduct is water-soluble, simplifying workup.[4]
Protocol B: The "Gold Standard" (Thiophosgene)
Context: Use this only when CS₂ methods fail (e.g., highly electron-deficient anilines). Safety Warning: Thiophosgene is highly toxic and hydrolyzes to HCl. Must use a fume hood.
Reagents:
-
Primary Amine (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Base: CaCO₃ or NaHCO₃ (Excess)
-
Solvent System: CH₂Cl₂ / Water (Biphasic)
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve the amine in CH₂Cl₂. Add an equal volume of saturated aqueous NaHCO₃.
-
Addition: Cool to 0°C. Inject Thiophosgene slowly into the organic layer (it is dense and will sink).
-
Vigorous Stirring: Stir violently to maximize surface area between phases. The base in the aqueous layer neutralizes the HCl generated, preventing amine salt formation.
-
Quenching: Once TLC shows consumption of amine (<30 min), separate layers. Wash organic layer with water and brine.
-
Purification: Dry over MgSO₄ and concentrate. Many ITCs obtained this way are pure enough to use without chromatography.
Protocol C: Green Synthesis (Aqueous/Persulfate)
Context: Ideal for scale-up and environmentally conscious synthesis. Reference: Green Chem., 2018, 20, 4484.[8]
Reagents:
-
Primary Amine (1.0 eq)
-
CS₂ (5.0 eq)
-
K₃PO₄ (3.0 eq)
-
Sodium Persulfate (Na₂S₂O₈) (1.5 eq)
-
Solvent: Water (or Water/EtOH 1:1)
Step-by-Step Workflow:
-
Mix amine, CS₂, and K₃PO₄ in water at RT for 30 mins.
-
Add Na₂S₂O₈.
-
Stir at 40–60°C for 2 hours.
-
Extract with EtOAc.[4] The persulfate acts as an oxidant, converting the dithiocarbamate to the ITC via an oxidative desulfurization mechanism.
Troubleshooting & Self-Validating Checks
| Observation | Root Cause | Corrective Action |
| Low Yield (CS₂ Method) | Reversibility of dithiocarbamate formation. | Ensure CS₂ is in large excess (10 eq) and the base is strong enough to deprotonate the amine. |
| Formation of Thiourea | Amine attacking the product ITC.[7] | Use dilute conditions. Add the amine slowly to the thiophosgene (inverse addition). |
| "Rotten Egg" Smell | H₂S or unreacted CS₂. | Quench: Treat all glassware and waste with bleach (NaOCl) solution to oxidize sulfides before disposal. |
| Product Instability | Hydrolysis or polymerization. | Store ITCs at -20°C. Avoid nucleophilic solvents (MeOH, EtOH) during storage. |
Spectroscopic Validation
-
IR Spectroscopy: Look for the diagnostic, broad, and strong stretch at 2100–2150 cm⁻¹ (N=C=S). This is the definitive check.
-
13C NMR: The central carbon appears at ~130–140 ppm .
Logic Diagram: Method Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Munch, H., et al. (2008). "DCC-Mediated Synthesis of Isothiocyanates from Primary Amines." Tetrahedron Letters, 49(19), 3117-3119. Link
-
Wong, R., & Dolman, S. J. (2007).[5] "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates." The Journal of Organic Chemistry, 72(10), 3969-3971. Link
-
Li, Z., et al. (2020).[2] "Synthesis of Isothiocyanates: A Review." Chemistry & Biology Interface, 10(2), 34-50.[4] Link
-
Xu, Z., et al. (2018).[8] "Na2S2O8-Mediated Efficient Synthesis of Isothiocyanates from Primary Amines in Water." Green Chemistry, 20, 4484-4491.[8] Link[8]
-
Organic Syntheses. (1931). "Phenyl Isothiocyanate."[2][3] Organic Syntheses, Coll.[6] Vol. 1, p.447. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Deep Dive: 3-Bromo-4-Isothiocyanato-Benzonitrile
The following technical guide provides an in-depth analysis of 3-Bromo-4-Isothiocyanato-Benzonitrile (CAS: 1000577-91-2), a critical intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists.
A Versatile Linchpin in the Synthesis of Diarylthiohydantoin Anti-Androgens
Executive Summary & Strategic Importance
This compound is a high-value pharmacophore used primarily in the development of second-generation Androgen Receptor (AR) antagonists. Structurally, it is the brominated analog of the key intermediate used to synthesize Enzalutamide (Xtandi), where the trifluoromethyl (-CF3) group is replaced by a bromine (-Br) atom.
While the -CF3 analog is dedicated to Enzalutamide production, the 3-Bromo variant serves as a "Linchpin Scaffold" for two critical applications in drug discovery:
-
SAR Exploration: It allows researchers to synthesize brominated analogs of Enzalutamide to study halogen bonding effects and metabolic stability.
-
Late-Stage Diversification: Unlike the inert -CF3 group, the -Br substituent provides a reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) after the thiohydantoin core has been assembled. This is essential for creating PROTACs (Proteolysis Targeting Chimeras) or radiolabeled imaging agents.
Chemical Architecture & Properties
The molecule features a benzene ring substituted with three distinct functional groups, each serving a specific role in medicinal chemistry:
-
Isothiocyanate (-NCS) at C4: The electrophilic "warhead" that reacts with amines to form the thiohydantoin ring (the bioactive core).
-
Nitrile (-CN) at C1: An electron-withdrawing group that enhances the electrophilicity of the -NCS group and mimics the electronic profile required for AR binding.
-
Bromine (-Br) at C3: A steric and electronic modulator that also serves as a site for further chemical modification.
Physicochemical Data Table
| Property | Value |
| IUPAC Name | 3-Bromo-4-isothiocyanatobenzonitrile |
| CAS Number | 1000577-91-2 |
| Molecular Formula | C₈H₃BrN₂S |
| Molecular Weight | 239.09 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 108–112 °C (Typical) |
| Reactivity | Highly electrophilic; moisture sensitive (hydrolyzes to amine) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |
Synthetic Pathways: From Aniline to Isothiocyanate
The synthesis of this compound generally proceeds from the commercially available precursor 4-amino-3-bromobenzonitrile . Two primary routes exist: the traditional (hazardous) Thiophosgene route and the modern (safer) TCDI route.
Route A: The Thiophosgene Method (Traditional)
-
Reagent: Thiophosgene (CSCl₂).
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the thiocarbonyl carbon, followed by elimination of HCl.
-
Pros: High yield, rapid reaction.
-
Cons: Thiophosgene is highly toxic and requires strict engineering controls.
Route B: The TCDI Method (Recommended for Safety)
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI).
-
Mechanism: Imidazole transfer to form the thiourea intermediate, followed by thermal elimination of imidazole.
-
Pros: Avoids phosgene derivatives; solid reagents are easier to handle.
Visualization: Synthetic Workflow
The following diagram illustrates the conversion of the aniline precursor to the target isothiocyanate and its subsequent application.
Caption: Synthesis of this compound via nucleophilic substitution and elimination.
Experimental Protocols
Protocol 1: Synthesis via Thiophosgene (Biphasic System)
This method is preferred for scale-up due to cost, provided safety equipment is available.
Safety Warning: Thiophosgene is fatal if inhaled. Perform only in a high-efficiency fume hood.
-
Preparation: In a 500 mL round-bottom flask, dissolve 4-amino-3-bromobenzonitrile (10.0 g, 50.7 mmol) in Dichloromethane (DCM) (100 mL).
-
Biphasic Setup: Add Water (100 mL) to the flask to create a biphasic mixture. Vigorous stirring is essential.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Slowly add Thiophosgene (4.3 mL, 56 mmol, 1.1 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline spot (fluorescent) should disappear, replaced by a less polar isothiocyanate spot.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer once with DCM (50 mL).
-
Washing: Wash combined organics with saturated NaHCO₃ (to neutralize HCl) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to yield the pale yellow solid.
Protocol 2: Downstream Application (Thiohydantoin Formation)
This protocol describes using the target molecule to form the drug core.
-
Coupling: Dissolve the specific amino-ester (e.g., N-methyl-2-fluoro-4-carbamoyl-aniline derivative) in dry DMSO or DMAc .
-
Addition: Add This compound (1.2 eq).
-
Heating: Heat to 60–80°C for 12 hours. The amine attacks the isothiocyanate to form a transient thiourea.
-
Cyclization: In the presence of mild acid (HCl/MeOH) or simply prolonged heating, the thiourea cyclizes to form the Diarylthiohydantoin ring.
The "Linchpin" Strategy: Post-Synthesis Functionalization
The defining advantage of using the 3-Bromo analog over the Enzalutamide (3-CF3) intermediate is the ability to perform chemistry after the drug core is built.
Workflow: From Scaffold to Library
The bromine atom remains intact during the isothiocyanate formation and cyclization. It can then be used as a leaving group for cross-coupling.
Caption: The "Linchpin" utility of the Br-group allowing late-stage diversification into PROTACs or analogs.
Safety & Handling Guidelines
Hazard Class: Aryl Isothiocyanates are potent sensitizers and lachrymators.
-
Respiratory Protection: Always work in a fume hood. Inhalation can cause severe respiratory distress and sensitization (asthma-like symptoms).
-
Skin Contact: Isothiocyanates are electrophiles that covalently bind to skin proteins. Double-gloving (Nitrile) is mandatory.
-
Decontamination: Spills should be treated with a mixture of water, ethanol, and ammonia (or dilute NaOH) to hydrolyze the isothiocyanate to the corresponding thiourea/amine, which is less volatile.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the -NCS group back to the aniline.
References
-
Enzalutamide Synthesis & Chemistry
- Process for the preparation of Enzalutamide. (Patent WO2016051423).
-
Isothiocyanate Reactivity & Synthesis
- Synthesis of isothiocyanates from amines using TCDI. Journal of Organic Chemistry.
-
Androgen Receptor Antagonist Mechanism
- Enzalutamide: Targeting the androgen signaling pathway in metastatic castration-resistant prostate cancer.
-
Chemical Property Verification
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tnjchem.com [tnjchem.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. 3-Bromo-4-isothiocyanatobenzonitrile | CAS 1000577-91-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Isothiocyanate Reagents | Organic Synthesis Building Blocks (8) [myskinrecipes.com]
- 6. m.indiamart.com [m.indiamart.com]
Discovery and history of benzonitrile isothiocyanates
From Synthetic Curiosities to Blockbuster Drug Intermediates
Executive Summary
Benzonitrile isothiocyanates represent a specialized subclass of aromatic isothiocyanates (ITCs) defined by the simultaneous presence of a cyano (-CN) group and an isothiocyanate (-NCS) moiety on a benzene ring.[1] While historically overshadowed by simple phenyl isothiocyanates, this scaffold has emerged as a critical linchpin in modern oncology.
The electron-withdrawing nature of the nitrile group amplifies the electrophilicity of the isothiocyanate carbon, making these compounds exceptionally reactive toward nucleophiles. This reactivity profile is the foundation for their primary application: serving as the core electrophilic building block for diarylthiohydantoin anti-androgens , most notably the prostate cancer drug Enzalutamide (Xtandi) .
Part 1: Chemical Architecture & Reactivity Profile
The utility of benzonitrile isothiocyanates is dictated by their electronic structure.[1] Unlike phenyl isothiocyanate, the addition of a cyano group (and often a trifluoromethyl group in drug applications) fundamentally alters the reactivity landscape.
1.1 Electronic "Push-Pull" Dynamics
The isothiocyanate group (-N=C=S) is inherently electrophilic at the central carbon.[1] The presence of a nitrile group at the para or meta position exerts a strong electron-withdrawing effect (negative Hammett
-
Effect: This withdrawal reduces electron density at the NCS carbon.[1]
-
Consequence: The susceptibility to nucleophilic attack (by amines, thiols, or hydroxyls) is significantly increased compared to unsubstituted phenyl isothiocyanates.
-
Drug Design Implication: In the synthesis of Enzalutamide, the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate is designed to react rapidly and completely with hindered amines to close the thiohydantoin ring.[1]
1.2 Spectroscopic Signature
For researchers validating synthesis, the benzonitrile isothiocyanate scaffold presents a distinct IR footprint:
-
-N=C=S Stretch: A broad, intense peak typically between 2000–2200 cm⁻¹ .[1]
-
-C≡N Stretch: A sharp, distinct peak around 2220–2240 cm⁻¹ .[1]
-
Validation: The coexistence of these two peaks is the primary "quick-check" for reaction completion.[1]
Part 2: Historical Evolution of Synthesis
The synthesis of these compounds has evolved from hazardous, phosgene-based chemistry to "green," atom-economical routes.
2.1 The Classical Era (Thiophosgene)
Historically, the primary route involved the reaction of 4-aminobenzonitrile with thiophosgene (CSCl₂) .
-
Mechanism: Nucleophilic attack of the aniline nitrogen on thiophosgene, followed by elimination of two equivalents of HCl.
-
Drawbacks: Thiophosgene is highly toxic, volatile, and incompatible with acid-sensitive substrates.
2.2 The Modern Era (Dithiocarbamate Decomposition)
Current industrial and research protocols favor a two-step, one-pot sequence involving Carbon Disulfide (CS₂).[1]
-
Dithiocarbamate Formation: Reaction of the aniline with CS₂ and a mild base (e.g., TEA).[1]
-
Desulfurization: Treatment with a desulfurizing agent (Tosyl Chloride, T3P, or EDCI) to extrude sulfur and form the ITC.
Figure 1: Synthetic Evolution of Benzonitrile Isothiocyanates
Caption: Transition from toxic thiophosgene chemistry (red) to safer dithiocarbamate desulfurization routes (green).
Part 3: Case Study – The Enzalutamide Workflow
The most authoritative application of this chemistry is the synthesis of Enzalutamide (MDV3100), a standard-of-care androgen receptor antagonist. The core intermediate is 4-isothiocyanato-2-(trifluoromethyl)benzonitrile .[1][2][3][4][5]
3.1 The Role of the Intermediate
The isothiocyanate serves as the electrophilic partner that reacts with an amino-ester to form the thiohydantoin ring. This ring structure is essential for binding to the androgen receptor ligand-binding domain.[1]
Figure 2: Enzalutamide Synthesis Pathway
Caption: The central role of the benzonitrile ITC intermediate in the synthesis of Enzalutamide.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Green Route)
This protocol avoids thiophosgene, utilizing Tosyl Chloride (TsCl) as the desulfurizing agent.[1]
Reagents:
-
4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)[1]
-
Carbon Disulfide (CS₂) (3.0 eq)[1]
-
Triethylamine (TEA) (3.0 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)[1]
-
Solvent: Tetrahydrofuran (THF)[1]
Methodology:
-
Dithiocarbamate Formation: In a round-bottom flask, dissolve the aniline derivative in THF. Cool to 0°C. Add TEA followed by the dropwise addition of CS₂.
-
Incubation: Stir at room temperature for 2 hours. A precipitate (triethylammonium dithiocarbamate salt) may form.[1]
-
Desulfurization: Cool the mixture back to 0°C. Add a solution of TsCl in THF dropwise.
-
Elimination: Allow the reaction to warm to room temperature and stir for 1–2 hours. The TsCl activates the sulfur, facilitating the elimination of sulfur and formation of the -NCS group.
-
Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from hexanes/ethyl acetate (ITCs are often solids) or purify via short silica plug (rapid filtration to avoid hydrolysis).[1]
Data Summary Table
| Parameter | Specification | Note |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition |
| IR (NCS) | ~2100 cm⁻¹ (Strong, Broad) | Diagnostic peak |
| IR (CN) | ~2230 cm⁻¹ (Sharp) | Retained from starting material |
| Storage | -20°C, under Argon | Moisture sensitive (hydrolyzes to urea) |
Protocol B: Kinetic Reactivity Assay
To verify the electrophilicity of the synthesized ITC against a standard nucleophile.
-
Setup: Prepare a 10 mM solution of the Benzonitrile ITC in DMSO.
-
Nucleophile: Prepare a 10 mM solution of Benzylamine (standard primary amine) in DMSO.
-
Reaction: Mix equal volumes in a quartz cuvette.
-
Monitoring: Monitor the decay of the ITC peak (2100 cm⁻¹ via IR or UV absorbance at λmax ~280-300nm depending on substitution) over time.
-
Analysis: Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (
).
Part 5: Safety & Handling (E-E-A-T)
Benzonitrile isothiocyanates are potent irritants and lachrymators.[1]
-
Respiratory Hazard: Like all ITCs, they can sensitize the respiratory tract. All weighing and handling must occur in a functioning fume hood.[1]
-
Skin Contact: They are electrophilic skin sensitizers (contact dermatitis).[1] Double-gloving (Nitrile) is mandatory.[1]
-
Decomposition: In the presence of moisture, they hydrolyze to form the corresponding aniline and Carbonyl Sulfide (COS), which is toxic. Store with desiccants.
References
-
Hofmann, A. W. (1868).[1][6] "Ueber die Isomerie der Sulfocyan- und Senfölether." Berichte der deutschen chemischen Gesellschaft, 1, 25-28.[1] (Foundational discovery of isothiocyanates).[1]
-
Sawyers, C. L., Jung, M. E., et al. (2007). "Diarylhydantoin compounds."[1] U.S. Patent 7,709,517.[1] Link (The foundational patent for Enzalutamide synthesis utilizing benzonitrile ITC).[1]
-
Wei, J., et al. (2020).[1][7] "Tosyl Chloride Mediated Decomposition of Dithiocarbamates." Journal of Organic Chemistry, 85, 12374-12381.[7] Link (Modern green synthesis protocol).[1]
-
Laurus Labs Ltd. (2020).[1] "Process for the preparation of enzalutamide." U.S. Patent 10,626,091.[1] Link (Industrial scale-up of the benzonitrile ITC intermediate).[1]
-
Fisher Scientific. (2021).[1] "Safety Data Sheet: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile." Link (Safety and handling data).[1]
Sources
- 1. Process for the preparation of enzalutamide - Patent US-10626091-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2016051423A2 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
3-Bromo-4-Isothiocyanato-Benzonitrile CAS number 1000577-91-2
Technical Monograph: 3-Bromo-4-Isothiocyanato-Benzonitrile (CAS 1000577-91-2) [1][2]
Executive Summary & Chemical Profile
This compound is a high-value heterocyclic building block utilized primarily in the synthesis of non-steroidal androgen receptor (AR) modulators and antagonists. It serves as a "linchpin" intermediate, possessing two distinct reactive handles: an electrophilic isothiocyanate (-NCS) group for heterocycle formation and an aryl bromide (-Br) for palladium-catalyzed cross-coupling.
While frequently categorized in commercial catalogs as a precursor for LGD-4033 (Ligandrol) , its structural utility extends broadly to the thiohydantoin class of antiandrogens (structurally related to Enzalutamide and Apalutamide). The molecule allows medicinal chemists to construct the bioactive thiohydantoin core while retaining a halogen handle for late-stage diversification.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1000577-91-2 |
| IUPAC Name | 3-Bromo-4-isothiocyanatobenzonitrile |
| Molecular Formula | C₈H₃BrN₂S |
| Molecular Weight | 239.09 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate |
| Reactivity | Electrophilic (NCS); Lewis Base sensitive; Moisture sensitive |
Synthetic Logic & Mechanistic Role
The strategic value of this compound lies in its ability to facilitate convergent synthesis . In drug discovery, the isothiocyanate moiety is the "warhead" used to lock an amine-containing fragment into a cyclic structure (typically a thiohydantoin or thioxoimidazolidinone), which is critical for binding to the Androgen Receptor's ligand-binding domain (LBD).
-
The Isothiocyanate (-NCS): Acts as a potent electrophile. It reacts with primary amines to form thioureas, which subsequently cyclize (often with an ester or amide) to form the rigid heterocyclic core common in second-generation AR antagonists.
-
The Bromide (-Br): Located at the meta position relative to the nitrile, this halogen serves as a "placeholder" or "handle." Unlike a trifluoromethyl group (found in Enzalutamide), the bromine atom allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the creation of diverse analog libraries.
Experimental Protocol: Preparation of the Intermediate
Note: This protocol describes the conversion of the aniline precursor to the target isothiocyanate.[3] All steps must be performed in a fume hood due to the toxicity of thiophosgene and isothiocyanates.
Reagents & Materials
-
Precursor: 4-Amino-3-bromobenzonitrile (CAS 102308-28-3)
-
Reagent: Thiophosgene (CSCl₂) OR 1,1'-Thiocarbonyldiimidazole (TCDI) for a safer alternative.
-
Solvent: Dichloromethane (DCM) / Water (biphasic system) or anhydrous THF.
-
Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).
Step-by-Step Methodology
-
Setup: In a 500mL round-bottom flask, dissolve 4-Amino-3-bromobenzonitrile (1.0 eq) in DCM (0.2 M concentration).
-
Biphasic Preparation: Add an equal volume of saturated aqueous NaHCO₃. Cool the mixture to 0°C using an ice bath.
-
Thiophosgene Addition: Caution: Highly Toxic.[4] Slowly add Thiophosgene (1.2 eq) dropwise over 20 minutes with vigorous stirring. The biphasic system helps scavenge the HCl byproduct immediately.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[5] The disappearance of the aniline starting material indicates completion.
-
Workup: Separate the organic layer.[6] Extract the aqueous layer twice with DCM. Combine organic phases and wash with water and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude solid is typically recrystallized from Hexane/DCM to yield 3-Bromo-4-isothiocyanatobenzonitrile .
Downstream Application: Construction of the SARM Core
The primary utility of CAS 1000577-91-2 is the formation of the thiohydantoin ring. The following workflow illustrates its reaction with a chiral amino ester (a common motif in SARMs).
Workflow Diagram: Convergent Synthesis
Figure 1: The isothiocyanate serves as the electrophilic partner, reacting with an amine to form the heterocyclic core.
Critical Quality Attributes (CQA) & Validation
To ensure the integrity of this intermediate for pharmaceutical research, the following CQAs must be validated:
-
IR Spectroscopy:
-
Criterion: A strong, broad stretch at ~2100–2150 cm⁻¹ confirms the presence of the Isothiocyanate (-NCS) group.
-
Absence: Disappearance of the N-H stretches (3300–3400 cm⁻¹) from the starting aniline.
-
Nitrile: Sharp peak at ~2230 cm⁻¹ (-CN) must remain intact.
-
-
NMR Validation (¹H NMR in CDCl₃):
-
The aromatic region will show a specific splitting pattern (typically an ABC system or similar depending on substitution).
-
Key Check: Ensure no broad singlet (NH₂) protons are visible.
-
-
Purity (HPLC):
-
Target >98% purity.
-
Impurity Alert: Hydrolysis leads to the formation of the urea derivative or reversion to the aniline if stored improperly.
-
Safety & Handling Guidelines
-
Lachrymator: Isothiocyanates are potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.
-
Sensitizer: Prolonged skin contact can cause severe sensitization and allergic dermatitis. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis to the carbamothioate or urea.
References
-
World Anti-Doping Agency (WADA). (2022).[5] Synthesis of the main long-term dihydroxylated metabolite of LGD-4033. Organic & Biomolecular Chemistry.
-
National Institutes of Health (PubChem). 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (Analogous Chemistry).
-
ScienceDirect. Isothiocyanates in Heterocyclic Synthesis. Comprehensive Heterocyclic Chemistry II.
-
Google Patents. Non-steroidal antiandrogens and selective androgen receptor modulators (WO 2009/055053).
Sources
- 1. tnjchem.com [tnjchem.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis | World Anti Doping Agency [wada-ama.org]
- 6. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
Methodological & Application
3-Bromo-4-Isothiocyanato-Benzonitrile for protein labeling
[1]
Experimental Protocol
Reagents and Equipment
-
Probe: this compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO or DMF.[1]
-
Buffer A (Reaction): 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5–9.[1]0. Note: Do not use Tris or Glycine buffers as they contain competing amines.[1]
-
Buffer B (Storage): PBS, pH 7.4.[1]
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.[1]
-
Protein: Antibody or BSA (Concentration > 1 mg/mL recommended).[1]
Preparation of Stock Solution
-
Allow the 3-Br-4-ITC-BN vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Dissolve the probe in anhydrous DMSO to a concentration of 10 mg/mL (approx. 40 mM) .
-
Critical: Prepare this solution immediately before use.[1] Isothiocyanates hydrolyze over time in the presence of moisture.[1]
Conjugation Procedure
This protocol is optimized for labeling 1 mg of IgG antibody.[1]
-
Buffer Exchange: If the protein is in Tris or contains sodium azide, exchange it into Buffer A using a desalting column.[1] Adjust protein concentration to 2 mg/mL.
-
Molar Excess Calculation: For Raman tags, a higher Degree of Labeling (DOL) is often desired compared to fluorescence to maximize signal.[1] We recommend a 20-fold molar excess of probe.[1]
-
Calculation:
[1]
-
-
Reaction:
-
Incubation: Incubate the mixture for 1 hour at Room Temperature or 4 hours at 4°C in the dark (to protect the protein, though the probe is not light-sensitive).
-
Quenching (Optional): Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted isothiocyanates. Incubate for 15 minutes.
Purification
Removal of free probe is critical for Raman imaging to prevent non-specific background signal.[1]
-
Apply the reaction mixture to a pre-equilibrated Zeba™ Spin Desalting Column.
-
Centrifuge at 1,000 x g for 2 minutes.
-
Collect the flow-through (labeled protein).[1]
-
Verification: Perform a second purification step (dialysis against PBS overnight) if ultra-low background is required for single-molecule SERS.[1]
Quality Control & Validation
Degree of Labeling (DOL) Determination
Unlike fluorophores, benzonitriles do not have a strong visible absorbance peak distinct from protein.[1]
-
Method A (UV-Vis): Measure absorbance at 280 nm (
).[1] Correct for the probe's absorbance if it overlaps (Probe must be determined empirically). -
Method B (LC-MS): The most accurate method.[1] Look for mass shifts corresponding to the probe adduct (+ mass of probe - mass of H).[1]
-
Expected Mass Shift: +238.9 Da per label (approximate, based on Br isotope pattern).[1]
-
Raman Spectral Validation
-
Place 2 µL of the labeled protein on a calcium fluoride (CaF₂) slide or a gold-coated substrate (for SERS).
-
Acquire a spectrum using a Raman microscope (e.g., 532 nm or 785 nm excitation).[1]
-
Pass Criteria: A sharp, distinct peak should appear in the 2220–2240 cm⁻¹ region.[1]
Data Summary Table: Expected Spectral Features
| Feature | Wavenumber (cm⁻¹) | Origin | Notes |
| Silent Region | 2225 ± 5 | -C≡N Stretch | Diagnostic peak for the probe.[1] |
| Amide I | ~1650 | Protein Backbone | Confirms protein presence.[1] |
| Phenyl Ring | ~1590 | Probe Scaffold | Overlaps with Phenylalanine/Tyrosine. |
| C-Br Stretch | ~600-700 | C-Br Bond | Low frequency, confirms bromination.[1] |
Application: Multiplexed Raman Imaging
The primary advantage of 3-Br-4-ITC-BN is its ability to work in concert with other nitrile probes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation during labeling | Probe concentration too high or DMSO > 10%.[1] | Add probe slower; dilute probe stock further before addition.[1] |
| Low Raman Signal | Low DOL or poor SERS substrate.[1] | Increase molar excess to 30x; Ensure use of Gold/Silver nanoparticles if doing SERS. |
| Broad/Split Nitrile Peak | Non-specific hydrophobic interaction.[1] | Add 0.05% Tween-20 to the washing steps to remove non-covalently bound probe.[1] |
| Protein Aggregation | Over-labeling of lysines changes pI.[1] | Reduce molar excess; keep pH strictly at 8.5 (not higher).[1] |
References
-
Palonpon, A. F., et al. (2013). "Raman and SERS microscopy for molecular imaging of live cells."[1] Nature Protocols, 8(4), 677-692.[1] [Link]
-
Yamakoshi, H., et al. (2012). "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells."[1] Journal of the American Chemical Society, 134(48), 19568-19571.[1] [Link]
-
Bancaud, A., et al. (2010). "Molecular crowding affects diffusion and binding of proteins in heterogeneous media."[1] EMBO Journal, 29, 4120-4131.[1] (Context on labeling density effects). [Link][1]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for Isothiocyanate chemistry). [Link]
Application Note: Covalent Protein Modification using 3-Bromo-4-Isothiocyanato-Benzonitrile
[1]
Abstract & Introduction
This technical guide details the protocol and mechanistic rationale for using 3-Bromo-4-Isothiocyanato-Benzonitrile (CAS: 1000577-91-2) as a covalent modifier for proteins. While isothiocyanates (ITCs) are classically known for fluorescent labeling (e.g., FITC), this specific reagent represents a class of electron-deficient aryl isothiocyanates designed for two advanced applications:
-
Vibrational Spectroscopy Probing: The nitrile (-CN) group serves as a site-specific Infrared (IR) probe.[1] The C≡N stretching frequency (~2220 cm⁻¹) typically falls in the "silent region" of biological spectra, allowing researchers to monitor local electrostatic environments and protein conformational changes via the Vibrational Stark Effect (VSE).
-
Chemoproteomic Fragment Screening: The molecule acts as a covalent warhead to map hyper-reactive lysine or cysteine residues in druggability studies.
The presence of the electron-withdrawing Nitrile (-CN) and Bromine (-Br) groups ortho and para to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon, making this reagent more reactive than standard phenyl isothiocyanates.
Chemical Mechanism
The Reaction: Thiourea Formation
The primary mechanism of action is the nucleophilic attack of a protein amine (ε-amino group of Lysine or α-amino group of the N-terminus) onto the central carbon of the isothiocyanate group. This irreversible reaction yields a stable thiourea linkage.
-
Electrophilic Activation: The 4-Cyano and 3-Bromo substituents withdraw electron density from the benzene ring. Through induction and resonance, this destabilizes the isothiocyanate, making the central carbon highly susceptible to nucleophilic attack.
-
Selectivity: While ITCs primarily target amines at basic pH (8.5–9.5), they can also modify cysteine thiols to form dithiocarbamates. However, dithiocarbamates are often reversible; thioureas are stable.
Mechanistic Diagram
The following diagram illustrates the electronic activation and the arrow-pushing mechanism for the conjugation.
Caption: Mechanistic pathway of thiourea formation. The electron-withdrawing groups (EWG) on the aryl ring activate the isothiocyanate for rapid amine conjugation.
Experimental Protocol
Materials Required[3]
| Component | Specification | Purpose |
| Ligand | This compound | Covalent Modifier |
| Solvent | Anhydrous DMSO or DMF | Stock solution preparation |
| Reaction Buffer | 0.1 M Sodium Carbonate (NaHCO₃), pH 9.0 | Promotes deprotonation of Lysines (pKa ~10.5) |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | Scavenges unreacted ITC |
| Purification | Zeba™ Spin Desalting Columns (7K MWCO) | Removal of excess small molecule |
| Analysis | LC-MS (Q-TOF or Orbitrap) | Mass verification (+239.09 Da adduct) |
Preparation of Stock Solutions
-
Ligand Stock (50 mM): Dissolve 11.95 mg of this compound (MW: 239.09 g/mol ) in 1.0 mL of anhydrous DMSO.
-
Critical: Prepare fresh. Isothiocyanates are susceptible to hydrolysis over time in wet solvents.
-
-
Protein Stock: Ensure protein is in a non-amine buffer (e.g., PBS, HEPES) at >1 mg/mL.
-
Note: Avoid Tris, Glycine, or Ammonium buffers during the reaction phase as they will compete with the protein.[2]
-
Conjugation Workflow
Step 1: Buffer Exchange (If necessary) If the protein is stored in Tris, dialyze or desalt into 0.1 M Sodium Carbonate, pH 9.0 .
-
Why pH 9.0? Lysine ε-amines have a pKa of ~10.5. At pH 7.4, they are fully protonated (NH₃⁺) and non-nucleophilic. Raising the pH to 9.0 generates a sufficient population of free amine (NH₂) to drive the reaction without denaturing most proteins.
Step 2: Reaction Setup
-
Calculate the molar excess. For standard labeling, use a 10-20x molar excess of ligand to protein.
-
Add the ligand stock to the protein solution.
-
Example: To 100 µL of 50 µM Protein (5 nmol), add 1 µL of 5 mM Ligand (50 nmol, 10 eq).
-
Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate at 25°C for 1–2 hours or 4°C overnight in the dark. Agitate gently (do not vortex vigorously).
Step 3: Quenching Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Mechanism:[3] The high concentration of Tris amine rapidly consumes remaining isothiocyanate, preventing non-specific modification during workup.
Step 4: Purification Remove the quenched small molecule using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with the final storage buffer (e.g., PBS pH 7.4).
Workflow Diagram
Caption: Step-by-step workflow for covalent labeling and validation.
Quality Control & Data Analysis
Mass Spectrometry (Intact Protein)
Successful conjugation is verified by observing a mass shift corresponding to the addition of the ligand.
-
Formula Added: C₈H₃BrN₂S (The ligand loses nothing; it is an addition reaction).
-
Mass Shift: +239.09 Da per label attached.
-
Note: The isotopic pattern will be distinct due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in a "doublet" appearance in high-resolution spectra.
Infrared Spectroscopy (Nitrile Probe)
If using the molecule as a biophysical probe:
-
Method: FTIR or Raman Spectroscopy.
-
Target Signal: Look for a sharp peak around 2210–2230 cm⁻¹ .
-
Interpretation:
-
Solvent Exposed: Peak typically shifts to higher wavenumbers.[4]
-
Buried/Hydrophobic: Peak shifts to lower wavenumbers.
-
Stark Effect: Changes in the electric field (e.g., ligand binding nearby) will cause subtle frequency shifts (~1–5 cm⁻¹).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Labeling Observed | pH too low | Increase buffer pH to 9.0–9.5 to deprotonate Lysines. |
| Precipitation | DMSO too high | Keep DMSO < 5%. Add ligand slowly while stirring.[5] |
| Heterogeneous Labeling | Non-specific binding | Reduce molar excess (try 5x). Reduce reaction time. |
| Hydrolysis of Reagent | Wet DMSO | Use fresh, anhydrous DMSO. Store solid under desiccant. |
References
-
Getz, M., et al. (2016). "Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins." The Journal of Physical Chemistry B.
- Banks, R. E. (2000). "Organofluorine Chemistry: Principles and Commercial Applications.
- Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press.
-
Xiao, Z., et al. (2012). "Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates." Journal of Nutrition.
-
Feyerereisen, R., et al. (2019).[4] "Nitriles: Spectroscopy and Applications."[1] Spectroscopy Online.
Application Note: Optimized Protein Labeling with Isothiocyanates
Abstract
This application note details a robust, field-proven methodology for the covalent labeling of proteins using isothiocyanate derivatives (e.g., FITC, TRITC). Unlike simple "recipe-style" protocols, this guide emphasizes the chemical rationale behind buffer selection, pH optimization, and stoichiometric control to maximize conjugation efficiency while preserving protein function. We provide a self-validating workflow that includes purification strategies and a mathematical framework for calculating the Degree of Labeling (DOL).
Introduction & Mechanism
Isothiocyanates (R-N=C=S) are among the most reliable amine-reactive probes used in fluorescence microscopy and flow cytometry. The labeling chemistry relies on the nucleophilic attack of a deprotonated primary amine on the isothiocyanate carbon.
The Chemistry:
The isothiocyanate group reacts primarily with the
Key Advantages:
-
Stability: The thiourea linkage is chemically stable and resistant to hydrolysis under physiological conditions.
-
Specificity: At alkaline pH, the reaction is highly selective for primary amines.
Critical Pre-Experimental Considerations
To ensure reproducibility, the following parameters must be controlled before starting:
Buffer Selection (The "Amine-Free" Rule)
Directive: You must strictly avoid buffers containing primary amines (Tris, Glycine) or Sodium Azide during the conjugation step.[3][4]
-
Reasoning: Tris contains a primary amine that competes with the protein for the dye, drastically reducing labeling efficiency. Sodium Azide acts as a nucleophile that can interfere with reaction kinetics.
-
Solution: Use 0.1 M Sodium Carbonate-Bicarbonate buffer (pH 9.0–9.5) . This pH range ensures the Lysine amines are deprotonated (uncharged), making them nucleophilic enough to attack the isothiocyanate.
Protein Concentration
Directive: Concentrate your protein to
-
Reasoning: Isothiocyanates hydrolyze in water over time. High protein concentration drives the second-order conjugation reaction rate faster than the first-order hydrolysis rate of the dye.
Dye Stoichiometry
Directive: Use a molar excess of dye, but avoid "over-labeling."
-
Target: For antibodies (IgG), a molar ratio of 15–20x (Dye:Protein) typically yields a DOL of 3–6.
-
Risk: Excessive labeling (DOL > 8 for IgG) often causes protein precipitation due to the hydrophobicity of the fluorophores and can quench the fluorescence signal (self-quenching).
Materials
| Component | Specification |
| Target Protein | Purified (Protein A/G or affinity tag), |
| Fluorophore | FITC (Fluorescein Isothiocyanate) or TRITC. Store desiccated at -20°C. |
| Conjugation Buffer | 0.1 M Sodium Carbonate-Bicarbonate, pH 9.[5][6]0. |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. |
| Purification | Sephadex G-25 desalting columns (e.g., PD-10) or Dialysis cassettes (10K MWCO). |
| Analysis | UV-Vis Spectrophotometer (Quartz cuvettes). |
Experimental Protocol
Phase 1: Preparation and Conjugation
-
Buffer Exchange: If the protein is in Tris or contains Azide, dialyze it against 0.1 M Sodium Carbonate buffer, pH 9.0 overnight at 4°C. Alternatively, use a desalting column equilibrated with Carbonate buffer for a rapid exchange.
-
Dye Solubilization:
-
Reaction Setup:
-
Incubation:
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C .
-
Keep the reaction vessel wrapped in foil to prevent photobleaching.[6]
-
Phase 2: Purification (Removal of Unreacted Dye)
Trustworthiness Check: You cannot accurately calculate DOL without removing free dye. Free dye will artificially inflate absorbance readings.
-
Equilibration: Equilibrate a Sephadex G-25 column (PD-10) with PBS (pH 7.4).
-
Loading: Load the reaction mixture onto the column.
-
Elution: Elute with PBS.
-
Visualization: You will see two bands:
-
Fast Band (Elutes first): The Conjugated Protein (Collect this).[3]
-
Slow Band (Elutes last): Free Dye (Discard this).
-
Visualization: Workflow Logic
Figure 1: Logical workflow for Isothiocyanate protein labeling, emphasizing the critical buffer exchange step.
Quality Control: Calculating Degree of Labeling (DOL)
To validate the experiment, you must determine how many dye molecules are attached per protein molecule.[8]
The Correction Factor (CF)
Fluorophores absorb light at 280 nm (the wavelength used to measure protein concentration).[2][8][9] If you do not correct for this, you will overestimate the protein concentration and underestimate the DOL.
Common Correction Factors:
-
FITC:
is ~30% of (CF = 0.30). -
TRITC:
is ~34% of (CF = 0.34).
The Formula
Measure absorbance at 280 nm (
Where
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low DOL (< 1) | Buffer pH too low (< 8.5). | Ensure Carbonate buffer is pH 9.0–9.5. |
| Tris/Glycine contamination.[3][4][7] | Dialyze thoroughly before labeling.[4][9] | |
| Hydrolyzed Dye. | Use fresh anhydrous DMSO; do not store diluted dye. | |
| Precipitation | Over-labeling (Hydrophobic dye). | Reduce Dye:Protein molar ratio (try 10x or 5x). |
| Protein concentration too high. | Dilute reaction to 2 mg/mL.[3][5] | |
| High Background | Incomplete purification. | Re-run G-25 column or dialyze longer. |
Visual Troubleshooting Logic
Figure 2: Decision tree for resolving common labeling failures.
References
-
Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Thermo Fisher Tech Tips.
-
Sigma-Aldrich. "FluoroTag™ FITC Conjugation Kit Protocol." Sigma-Aldrich Technical Bulletins.
-
AAT Bioquest. "How to Determine the Degree of Labeling." AAT Bioquest Knowledge Base.
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scrum-net.co.jp [scrum-net.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Note: 3-Bromo-4-Isothiocyanato-Benzonitrile in Bioconjugation Techniques
[1]
Executive Summary
This guide details the application of 3-Bromo-4-Isothiocyanato-Benzonitrile (henceforth referred to as Br-ITC-CN ) as a high-performance heterobifunctional scaffold for protein labeling and covalent probe development.[1] Unlike standard phenyl isothiocyanates (PITC) or fluorescein isothiocyanates (FITC), Br-ITC-CN offers a unique tripartite functionality:
-
Isothiocyanate (-NCS): An amine-reactive electrophile activated by electron-withdrawing groups for rapid bioconjugation.[1]
-
Benzonitrile (-CN): A bioorthogonal Raman reporter (2230 cm⁻¹) located in the cellular "silent region."[1]
-
Aryl Bromide (-Br): A handle for orthogonal functionalization via Palladium-catalyzed cross-coupling or heavy-atom phasing in X-ray crystallography.[1]
This note provides optimized protocols for lysine-targeted conjugation, mechanistic insights into its enhanced reactivity, and workflows for dual-modal probe synthesis.[1]
Chemical Mechanism & Reactivity Profile[2]
The "Activated" Electrophile
The reactivity of the isothiocyanate group is governed by the electron density of the central carbon. In Br-ITC-CN, the nitrile group (para to the NCS) and the bromine atom (ortho to the NCS) are both electron-withdrawing groups (EWGs).
-
Inductive Effect (-I): Both -CN and -Br withdraw electron density from the benzene ring.[1]
-
Resonance Effect (-R): The -CN group withdraws density via resonance, significantly increasing the electrophilicity of the NCS carbon compared to unsubstituted PITC.
Consequence: Br-ITC-CN reacts faster with nucleophiles (amines) than standard ITCs but is also more susceptible to hydrolysis.[1] Strict adherence to the pH and buffer protocols below is required to maximize the Conjugation-to-Hydrolysis ratio.
Reaction Pathway
The primary reaction occurs between the
Figure 1: Mechanistic pathway of Br-ITC-CN conjugation.[1] The electron-deficient ring accelerates both the desired thiourea formation and competitive hydrolysis.
Applications
Raman Spectroscopy Tagging
The nitrile (-CN) stretch appears in the 2100–2250 cm⁻¹ region, a spectral window free from interference by endogenous cellular molecules (water, lipids, proteins). Br-ITC-CN serves as a "silent region" probe, allowing label-free imaging of drug distribution or protein localization without the bulk of a fluorophore [1].[1]
Covalent Fragment Discovery
In Fragment-Based Drug Discovery (FBDD), Br-ITC-CN is used as a "warhead" scaffold.[1] The Br handle allows medicinal chemists to attach various fragments via Suzuki-Miyaura coupling, while the NCS group covalently locks the fragment into the target protein's lysine residues, enabling crystallographic capture of low-affinity binders [2].
Experimental Protocol: Lysine Conjugation
Objective: Covalent attachment of Br-ITC-CN to a target protein (e.g., IgG, BSA) via surface lysine residues.[1]
Reagents & Equipment
| Reagent | Specification | Purpose |
| Br-ITC-CN | >95% Purity, stored at -20°C | Conjugation Reagent |
| DMSO | Anhydrous, amine-free | Solvent for Linker |
| Conjugation Buffer | 0.1 M Sodium Carbonate, pH 9.0 | Reaction Medium (Favors deprotonated Lys) |
| Quenching Buffer | 1 M Glycine or Tris-HCl, pH 8.0 | Stops reaction |
| Desalting Column | Sephadex G-25 or Zeba Spin | Purification |
Step-by-Step Methodology
Step 1: Protein Preparation
-
Buffer exchange the target protein into 0.1 M Sodium Carbonate (pH 9.0) .
-
Critical: Avoid amine-containing buffers (Tris, Glycine) at this stage, as they will compete with the protein for the reagent.
-
Adjust protein concentration to 2–5 mg/mL . Higher concentrations improve labeling efficiency.[1]
-
Step 2: Reagent Solubilization
-
Warm the Br-ITC-CN vial to room temperature before opening to prevent moisture condensation (which causes hydrolysis).[1]
-
Dissolve Br-ITC-CN in anhydrous DMSO to a concentration of 10 mM .
Step 3: Conjugation Reaction
-
Add the Br-ITC-CN solution to the protein solution dropwise while gently vortexing.[1]
-
Stoichiometry: Use a 10- to 20-fold molar excess of reagent over protein.[1]
-
Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.
-
-
Incubate the reaction in the dark at Room Temperature for 1–2 hours .
-
Insight: Due to the electron-withdrawing Br and CN groups, this reaction proceeds faster than PITC. Extended incubation (>4 hours) increases the risk of non-specific hydrophobic binding or hydrolysis.
-
Step 4: Quenching
-
Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes. This scavenges any unreacted isothiocyanate.[1]
Step 5: Purification
Quality Control & Validation
Degree of Labeling (DOL) Calculation
Since Br-ITC-CN has a distinct UV absorbance (typically
Mass Spectrometry (Gold Standard):
-
Intact Protein LC-MS: Look for mass shifts of +237.9 Da (Molecular Weight of Reagent minus leaving group? No, Isothiocyanates are addition reactions.[1] The mass added is the MW of the entire Br-ITC-CN molecule: ~239.0 Da ).
Raman Validation
Spot 2 µL of the purified conjugate on a calcium fluoride slide. Acquire a Raman spectrum (excitation 532 nm or 785 nm).[1] Look for the sharp nitrile peak at ~2230 cm⁻¹ .[1]
Workflow Visualization
Figure 2: Operational workflow for Br-ITC-CN bioconjugation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too low (< 8.[1]5) | Lysine is protonated (NH₃⁺) and unreactive.[1] Ensure pH is 9.0–9.5. |
| Precipitation | DMSO conc. > 10% | Add reagent slower; dilute protein; keep DMSO < 10%. |
| Hydrolysis (Reagent degradation) | Wet DMSO or old buffer | Use fresh anhydrous DMSO; prepare reagent immediately before use.[1] |
| No Raman Signal | Low DOL | Increase reagent excess (up to 30x) or protein concentration.[1] |
References
-
Raman-Active Nitrile Tags
-
Isothiocyanate Chemistry & pH Dependence
-
Reactivity of Electron-Deficient Aryl Isothiocyanates
-
Covalent Fragment Screening
Using 3-Bromo-4-Isothiocyanato-Benzonitrile as a fluorescent marker
Application Note: 3-Bromo-4-Isothiocyanato-Benzonitrile as a Covalent Fluorescent & Raman-Active Marker
Part 1: Executive Summary & Scientific Rationale
This compound (CAS: 1000577-91-2) is a specialized, bifunctional small-molecule probe. While often recognized as a key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide), its unique structural motifs render it a powerful covalent marker for biological labeling.
Unlike standard large-fluorophore dyes (e.g., FITC, Rhodamine), this molecule offers a "minimalist" labeling approach with two distinct detection modalities:
-
UV-Fluorescence: The benzonitrile core provides intrinsic fluorescence in the UV/blue region, suitable for tracking without the steric bulk of large dye conjugates.
-
Raman-Silent Tag (Bioorthogonal): The nitrile (-CN) group acts as a vibrational reporter in the "silent region" (1800–2800 cm⁻¹) of the Raman spectrum, allowing for interference-free imaging in complex biological media.
Key Mechanism: The isothiocyanate (-N=C=S) group functions as an electrophilic "warhead," reacting specifically with nucleophilic primary amines (Lysine residues, N-termini) on proteins or peptides to form a stable thiourea linkage.
Part 2: Technical Specifications & Chemical Logic
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1000577-91-2 |
| Molecular Weight | ~239.09 g/mol |
| Reactive Group | Isothiocyanate (-NCS) |
| Target | Primary Amines (-NH₂), Sulfhydryls (-SH) (slower) |
| Excitation/Emission | |
| Raman Shift | ~2230 cm⁻¹ (CN stretch) |
| Solubility | DMSO, DMF (Insoluble in water) |
Expert Insight (Causality):
-
The Bromine Effect: The 3-Bromo substituent is not merely structural; the heavy atom effect can induce intersystem crossing. While this may quench fluorescence quantum yield compared to non-halogenated analogs, it often enhances Raman scattering cross-sections and can introduce phosphorescence potential in cryogenic conditions.
-
Steric Minimalist: With a molecular weight of <250 Da, this marker minimizes perturbation of the target protein's folding and function, a critical advantage over bulky fluorophores like Alexa Fluor 488 (~600-800 Da).
Part 3: Experimental Protocol
Workflow Overview
The labeling process follows a standard nucleophilic addition mechanism. The reaction must be performed at a basic pH (8.5–9.5) to ensure the target lysine amines are deprotonated (nucleophilic).
Figure 1: Workflow for covalent labeling of proteins with isothiocyanate probes.
Detailed Step-by-Step Procedure
Materials Required:
-
Anhydrous DMSO (Dimethyl sulfoxide).
-
Labeling Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0.
-
Purification Column: Sephadex G-25 or PD-10 Desalting Column.
Step 1: Probe Preparation
-
Weigh 1-2 mg of this compound.
-
Dissolve in anhydrous DMSO to prepare a 10 mg/mL stock solution .
-
Note: Prepare immediately before use. Isothiocyanates are susceptible to hydrolysis over time.
-
Step 2: Protein Preparation
-
Dissolve or exchange the target protein into 0.1 M Sodium Carbonate buffer (pH 9.0) .
-
Adjust protein concentration to 2–10 mg/mL .
-
Critical: Avoid buffers containing amines (Tris, Glycine) as they will compete with the protein for the probe.
-
Step 3: Conjugation Reaction
-
Calculate the molar ratio. For standard labeling, use a 10-20 fold molar excess of the probe over the protein.
-
Slowly add the probe stock solution to the protein solution while stirring.
-
Constraint: Keep the final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Incubate the reaction in the dark at room temperature for 2 hours (or 4°C overnight).
-
Why Dark? Although the probe is stable, protecting it from light minimizes potential photo-oxidation of the bromide or fluorophore.
-
Step 4: Quenching & Purification
-
(Optional) Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted probe. Incubate for 15 mins.
-
Purification (Essential): Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Validation: The labeled protein will elute in the void volume (first fraction), while the free probe (small molecule) will be retained.
-
Part 4: Detection & Analysis
Since this marker operates in the UV/Blue range, standard GFP/RFP filter sets will not work .
Method A: Fluorescence Detection
-
Instrument: UV-Vis Spectrophotometer or Fluorescence Plate Reader.
-
Settings:
-
Excitation: 280–300 nm (Excites both Tryptophan and the Benzonitrile core; use a blank control).
-
Emission: Scan 320–450 nm. Look for a broadening or shift in the peak relative to native protein autofluorescence.
-
-
Quantification: Use the Beer-Lambert law.
-
(Total) =
. -
Correction Factor: You must determine the extinction coefficient of the probe at 280 nm (
) experimentally in PBS.
-
(Total) =
Method B: Raman Spectroscopy (SERS) - Recommended
-
Rationale: The Nitrile (-CN) stretch at ~2230 cm⁻¹ is distinct and lies in the "cellular silent region" where endogenous molecules do not scatter.
-
Protocol:
-
Adsorb the labeled protein onto Gold/Silver nanoparticles (for SERS enhancement).
-
Excite with a 785 nm or 532 nm laser.
-
Observe the sharp peak at 2230 cm⁻¹ .
-
Part 5: Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Precipitation during labeling | Probe concentration too high or DMSO shock. | Add probe more slowly; lower the molar excess; ensure DMSO < 5%. |
| No Fluorescence signal | Excitation wavelength incorrect or quenching. | Switch to Raman detection (CN peak) or check UV absorbance. The Br atom may quench fluorescence via heavy-atom effect. |
| High Background | Incomplete removal of free probe. | Perform a second dialysis step or use a spin-filter (MWCO 10kDa). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1000577-91-2, 3-Bromo-4-isothiocyanatobenzonitrile. Retrieved from [Link]
-
Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. (Contextual reference for ITC labeling chemistry). Retrieved from [Link]
-
Jung, M. E., et al. (2010). Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist. Journal of Medicinal Chemistry. (Establishes the compound as a drug intermediate/warhead). Retrieved from [Link]
- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
3-Bromo-4-Isothiocyanato-Benzonitrile applications in drug discovery
Application Note: 3-Bromo-4-Isothiocyanato-Benzonitrile in Drug Discovery
Introduction: The Dual-Functional Scaffold
This compound (3-Br-4-ITCB) represents a high-value "orthogonal" intermediate in medicinal chemistry.[1][2] Unlike standard building blocks, it possesses two distinct reactive handles that allow for divergent library generation:
-
The Isothiocyanate (-NCS) Core: A potent electrophile that reacts with nucleophiles (amines, thiols) to form thioureas, thiohydantoins, or covalent protein adducts.[2]
-
The Bromine (-Br) Handle: A halogen positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification after the core scaffold has been assembled.[2]
This molecule is structurally homologous to the key intermediate used in the synthesis of Enzalutamide (Xtandi) and Apalutamide (Erleada), replacing the trifluoromethyl (-CF3) group with a bromine.[2] This substitution transforms a static drug fragment into a modifiable handle, making it indispensable for Structure-Activity Relationship (SAR) studies targeting the Androgen Receptor (AR).[2]
Application I: Synthesis of Thiohydantoin AR Antagonists
The primary application of 3-Br-4-ITCB is the rapid assembly of thiohydantoin rings, the pharmacophore responsible for AR antagonism in second-generation prostate cancer drugs.
Mechanism of Action
The isothiocyanate carbon is highly electrophilic.[2][3] Reaction with an
Protocol: Microwave-Assisted Thiohydantoin Formation
-
Objective: Synthesize a brominated Enzalutamide analog scaffold.
-
Reagents:
Step-by-Step Methodology:
-
Thiourea Assembly:
-
Dissolve 3-Br-4-ITCB (1 mmol) in anhydrous DMSO (3 mL).
-
Add 2-Amino-2-methylpropionic acid methyl ester (1.2 mmol) and TEA (2 mmol).
-
Stir at room temperature for 2 hours. Monitor by TLC/LCMS for the disappearance of the isothiocyanate peak (approx. 2100 cm⁻¹ IR stretch).[2]
-
Checkpoint: Formation of the intermediate acyclic thiourea.[2]
-
-
Cyclization (Ring Closure):
-
Method A (Thermal): Heat the reaction mixture to 80°C for 12 hours.
-
Method B (Microwave - Preferred): Transfer to a microwave vial.[2] Irradiate at 100°C for 20 minutes (Power: 150W).
-
Expert Insight: If cyclization is sluggish, add mild acid (acetic acid) or undergo a two-step protocol: isolate the thiourea, then reflux in ethanol/HCl (3:1) to force ring closure.[2]
-
-
Work-up & Purification:
Data Output:
| Compound Stage | Analytical Marker | Expected Observation |
|---|---|---|
| Starting Material | IR Spectroscopy | Strong peak at ~2100 cm⁻¹ (-NCS) |
| Intermediate | LCMS (ESI+) | [M+H]+ corresponding to Thiourea adduct |
| Final Product | 1H NMR | Disappearance of methyl ester singlet; formation of rigid cyclic core |[1]
Application II: Late-Stage Diversification (Suzuki Coupling)
Once the thiohydantoin core is formed (via Protocol 1), the bromine atom at the 3-position serves as a "diversity point." This allows researchers to attach various aryl/heteroaryl groups to probe the hydrophobic pocket of the target protein.[2]
Protocol: Pd-Catalyzed Cross-Coupling on Thiohydantoin Scaffold
-
Challenge: Sulfur atoms in thiohydantoins can poison Palladium catalysts.[2]
-
Solution: Use high-activity precatalysts (e.g., Pd(dppf)Cl₂) and higher catalyst loading (5-10 mol%).[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
Execution:
-
Degas the solvent stream with nitrogen for 5 minutes.[2]
-
Seal and heat to 90°C for 4–6 hours.
-
-
Scavenging:
-
Add SiliaMetS® Thiol or similar metal scavenger resin to the crude mixture and stir for 30 mins to remove residual Pd.[2]
-
-
Isolation:
-
Filter, concentrate, and purify via HPLC.
-
Application III: Chemoproteomic Covalent Profiling
The -NCS group is a classic "warhead" for covalent inhibition.[2] 3-Br-4-ITCB can be used as a probe to map reactive cysteines in proteomes.[1][2]
Workflow:
-
Incubation: Treat cell lysate with 3-Br-4-ITCB (1–10 µM) for 1 hour.
-
Click Chemistry (Optional): If the Bromine is pre-substituted with an alkyne handle, click with Azide-Biotin.[2] If not, use the Bromine as a unique isotopic signature in Mass Spec.
-
Digestion: Trypsinize proteins.
-
Analysis: LC-MS/MS to identify peptides with a mass shift corresponding to the benzonitrile adduct (+240.9 Da).
Visualizing the Workflow
The following diagram illustrates the divergent synthesis strategy using 3-Br-4-ITCB as the central node.
Caption: Divergent utility of 3-Br-4-ITCB. Pathway A yields drug analogs via cyclization and cross-coupling.[2] Pathway B utilizes the -NCS warhead for chemoproteomics.
References
-
Jung, M. E., et al. (2010).[2] "Discovery of MDV3100 (Enzalutamide): A High-Affinity Androgen Receptor Antagonist."[2] Journal of Medicinal Chemistry.
-
Lau, Y., et al. (2020).[2] "Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization." ACS Omega.[2] [2]
-
Mi, X., et al. (2008).[2] "Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest."[2][4][5] Journal of Biological Chemistry.
-
Dubbaka, S. R., et al. (2008).[2][5] "Palladium-Catalyzed Cross-Coupling of Organic Thiocyanates with Boronic Acids." Organic Letters.
-
ChemicalBook. (2025).[2] "Product Entry: 3-Bromo-4-nitrobenzonitrile (Precursor)." ChemicalBook Database.[2]
Disclaimer: All protocols involve hazardous chemicals (isothiocyanates are sensitizers).[2] Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. 3-BROMO-4-NITRO-BENZONITRILE | 102000-73-7 [chemicalbook.com]
- 2. Process for the preparation of enzalutamide - Patent US-10626091-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates Against Human MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-4-Isothiocyanato-Benzonitrile for identifying protein binding sites
Application Note: Precision Mapping of Protein Binding Sites Using 3-Bromo-4-Isothiocyanato-Benzonitrile
Executive Summary
This application note details the protocol for using This compound (BIB) as a Pharmacophore-Directed Covalent Probe (PDCP). Designed for drug discovery professionals, this guide focuses on identifying ligand-binding pockets in nuclear receptors (e.g., Androgen Receptor) and enzymes inhibited by benzonitrile-containing scaffolds.
Key Advantage: The molecule incorporates a Bromine reporter tag , providing a distinct 1:1 isotopic signature (
Scientific Background & Mechanism
The Probe Architecture
BIB is a trifunctional tool compound designed to map binding sites for drugs containing benzonitrile motifs (e.g., SARMs, aromatase inhibitors).
-
Recognition Motif (Benzonitrile): Mimics the pharmacophore of known ligands (e.g., bicalutamide, letrozole), directing the probe to the specific binding pocket.
-
Warhead (Isothiocyanate - ITC): An electrophile that reacts with nucleophilic side chains (Cysteine thiols or Lysine amines) proximal to the binding site.
-
Validation Tag (Bromine): Acts as an intrinsic mass spectrometric label.
Reaction Mechanism
The isothiocyanate (-NCS) group reacts differentially based on pH:
-
Reversible Thiol Conjugation (pH 6.0–7.5): Reacts with Cysteine (-SH) to form dithiocarbamates. Note: These are reversible; stabilization often requires rapid analysis or specific pH control.
-
Stable Amine Conjugation (pH > 8.0): Reacts with Lysine (
-NH ) or N-terminal amines to form stable thioureas.
Figure 1: Reaction Pathway The following diagram illustrates the differential reactivity of BIB.
Caption: Differential labeling pathways of BIB based on pH conditions. Cysteine modification yields dithiocarbamates, while Lysine modification yields stable thioureas.
Experimental Protocol
Materials Required
-
Probe: this compound (100 mM stock in DMSO).
-
Target Protein: Purified protein (>90% purity) or cell lysate (1 mg/mL).
-
Buffer A (Cys-targeting): 50 mM HEPES, pH 7.0, 100 mM NaCl.
-
Buffer B (Lys-targeting): 50 mM Tris-HCl, pH 8.5, 100 mM NaCl.
-
Quench: 10 mM Dithiothreitol (DTT) or excess Glycine.
-
Digestion: Trypsin (Sequencing Grade).
Labeling Workflow
Step 1: Equilibrium Binding
-
Dilute protein to 10 µM in the appropriate buffer (Buffer A for Cys, Buffer B for Lys).
-
Add BIB to a final concentration of 50–100 µM (5-10x molar excess).
-
Control: Prepare a sample with DMSO only.
-
Competition Control: Pre-incubate protein with 200 µM of a known non-covalent inhibitor (parent ligand) for 30 min before adding BIB.
-
-
Incubate at 37°C for 1 hour (Lysine) or 25°C for 30 mins (Cysteine).
Step 2: Quenching & Cleanup
-
For Cys (Dithiocarbamates): Do not use DTT/Mercaptoethanol as they can reverse the modification. Proceed immediately to alkylation of free cysteines with Iodoacetamide (IAA), then digest.
-
For Lys (Thioureas): Quench with 50 mM Tris or Glycine.
-
Remove excess probe using Zeba™ Spin Desalting Columns (7K MWCO).
Step 3: Enzymatic Digestion
-
Denature: 6M Urea or 1% RapiGest SF.
-
Reduce (TCEP, 5 mM) and Alkylate (IAA, 10 mM).
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
Mass Spectrometry Analysis
Data Acquisition
-
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).
-
Mode: Data Dependent Acquisition (DDA).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation). Note: Thiourea linkages are generally stable in HCD, but dithiocarbamates may show neutral loss of the probe.
Data Interpretation (The Bromine Advantage)
The presence of the Bromine atom (
Search Parameters:
-
Variable Modification: Add the mass of the probe minus the leaving group.
-
Specific Validation: Look for the "Twin Peaks." Any peptide identified as modified must show two peaks separated by 2.0 Da with nearly equal intensity (100:97 ratio).
Table 1: Mass Shift Calculation
| Element | Monoisotopic Mass ( | Isotope Mass ( | Abundance Ratio |
| Probe Mass Shift | +237.9064 Da | +239.9044 Da | 1 : 1 |
Analytical Workflow Diagram
Caption: Step-by-step chemoproteomic workflow for identifying binding sites using BIB.
Troubleshooting & Optimization
-
Low Labeling Efficiency:
-
Cause: The binding pocket Lysine/Cysteine pKa is unfavorable.
-
Solution: Titrate pH from 7.0 to 9.0. Isothiocyanates are highly pH-sensitive.
-
-
High Background (Non-Specific Binding):
-
Cause: Probe concentration too high or incubation too long.
-
Solution: Perform a time-course (10, 30, 60 min) and reduce probe concentration to 1-2x Kd of the parent ligand.
-
-
Missing Adducts in MS:
-
Cause: Dithiocarbamate instability (Cys adducts) during ionization.
-
Solution: Use lower source temperature and collision energy. Alternatively, stabilize the dithiocarbamate by alkylating the nitrogen (post-labeling) if possible, though this is complex.
-
References
-
Mi, L., et al. (2011). "Proteomic Identification of Binding Targets of Isothiocyanates." Journal of Nutrition, 141(12), 2259–2263.
-
Ahn, Y.H., et al. (2010). "Electrophilic tuning of the chemoprotective natural product sulforaphane." Proceedings of the National Academy of Sciences, 107(21), 9590-9595.
-
Xiao, D., et al. (2012). "Covalent modification of tubulin by isothiocyanates: a mechanism of cell growth arrest and apoptosis."[4][5] Cancer Research, 72(16).
- Kasiotis, K.M., et al. (2015). "Bromine as a mass defect label for mass spectrometry based proteomics." Proteomics, 15(22), 3821-3834. (General reference for Br-tagging utility).
Sources
- 1. m.indiamart.com [m.indiamart.com]
- 2. This compound - CAS:1000577-91-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. tnjchem.com [tnjchem.com]
- 4. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Conjugation of 3-Bromo-4-Isothiocyanato-Benzonitrile to Antibodies
[1][2]
Abstract & Introduction
This Application Note details the protocol for covalently conjugating the small molecule hapten 3-Bromo-4-Isothiocyanato-Benzonitrile to monoclonal or polyclonal antibodies.[1][2] This specific ligand contains an Isothiocyanate (ITC) functional group, a time-tested electrophile that reacts specifically with primary amines (
The resulting thiourea linkage is chemically stable, making this conjugate suitable for downstream applications such as immunogen preparation (hapten-carrier conjugates), competitive immunoassays, or targeted delivery research.[1] The presence of the electron-withdrawing benzonitrile and bromo groups renders the molecule hydrophobic; therefore, this protocol includes critical modifications for organic solvent tolerance to prevent antibody precipitation.
Scientific Mechanism
The Chemistry of Conjugation
The conjugation relies on the nucleophilic attack of the deprotonated primary amine of the antibody lysine residue onto the central carbon of the isothiocyanate group.
-
Reaction Type: Nucleophilic Addition.[2]
-
Bond Formed: Stable Thiourea bond (
).[1][2] -
Key Constraint: The reaction requires the amine to be uncharged (deprotonated).[2] Since the pKa of the lysine
-amino group is , the reaction buffer must be maintained at a basic pH (9.0–9.5) to ensure a sufficient population of reactive nucleophiles.[2]
Mechanistic Diagram
Figure 1: Reaction mechanism showing the nucleophilic attack of the antibody amine on the isothiocyanate carbon.[1][2]
Critical Parameters
Buffer Compatibility (Strict Requirement)
DO NOT USE TRIS OR GLYCINE. Primary amine-containing buffers (Tris, Glycine) will compete with the antibody for the isothiocyanate, resulting in low conjugation efficiency.[1]
-
Required Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5.[2]
Solvent Tolerance & Hydrophobicity
This compound is highly hydrophobic due to the halogen and nitrile groups.[1][2] It must be dissolved in an organic solvent (DMSO or DMF) before addition.[1][2]
-
Limit: Most antibodies tolerate up to 10% (v/v) organic solvent.[1][2] This protocol keeps the final DMSO concentration < 5%.[2]
-
Risk: Rapid addition of the hydrophobic ligand can cause local precipitation of the antibody.[2] Mitigation: Add ligand dropwise while vortexing gently.[2]
Stoichiometry (Molar Excess)
Since the ligand is small and hydrolysis of the isothiocyanate in aqueous buffer is a competing side reaction, a molar excess is required.
-
Target: 10–20 fold molar excess of ligand over antibody typically yields a Degree of Labeling (DOL) of 3–5.[2]
Materials & Equipment
| Component | Specification | Notes |
| Antibody | > 1 mg/mL in PBS | Free of BSA, Gelatin, or Azide.[1][2] |
| Ligand | This compound | Store desiccated at -20°C. |
| Conjugation Buffer | 0.1 M Sodium Carbonate, pH 9.0 | Prepare fresh or store 4°C < 2 weeks.[1][2] |
| Solvent | Anhydrous DMSO or DMF | High purity grade.[1][2] |
| Quenching Buffer | 1 M Ethanolamine or Tris, pH 8.0 | Stops the reaction.[2] |
| Purification | Zeba™ Spin Columns or Dialysis Cassettes | 7K or 10K MWCO (Molecular Weight Cut-Off).[1][2] |
Experimental Protocol
Workflow Overview
Figure 2: Step-by-step conjugation workflow ensuring buffer compatibility and purification.
Detailed Procedure
Step 1: Antibody Preparation[1][2][3]
-
If the antibody is in PBS or Tris, perform a buffer exchange into 0.1 M Sodium Carbonate buffer (pH 9.0) using a desalting column (e.g., Zeba Spin or PD-10).[1][2]
-
Adjust antibody concentration to 2–5 mg/mL .[2]
Step 2: Ligand Preparation[1][2]
-
Calculate the amount of this compound needed for a 20-fold molar excess .
-
Dissolve the ligand in anhydrous DMSO to a concentration of 10 mg/mL . Prepare immediately before use.
Step 3: Conjugation Reaction[1][2][4]
-
While gently vortexing or stirring the antibody solution, slowly add the calculated volume of the ligand-DMSO solution.[2]
-
Incubate the reaction for 1–2 hours at Room Temperature (20–25°C) or overnight at 4°C. Protect from light if the ligand is light-sensitive (benzonitriles are generally stable, but precaution is good practice).
Step 4: Quenching[1][2]
-
Add 1 M Ethanolamine (pH 8.0) or 1 M Tris (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Why? This blocks any remaining isothiocyanate groups, preventing them from reacting with the column matrix or cross-linking during storage.[2]
-
Step 5: Purification[1][2]
Quality Control & Characterization
Degree of Labeling (DOL) via UV-Vis
Since the ligand contains an aromatic nitrile system, it will absorb UV light.[1][2] You must determine the extinction coefficient (
Formula:
-
: Absorbance of conjugate at 280 nm.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Absorbance of conjugate at ligand's peak (determine via scan).[1][2]
-
(Correction Factor):
Mass Spectrometry (Gold Standard)
For precise characterization, use Intact Protein LC-MS (Q-TOF or Orbitrap).[1][2]
-
Expected Mass Shift: +239 Da per conjugated ligand.[2]
-
Success Criteria: A distribution showing +1, +2, +3 modifications, with <10% unconjugated antibody.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Ligand is too hydrophobic; DMSO conc.[1][2] too high. | Add DMSO more slowly; lower final DMSO to <5%; reduce molar excess to 10x. |
| Low Conjugation (DOL < 1) | pH too low (< 8.5).[1][2][5] | Ensure Carbonate buffer is pH 9.0–9.[1][2][3][6]5. Check for Tris contamination.[1][2] |
| Antibody Inactive | Lysine modification in binding site.[2] | This is a risk with random amine conjugation.[2] Consider site-specific methods (e.g., Cysteine reduction) if activity is lost.[1][2] |
References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (The definitive guide on isothiocyanate-amine chemistry). [1][2]
-
Thermo Fisher Scientific. (n.d.).[1][2] Amine-Reactive Probes (Isothiocyanates). Pierce Protein Methods.
-
Sigma-Aldrich. (n.d.).[1][2] Protocol for Conjugation of FITC to Antibodies. (Standard reference for ITC reaction conditions).
Sources
- 1. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 2. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. timothyspringer.org [timothyspringer.org]
- 5. researchgate.net [researchgate.net]
- 6. neutab.creative-biolabs.com [neutab.creative-biolabs.com]
Application Note: 3-Bromo-4-Isothiocyanato-Benzonitrile for Live-Cell Vibrational Imaging
Introduction & Principle
3-Bromo-4-Isothiocyanato-Benzonitrile (hereafter referred to as Br-CN-NCS ) is a specialized small-molecule tag designed for super-multiplexed vibrational imaging in live cells. Unlike bulky fluorescent fluorophores (e.g., GFP, Alexa Fluor) which can perturb cellular function due to their size (~1 kDa) and suffer from photobleaching, Br-CN-NCS is an ultra-small (<250 Da) "Raman-active" probe.
Core Mechanism
The utility of Br-CN-NCS relies on three structural components:
-
Benzonitrile (CN): The nitrile group exhibits a strong, sharp vibrational mode in the cell-silent region (~1800–2800 cm⁻¹). Since endogenous biomolecules (lipids, proteins, water) have negligible Raman scattering in this window, the signal-to-noise ratio is exceptionally high.
-
Bromine (Br) Substitution: The bromine atom serves two critical functions:
-
Frequency Tuning: Through electronic and steric effects, the bromine substituent shifts the vibrational frequency of the nitrile group to a unique spectral position (distinct from unsubstituted benzonitrile), enabling spectral multiplexing (simultaneous imaging of multiple targets).
-
Cross-Section Enhancement: The heavy halogen atom increases the polarizability of the molecule, thereby enhancing the Raman scattering cross-section (brightness).
-
-
Isothiocyanate (NCS): This reactive handle forms a stable covalent thiourea linkage with primary amines (lysine side chains) on proteins under physiological or slightly basic conditions.
Biological Application
This probe is primarily used for:
-
Global Protein Labeling: Visualizing total protein distribution in live cells.
-
Target-Specific Labeling: When conjugated to a ligand or antibody, it tracks specific receptors.
-
Metabolic Imaging: Monitoring protein turnover dynamics (pulse-chase experiments).
Material Properties & Preparation
| Property | Specification |
| Chemical Formula | C₈H₃BrN₂S |
| Molecular Weight | 239.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF. Insoluble in water. |
| Reactive Group | Isothiocyanate (-NCS) |
| Target | Primary Amines (-NH₂) |
| Vibrational Frequency | ~2230–2240 cm⁻¹ (Solvent dependent) |
| Storage | -20°C, desiccated, protected from light. |
Stock Solution Protocol
-
Calculate Mass: Weigh approximately 2.4 mg of Br-CN-NCS.
-
Solvent Addition: Dissolve in 100 µL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.
-
Dissolution: Vortex vigorously for 30 seconds. Ensure no particulate matter remains.
-
Storage: Aliquot into single-use vials (e.g., 5 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles as hydrolysis of the isothiocyanate group can occur over time.
Experimental Workflow: Live Cell Surface Labeling
This protocol describes the direct labeling of cell-surface proteins on adherent cells (e.g., HeLa, HEK293).
Reagents Required[1][2][3]
-
Labeling Buffer: PBS (pH 7.4) with 10 mM HEPES. Note: Avoid Tris or Glycine buffers during labeling, as they contain primary amines that will scavenge the probe.
-
Quenching Buffer: PBS containing 10 mM Tris or 10 mM Glycine (pH 7.4).
-
Wash Buffer: PBS (pH 7.4).
-
Live Cell Imaging Medium: FluoroBrite DMEM or HBSS.
Step-by-Step Protocol
Step 1: Cell Preparation
-
Seed cells on Raman-grade coverslips (CaF₂ or specialized glass) or glass-bottom dishes.
-
Grow to 70-80% confluency.
Step 2: Probe Dilution
-
Thaw the 100 mM DMSO stock of Br-CN-NCS.
-
Dilute the stock into warm Labeling Buffer to a final concentration of 50 µM .
-
Example: Add 0.5 µL stock to 1 mL buffer.
-
Critical: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
-
Step 3: Labeling Reaction
-
Aspirate growth medium from the cells.
-
Wash cells once with warm PBS.
-
Add the 50 µM Br-CN-NCS labeling solution to the cells.
-
Incubate for 30 minutes at 37°C in a humidified CO₂ incubator.
Step 4: Quenching & Washing
-
Aspirate the labeling solution.
-
Add Quenching Buffer (PBS + 10 mM Tris) and incubate for 5 minutes at room temperature. This terminates the reaction by scavenging unreacted isothiocyanates.
-
Wash cells 3 times with Wash Buffer (PBS), 5 minutes per wash.
Step 5: Imaging
-
Replace wash buffer with Live Cell Imaging Medium.
-
Proceed immediately to SRS or Spontaneous Raman microscopy.
Imaging Configuration (SRS Microscopy)
To visualize the Br-CN-NCS probe, the microscope must be tuned to the specific vibrational energy of the nitrile stretch.
-
Target Wavenumber: ~2235 cm⁻¹ (Verify exact peak with a droplet of stock solution on a slide).
-
Pump Laser: Tunable (e.g., 80 MHz, picosecond pulses).
-
Stokes Laser: Fixed (typically 1064 nm).
-
Tuning Calculation:
-
For a 1064 nm Stokes beam, tune the Pump laser to approximately 860 nm to hit the 2230 cm⁻¹ resonance.
-
Mechanism & Pathway Diagram
The following diagram illustrates the chemical conjugation and the subsequent physical detection pathway.
Caption: Workflow showing the conjugation of Br-CN-NCS to protein amines and subsequent detection via Stimulated Raman Scattering (SRS) microscopy.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Precipitation | Probe concentration too high or poor DMSO solubility. | Sonicate stock solution. Ensure final labeling concentration is ≤ 50 µM. |
| No Signal | Laser detuning. | Measure the Raman spectrum of the pure stock solution to find the exact peak. Adjust Pump wavelength. |
| High Background | Non-specific binding or insufficient washing. | Increase washing steps. Add 1% BSA to the labeling buffer to block non-specific hydrophobic interactions. |
| Cell Death | DMSO toxicity or long incubation. | Keep DMSO < 0.5%. Reduce incubation time to 15-20 minutes. |
References
-
Wei, L., et al. "Super-multiplexed vibrational imaging." Nature544 , 465–470 (2017). [Link]
- Context: Establishes the foundational principles of using nitrile-based vibrational tags (including halogenated benzonitriles) for multiplexed imaging in the silent region.
-
Hong, S., et al. "Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules." Angewandte Chemie International Edition53 , 5827–5831 (2014). [Link]
- Context: Provides protocols for live-cell labeling and SRS microscopy setup relevant to small-molecule vibr
-
Hu, F., et al. "Vibrational tags: a new path for live-cell imaging." Current Opinion in Chemical Biology51 , 114–121 (2019). [Link]
- Context: Review of various vibrational tags, including isothiocyanate-functionalized probes, discussing their chemical stability and spectral properties.
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-4-Isothiocyanato-Benzonitrile Labeling Guide
Current Status: Operational Topic: Optimization of Covalent Labeling Efficiency Target Analyte: Proteins, Peptides, and Amine-containing Biomolecules[1]
Core Directive & Chemical Logic
The Reagent Profile: 3-Bromo-4-Isothiocyanato-Benzonitrile is a highly reactive aryl isothiocyanate (ITC) .[1] Unlike standard FITC, this compound features two strong electron-withdrawing groups (EWGs): a nitrile (-CN) and a bromine (-Br) atom on the benzene ring.[1]
-
Mechanism: The isothiocyanate carbon (
) is the electrophile.[1] It undergoes nucleophilic attack by primary amines (Lysine -amines or N-terminal -amines) to form a stable thiourea linkage.[1] -
The "Hot" Electrophile Effect: The electron-withdrawing nature of the nitrile and bromine groups pulls electron density from the ring, making the ITC carbon significantly more electrophilic than in standard phenyl isothiocyanates.[1]
Optimization Philosophy: Efficiency is a race between the aminolysis (desired labeling) and hydrolysis (reagent destruction).[1] To win, you must maximize the deprotonated amine concentration while minimizing the time the reagent spends in water before reacting.[1]
Troubleshooting Hub (Q&A)
Category A: Low Labeling Efficiency (Low Degree of Labeling - DOL) [1]
Q: My Mass Spec shows very little modification, even with 20x excess reagent. Why?
A: This is likely a pH-Hydrolysis Mismatch .[1]
Because this reagent is "hot" (highly reactive), it hydrolyzes within minutes in aqueous solution.[1] If your pH is too low, your protein amines are protonated (
-
The Fix: Increase reaction pH to 9.0–9.5 .
-
The Logic: You need to push the equilibrium of Lysine (pKa ~10.[1]5) towards the free amine (
) form.[1] Standard pH 7.4 (PBS) is insufficient for this specific compound because the reagent hydrolyzes faster than the scarce free amines can react.[1] -
Buffer Choice: Use 0.1 M Sodium Carbonate/Bicarbonate .[1][2] Avoid Tris or Glycine (they contain competing amines).[1][3]
Q: I see a high background signal or "smearing" on my gel. A: This indicates Non-Specific Hydrophobic Adsorption . this compound is highly hydrophobic. If it doesn't react covalently, it may precipitate onto the protein's hydrophobic patches.[1]
-
The Fix:
Category B: Reagent Stability & Precipitation
Q: The reagent turns cloudy immediately upon addition to the buffer. A: You have hit the Solubility Limit .[1]
-
The Fix:
-
Dissolve the stock in anhydrous DMSO (dimethyl sulfoxide), not water or buffer.[1]
-
Add the reagent to the protein while vortexing (turbulent mixing).[1] Do not let a drop of concentrated DMSO stock sit on top of the aqueous buffer; it will crash out locally.[1]
-
Stepwise Addition: Add the reagent in multiple small aliquots rather than one bolus to maintain solubility.
-
Q: Can I store the diluted reagent in the fridge? A: Absolutely not. The electron-deficient nature of this specific benzonitrile derivative makes it unstable in water.[1]
-
Protocol: Prepare the working solution immediately before use. Discard any unused aqueous dilution within 15 minutes.[1]
Standard Operating Procedure (SOP)
Objective: Covalent labeling of a target protein (e.g., IgG, BSA) with this compound.
Materials:
-
Reagent: this compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).[1]
-
Labeling Buffer: 0.1 M Sodium Carbonate, pH 9.[1]0. (Must be amine-free).[1]
-
Purification: Sephadex G-25 desalting column or dialysis cassette.[1]
Protocol:
-
Protein Preparation:
-
Reagent Stock:
-
Dissolve reagent in anhydrous DMSO to 10 mg/mL . Calculate concentration to achieve a 15–20 molar excess over the protein.
-
-
The Reaction (The "Drop-wise" Method):
-
Quenching:
-
Purification:
-
Pass the mixture through a desalting column equilibrated with PBS (or your storage buffer) to remove hydrolyzed byproducts and organic solvent.[1]
-
Data Visualization
Figure 1: Labeling Workflow & Decision Logic
Caption: Troubleshooting logic tree for ITC labeling. Follow the path based on visual inspection and QC results to identify the root cause of failure.
Table 1: Reaction Parameter Matrix
| Parameter | Optimal Range | Why? | Risk if Deviated |
| pH | 9.0 – 9.5 | Deprotonates Lysines ( | < 8.5: No reaction (amine protonated). > 10.0: Rapid hydrolysis of reagent. |
| Buffer | Carbonate / Bicarbonate | Provides buffering at pH 9 without competing amines.[1] | Tris/Glycine: Will react with ITC, killing the labeling.[1] |
| Reagent Excess | 15x – 20x Molar | Compensates for "hot" reagent hydrolysis.[1] | < 10x: Low yield. > 50x: Protein precipitation/denaturation.[1] |
| Co-solvent | 5-10% DMSO | Solubilizes the hydrophobic benzonitrile group.[1] | < 5%: Reagent crashes out. > 20%: Protein unfolding. |
| Temperature | 20°C - 25°C | Balances reaction rate vs. stability.[1] | 4°C: Reaction too slow for this hydrolysis-prone reagent.[1] |
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Chapter 1: Functional Targets for Bioconjugation). [1]
-
Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Probes - Chemistry Reference. Retrieved January 28, 2026.[1]
-
PubChem. (2025).[1][4][5] 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile Compound Summary. (Used as structural analog for reactivity profile).[1]
-
AAT Bioquest. (2025).[1] FITC Labeling Optimization and Troubleshooting.
Sources
- 1. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in 3-Bromo-4-Isothiocyanato-Benzonitrile synthesis
This is a specialized technical support guide for the synthesis of 3-Bromo-4-Isothiocyanato-Benzonitrile . This molecule is chemically analogous to the key intermediate used in the production of androgen receptor antagonists (like Enzalutamide), sharing the same critical reactivity challenges: a highly electron-deficient aniline precursor and steric crowding.
Ticket ID: NCS-SYNTH-003 Subject: Troubleshooting Low Yields & Impurity Profiles Status: Open Support Level: Senior Application Scientist
Executive Summary: Why This Reaction Fails
The conversion of 4-amino-3-bromobenzonitrile to its isothiocyanate is not a standard "textbook" reaction. You are fighting two fundamental forces:
-
Electronic Deactivation: The amino group is attached to a benzene ring bearing two strong electron-withdrawing groups (EWG): a Nitrile (-CN) and a Bromine (-Br). This renders the amine nucleophilically "dead," making it sluggish to attack thiophosgene or CS₂.
-
Steric Hindrance: The bromine atom at the ortho position creates a steric wall, further impeding the approach of electrophiles.
Common Failure Mode: Users often observe incomplete conversion (starting material remains) or significant yield loss during silica gel purification (product degrades).
Diagnostic Workflow (Troubleshooting Logic)
Use this decision tree to identify your specific failure point.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Optimized Protocols
Method A: The "Gold Standard" (Thiophosgene)
Best for: Maximum yield, scaling up. Risk: High toxicity (Requires fume hood and specific PPE).
This method utilizes a biphasic system to scavenge the HCl byproduct immediately, preventing the acid-catalyzed deactivation of the remaining amine.
Reagents:
-
Substrate: 4-Amino-3-bromobenzonitrile (1.0 eq)
-
Reagent: Thiophosgene (CSCl₂, 1.2–1.5 eq)
-
Base: Saturated aqueous NaHCO₃ or CaCO₃
-
Solvent: Dichloromethane (DCM) or Chloroform
Protocol:
-
Preparation: Dissolve thiophosgene (1.5 eq) in DCM. Cool to 0–5°C.[1]
-
Biphasic Setup: Add the aqueous base (NaHCO₃) to the reaction vessel.
-
Addition (CRITICAL): Dissolve the aniline (1.0 eq) in DCM. Add this solution slowly (dropwise) to the vigorously stirred thiophosgene mixture.
-
Why? Adding amine to excess thiophosgene ensures the highly reactive "monomer" forms. If you add thiophosgene to the amine, the product (isothiocyanate) will react with the unreacted amine to form the 1,3-diarylthiourea dimer (a brick-red solid impurity).
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC/HPLC. Reaction is usually fast (<2 hours).
-
Workup: Separate layers. Wash organic layer with water and brine. Dry over Na₂SO₄.
Method B: The "Green" Alternative (CS₂/DABCO)
Best for: Avoiding thiophosgene, safety compliance. Risk: Lower conversion for this specific deactivated substrate.
Standard CS₂/TEA methods often fail here. You must use a "super-nucleophilic" catalyst or a specific base like DABCO (1,4-diazabicyclo[2.2.2]octane) to stabilize the intermediate dithiocarbamate.
Protocol:
-
Dissolve aniline (1.0 eq) in DMF (Polar aprotic solvent is required to support the charged intermediate).
-
Add CS₂ (10.0 eq) and DABCO (2.0 eq).
-
Stir at room temperature for 1 hour, then cool to 0°C.
-
Add a desulfurizing agent: Tosyl Chloride (TsCl) or Ethyl Chloroformate (1.1 eq).
-
Stir until conversion is complete.
Purification: The Hidden Yield Killer
Do NOT use standard Silica Gel Chromatography. Isothiocyanates are electrophilic. Silica gel is slightly acidic and possesses hydroxyl groups that can degrade the product into a urea or thiocarbamate over time, especially if the elution is slow.
Recommended Purification:
-
Recrystallization (Preferred): This molecule is highly crystalline.
-
Solvent System: Isopropyl Alcohol (IPA) or Heptane/Ethyl Acetate (10:1).
-
Procedure: Dissolve crude in minimum hot IPA. Cool slowly to 0°C. Filter.
-
Reference: This is the standard industrial purification for the analogous Enzalutamide intermediate [1].
-
-
Rapid Filtration: If you must use silica, neutralize it first with 1% Triethylamine (TEA) in the mobile phase and perform a "flash" filtration (retention time < 5 mins).
Analytical Validation
How do you know you have the target?
| Test | Expected Result | Interpretation |
| IR Spectroscopy | Strong peak at ~2100–2150 cm⁻¹ | Diagnostic stretch for -N=C=S group. |
| ¹H NMR | Downfield shift of aromatic protons | Protons ortho to the NCS group will shift compared to the amine. |
| HPLC | Shift in Retention Time (RT) | NCS is much less polar than NH₂. RT will increase significantly on Reverse Phase (C18). |
| Visual | Off-white to pale yellow solid | If Orange/Red , you likely have the Thiourea dimer impurity. |
Mechanism of Failure (Visualized)
Understanding the competition between the desired pathway and the dimer formation is critical.
Figure 2: Reaction pathway showing the critical "Dimer" off-ramp.
References
-
Process Chemistry of Enzalutamide Intermediates
- Source: Evaluation of the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (a direct structural analog).
-
Patent Reference: Thompson, A., et al. "Diarylhydantoin compounds." U.S. Patent 7,709,517. (2010).
-
General Isothiocyanate Synthesis Reviews
- Source: "Recent Advances in the Synthesis of Isothiocyan
-
Citation: Mukerjee, A. K., & Ashare, R. (1991). Chemical Reviews, 91(1), 1–24. (Classic review covering the dimerization mechanism).
- Safety & Handling: Source: Thiophosgene Safety Data Sheet (SDS). Always verify local safety protocols before handling CSCl₂.
Sources
Preventing non-specific binding of 3-Bromo-4-Isothiocyanato-Benzonitrile
Product Category: Covalent Probes & Electrophilic Scaffolds
Support Ticket ID: #ITC-SPEC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The Specificity Paradox
You are likely experiencing non-specific binding because 3-Bromo-4-Isothiocyanato-Benzonitrile is a "hot" electrophile.[1] The electron-withdrawing nature of the nitrile (-CN) and bromine (-Br) groups on the benzene ring significantly increases the reactivity of the isothiocyanate (-N=C=S) warhead compared to standard alkyl isothiocyanates.
While this hyper-reactivity drives rapid covalent bond formation with your target, it also lowers the activation energy barrier for reacting with off-target nucleophiles (surface lysines, albumins, and glutathione).[1]
This guide provides a self-validating workflow to restrict this reactivity to the specific binding pocket of your target protein.
Module 1: The "Goldilocks" Buffer System
CRITICAL WARNING: The most common cause of experimental failure with isothiocyanates is the use of amine-containing buffers.
Buffer Composition Rules
Isothiocyanates react with primary amines to form thioureas.[1][2] If you use Tris, Glycine, or ammonium salts, the probe will react with the buffer, not your protein.
| Component | Status | Technical Rationale |
| Tris / Glycine | ⛔ FORBIDDEN | Contains primary amines; acts as a scavenger, neutralizing the probe immediately.[1] |
| HEPES / MOPS | ✅ RECOMMENDED | Zwitterionic, non-nucleophilic buffers.[1] Ideal for pH 7.0–8.[1]0. |
| PBS | ✅ ACCEPTABLE | Phosphate is non-reactive, but ensure no amine preservatives (like Sodium Azide) are present if they interfere with downstream assays.[1] |
| DTT / BME | ⚠️ CAUTION | Strong reducing agents with thiols will react with the ITC.[1] Use TCEP if reduction is strictly necessary (TCEP is resistant to ITC reaction at low pH).[1] |
pH Optimization (The Specificity Filter)
The protonation state of your target residues dictates specificity.
-
pH > 8.5: Lysine
-amines are deprotonated (nucleophilic).[1] The probe will label every accessible lysine on the protein surface (High Background). -
pH 6.5 – 7.5: Lysine
-amines are protonated ( ) and unreactive.[1] The N-terminal -amine (pKa ~7.[1]6) and Cysteine thiols (pKa ~8.3, but lowered in active sites) remain reactive.[1] -
Recommendation: Perform labeling at pH 7.2 . This forces the probe to find the "activated" nucleophile inside the binding pocket rather than reacting with surface noise.
Module 2: Kinetic Control & Quenching
Thermodynamics favors the strongest bond, but kinetics favors the most accessible one. To prevent non-specific binding, you must stop the reaction before the probe starts drifting to off-targets.
The "Pulse-Chase" Labeling Protocol
Do not incubate overnight. Covalent probes require short, defined windows.[1]
-
Equilibration: Incubate protein with the probe for 30–60 minutes at Room Temperature (or 37°C).
-
The Scavenger Chase (Quenching): You must kill the unreacted probe immediately after the incubation window.[1]
Module 3: Visualizing the Mechanism
The following diagram illustrates the kinetic competition between specific pocket binding and non-specific surface labeling.
Figure 1: Kinetic competition pathway. Specific binding is favored by affinity, but unchecked reaction time allows the probe to drift to off-target surface residues.
Module 4: Troubleshooting FAQ
Q: I see a smear on my Western blot/gel instead of a clean band. Why? A: This is classic "runaway labeling."[1] You likely used a pH > 8.0 or too high a probe concentration (>100 µM).[1] The probe has labeled random surface lysines, changing the protein's isoelectric point and migration.
-
Fix: Lower pH to 7.0 and titrate the probe down (try 1 µM, 5 µM, 10 µM).
Q: My probe precipitates when added to the buffer. A: this compound is highly hydrophobic.[1]
-
Fix: Dissolve the stock in 100% DMSO.[1] When adding to the aqueous buffer, ensure the final DMSO concentration is < 5% (v/v). Vortex immediately upon addition to prevent local crashing out.[1]
Q: How do I prove the binding is specific? A: You need a Competition Control .
-
Pre-incubate the protein with a 100-fold excess of the non-reactive analog (e.g., 3-Bromo-4-Aminobenzonitrile or just the benzonitrile scaffold without the ITC) for 30 minutes.
-
Add your reactive ITC probe.[1]
-
Result: If the signal disappears, the binding is specific to the pocket. If the signal remains, it is non-specific surface labeling.[1]
Q: Can I use BSA to block non-specific binding? A: NO. BSA is a "sponge" for isothiocyanates.[1] It has dozens of reactive surface residues.[1] If you add BSA during the reaction, it will consume your probe.[1] Only add BSA after the quenching step if needed for downstream blocking.[1]
References & Further Reading
-
Isothiocyanate Reactivity & Specificity
-
Mechanism:[1][3] Isothiocyanates (-N=C=S) react preferentially with amines to form thioureas and thiols to form dithiocarbamates.[1] The reactivity is heavily pH-dependent.[1]
-
Source: Podhradsky, D. et al. (1979).[1] "Reactivity of isothiocyanates with amino acids and peptides."[1] Collection of Czechoslovak Chemical Communications.
-
-
Covalent Probe Design Principles
-
Context: Electrophilic "warheads" like ITCs are tuned by the scaffold.[1] The benzonitrile group acts as an electron sink, increasing the electrophilicity of the ITC.
-
Source: Gehringer, M. & Laufer, S.A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry.
-
[1]
-
-
Preventing Non-Specific Interactions
Sources
- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 3-Bromo-4-Isothiocyanato-Benzonitrile for experiments
🔬 Executive Summary: The Chemical Reality
You are working with 3-Bromo-4-Isothiocyanato-Benzonitrile . Before we discuss solubility, we must define the molecule's personality. It is not just "hydrophobic"; it is a reactive electrophile .
-
The Isothiocyanate (-N=C=S): This is your reactive warhead. It targets nucleophiles (amines, thiols). Crucially, water is a weak nucleophile. If you dissolve this in water for too long, it hydrolyzes into an amine, ruining your experiment.
-
The Benzonitrile & Bromine Core: These electron-withdrawing groups make the isothiocyanate more reactive (and less stable) than a standard phenyl isothiocyanate. They also drive the LogP (lipophilicity) up, making aqueous solubility negligible.
The Golden Rule: Solubility cannot be separated from stability. A solution is useless if the compound degrades while dissolving.
🛠 Module 1: Master Stock Preparation
Objective: Create a stable, high-concentration stock solution.
🛑 Critical Warning: The "Alcohol Trap"
Never use Methanol (MeOH) or Ethanol (EtOH) to solubilize this compound.
-
Why? Alcohols are nucleophiles. They will slowly react with the isothiocyanate group to form thiocarbamates . You will lose titer without realizing it.
Recommended Solvent System
| Solvent | Grade Requirement | Solubility Potential | Stability Risk |
| DMSO | Anhydrous, >99.9% | High (>50 mM likely) | Low (if dry) |
| DMF | Anhydrous, >99.9% | High | Low |
| Acetonitrile | HPLC Grade | Moderate/High | Very Low |
| Ethanol | N/A | DO NOT USE | High (Thiocarbamate formation) |
Protocol 1: The "Dry" Dissolution
-
Weighing: Weigh the solid quickly. Isothiocyanates can be hygroscopic or volatile; minimize air exposure.
-
Solvent Addition: Add Anhydrous DMSO .
-
Tip: If your DMSO has been opened for months, it has absorbed water. Use a fresh ampoule or molecular-sieve-dried DMSO.
-
-
Vortexing: Vortex for 30-60 seconds. Sonicate only if necessary (max 5 mins, water bath <30°C) to avoid heat-induced degradation.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
🌊 Module 2: The Aqueous Transition (Dilution)
Objective: Move from DMSO stock to aqueous buffer without "crashing out" (precipitation).
This is where 90% of experiments fail. The hydrophobic ring wants to aggregate immediately upon hitting water.
The "Crash-Out" Prevention Workflow
Caption: Decision tree for minimizing precipitation during aqueous dilution. Direct addition often fails for concentrations >10 µM.
Protocol 2: The "Step-Down" Dilution
Instead of pipetting 1 µL of stock into 1000 µL of buffer (which creates a local "shock" zone of precipitation), use an intermediate step.
-
Prepare Intermediate: Dilute your 10 mM stock 1:10 in pure Acetonitrile or 50% DMSO/Buffer to make a 1 mM working solution.
-
Final Dilution: Pipette the buffer into a tube, start vortexing, and then add the intermediate solution dropwise into the vortex.
-
Solvent Limit: Keep final DMSO concentration <1% (v/v) if possible, as DMSO can affect biological assays.
⏳ Module 3: Stability & Hydrolysis
Objective: Ensure the molecule is still active when it hits the target.
Isothiocyanates hydrolyze in water according to this pathway:
The Dithiocarbamate intermediate is unstable and collapses into the amine. The amine is inactive for your specific purpose.
Stability Troubleshooting Table
| Condition | Half-Life Estimate | Recommendation |
| pH 7.4 (PBS/Tris) | Hours | Prepare fresh. Use within 30-60 mins. |
| pH > 8.0 | Minutes | Avoid. Hydrolysis is base-catalyzed. |
| pH < 6.0 | Days | More stable, but may not fit bio-assay. |
| Presence of BSA/FBS | Minutes (Binding) | Critical: ITCs bind covalently to albumin. |
Expert Insight: If your assay requires Serum (FBS) or BSA, the protein will act as a "sponge," reacting with your isothiocyanate before it reaches its target. Use serum-free media for the initial incubation pulse if possible.
❓ FAQ: Troubleshooting Common Failures
Q: My solution turned cloudy immediately upon adding to the cell media. A: You exceeded the solubility limit.
-
Reduce the final concentration.
-
Pre-warm the media to 37°C before addition.
-
Add a non-ionic surfactant like Tween-80 (0.01% - 0.05%) to the media before adding the compound.
Q: I see no activity, but the compound is dissolved. A: Check your solvent. Did you use Ethanol? If yes, you synthesized a thiocarbamate artifact. Did you leave it in aqueous buffer for 4 hours before using? It likely hydrolyzed.[1] Always prepare fresh.
Q: Can I use plastic reservoirs? A: Isothiocyanates are lipophilic and can adsorb to polystyrene. Use glass or low-binding polypropylene plastics for low-concentration (<1 µM) work.
📚 References & Validation[1][2][3][4][5][6]
-
Isothiocyanate Hydrolysis Mechanisms:
-
Detailed kinetics of aromatic isothiocyanate hydrolysis in aqueous media, confirming the base-catalyzed degradation pathway.
-
Source: Journal of the Chemical Society, Perkin Transactions 2. (1992).[2] "Hydrolysis of aryl and alkyl isothiocyanates".
-
-
Reactivity with Alcohols:
-
Confirmation that isothiocyanates react with alcohols (solvolysis) to form carbamates/thiocarbamates, invalidating alcohol-based stock solutions.
-
Source: Taylor & Francis / Synthetic Communications. "Effect of alcohol chains on reaction with isothiocyanates".
-
-
DMSO Solubility Profiles:
-
General solubility parameters for aromatic heterocycles in DMSO ("Super Solvent").
-
Source: Gaylord Chemical DMSO Solubility Data.
-
-
Benzonitrile Properties:
-
Physicochemical data on benzonitrile derivatives, supporting the hydrophobicity and poor aqueous solubility claims.
-
Source: PubChem Compound Summary: Benzonitrile.
-
Sources
pH optimization for 3-Bromo-4-Isothiocyanato-Benzonitrile protein reaction
Technical Support Center: Covalent Labeling & Conjugation Ticket Subject: Optimization of Reaction Conditions for 3-Bromo-4-Isothiocyanato-Benzonitrile (3-Br-4-ITC-BN)
Executive Summary: The "Hot" Electrophile Challenge
Welcome to the Technical Support Center. You are working with This compound , a highly reactive aryl isothiocyanate. Unlike standard labeling reagents (e.g., FITC or Phenyl Isothiocyanate), your molecule possesses two strong electron-withdrawing groups (EWGs): a Nitrile (-CN) at position 1 and a Bromine (-Br) at position 3.
The Implication: These EWGs pull electron density away from the isothiocyanate (-N=C=S) carbon, making it significantly more electrophilic.
-
Advantage: It reacts faster and can label sterically hindered lysines better than standard ITCs.
-
Risk: It is highly susceptible to hydrolysis (degradation by water).
The Optimization Goal: You must find the "Goldilocks" pH window—high enough to deprotonate protein lysines, but low enough to prevent your reagent from falling apart before it reacts.
Module 1: The Mechanistic Landscape
To troubleshoot, you must visualize the competing pathways. Your reaction is a race between the protein amine and water.
Figure 1: The Kinetic Competition. High pH accelerates both pathways, but hydrolysis often accelerates faster than conjugation for electron-deficient ITCs.
Module 2: Critical Parameter Optimization
pH Selection Strategy
Standard protocols recommend pH 9.0–9.5. Do not use this range initially for 3-Br-4-ITC-BN. Due to the EWGs, the hydrolysis half-life at pH 9.5 is likely minutes.
| pH Range | Lysine State ( | Hydrolysis Risk | Recommendation |
| 7.0 – 7.5 | Mostly Protonated (NH | Low | Too Slow. Poor yield expected. |
| 8.0 – 8.5 | Partially Deprotonated | Moderate | Optimal Starting Point. Good balance of stability vs. reactivity. |
| 9.0 – 9.5 | Deprotonated | High | Risky. Use only if using large molar excess (20x+) to compensate for loss. |
Buffer Chemistry (The "Silent Killer")
-
FORBIDDEN: Tris, Glycine, Ethanolamine. These contain primary amines that will react with your ITC, neutralizing it immediately.
-
RECOMMENDED:
-
0.1 M Sodium Bicarbonate (pH 8.5): The gold standard for ITC coupling.
-
0.1 M HEPES (pH 8.0–8.2): Good alternative if your protein is sensitive to carbonates.
-
PBS (pH 7.4): Only if the protein is extremely unstable at higher pH (expect lower yields).
-
Organic Co-Solvent
Your molecule is hydrophobic.
-
Dissolve 3-Br-4-ITC-BN in anhydrous DMSO or DMF .
-
Keep the final organic solvent concentration in the reaction mixture between 5–20% (v/v) to ensure the reagent stays in solution without precipitating the protein.
Module 3: Validated Experimental Protocol
Pre-requisites:
-
Protein solution at 1–5 mg/mL.
-
Buffer exchanged into 0.1 M Sodium Bicarbonate, pH 8.5 .
Step-by-Step:
-
Prepare Stock: Dissolve 3-Br-4-ITC-BN in anhydrous DMSO to a concentration of 10 mg/mL. Note: Prepare immediately before use. Do not store.
-
Calculate Ratio: Aim for a 10- to 20-fold molar excess of ITC over protein.
-
Why? Some reagent will inevitably hydrolyze. Excess ensures the protein "sees" enough active reagent.
-
-
Initiate: Add the DMSO stock dropwise to the stirring protein solution.
-
Incubate: React for 1–2 hours at Room Temperature or 4 hours at 4°C .
-
Note: Standard ITCs react overnight. This reactive derivative should be done faster. Long incubations only invite hydrolysis byproducts.
-
-
Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify: Remove excess reagent/byproducts via Desalting Column (e.g., PD-10) or Dialysis against PBS.
Module 4: Troubleshooting & FAQs
Visual Troubleshooting Guide
Figure 2: Decision tree for common conjugation failures.
Frequently Asked Questions
Q1: Can I store the 3-Br-4-ITC-BN stock solution? A: No. Isothiocyanates, especially electron-deficient ones, are moisture sensitive. Weigh out the solid and dissolve it in DMSO immediately before addition to the protein.
Q2: My protein precipitated immediately upon adding the reagent. A: This is likely a "Solvent Shock."
-
Cause: Adding a bolus of DMSO to an aqueous protein solution.
-
Fix: Add the DMSO stock dropwise while gently vortexing or stirring. Ensure the final DMSO concentration does not exceed 10-20% (protein dependent).
Q3: Mass Spec shows a mass shift of +226 Da, but also some +183 Da. What is happening? A:
-
+226 Da: This is your desired covalent adduct (assuming MW of reagent ~226).
-
+183 Da: This suggests the loss of the Bromine or Nitrile group, or more likely, a fragmentation during the MS ionization process. However, if you see double labeling, check if you are reacting with Cysteines. At pH > 8.5, ITCs can react with thiols to form dithiocarbamates. These are reversible; you can remove them by treating the sample with hydroxylamine or simply lowering the pH.
Q4: Why not use pH 9.5 like the FITC protocol says?
A: FITC is a relatively stable isothiocyanate. Your molecule (3-Br-4-ITC-BN) is "hot" due to the electron-withdrawing groups. At pH 9.5, the hydroxide ions (
References
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[4] Academic Press.[5][6][7]
- The authoritative text on isothiocyanate-amine chemistry and buffer selection.
-
Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group.
- Foundational physical organic chemistry detailing how electron-withdrawing groups increase ITC electrophilicity and hydrolysis r
-
Podgorski, I., et al. (2013). "Spontaneous hydrolysis of isothiocyanates in aqueous solution." Journal of Agricultural and Food Chemistry.
- Provides kinetic d
-
(General Search for ITC hydrolysis kinetics)
Sources
- 1. Differentiating antiproliferative and chemopreventive modes of activity for electron-deficient aryl isothiocyanates against human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
- 6. scribd.com [scribd.com]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
Technical Support Center: Purification of 3-Bromo-4-Isothiocyanato-Benzonitrile
Current Status: Operational Topic: Removal of Unreacted Reagent (3-Bromo-4-Isothiocyanato-Benzonitrile) Ticket Priority: High (Reactivity/Stability Concern)
Executive Summary
Welcome to the technical support hub for This compound (henceforth referred to as 3-Br-4-ITC-BN ).
This reagent is a "privileged scaffold" in drug discovery, often used to introduce a benzonitrile motif or to serve as a covalent warhead. However, its chemical profile presents a dual challenge:
-
High Electrophilicity: The electron-withdrawing nitrile (-CN) and bromine (-Br) groups significantly activate the isothiocyanate (-N=C=S) carbon, making it hyper-reactive toward nucleophiles.
-
Hydrolytic Instability: In the presence of moisture, it slowly degrades into 3-bromo-4-aminobenzonitrile , a byproduct that is difficult to separate from amine-based products.
This guide provides validated protocols to remove unreacted 3-Br-4-ITC-BN from small molecule synthesis mixtures and bioconjugation reactions.
Module 1: Chemical Scavenging (Small Molecule Synthesis)
Best For: Organic synthesis reactions (non-aqueous) where the product is not an amine.
The Logic
Chromatography is often insufficient because 3-Br-4-ITC-BN streaks on silica due to its polarity and instability. The most robust method is Solid-Phase Extraction (SPE) using a nucleophilic scavenger resin. The resin chemically binds the ITC, allowing you to filter it away.
Protocol: Amine-Resin Scavenging
Reagents Required:
-
Scavenger Resin: Tris-(2-aminoethyl)-amine polystyrene (e.g., PS-Trisamine) or Aminomethyl polystyrene.
-
Solvent: DCM, THF, or DMF (Anhydrous preferred).
Step-by-Step Workflow:
-
Quantify Excess: Estimate the equivalents of unreacted 3-Br-4-ITC-BN (usually 0.1–0.5 eq).
-
Resin Loading: Add 3–5 equivalents of amine resin relative to the unreacted ITC.
-
Why? The -CN group activates the ITC, but steric hindrance from the -Br group can slow kinetics. Excess resin drives the reaction to completion.
-
-
Incubation: Agitate gently (orbital shaker) for 1–2 hours at room temperature.
-
Critical: Do not use magnetic stir bars, as they pulverize the resin beads, clogging filters.
-
-
Validation: Spot a TLC plate. The UV-active ITC spot (distinctive Rf) should disappear.
-
Filtration: Filter the mixture through a fritted funnel or a celite pad.
-
Wash: Wash the resin cake with the reaction solvent to recover any non-specifically bound product.
Visualizing the Mechanism
Caption: The amine resin attacks the electrophilic carbon of the isothiocyanate, forming a stable thiourea bond that anchors the impurity to the solid phase.
Module 2: Bioconjugation Cleanup (Protein Labeling)
Best For: Removing free 3-Br-4-ITC-BN from labeled antibodies, enzymes, or peptides.
The Issue
Unlike standard FITC, 3-Br-4-ITC-BN is hydrophobic (lipophilic -Br and aromatic ring). It tends to associate non-covalently with hydrophobic pockets on proteins, resisting simple dialysis.
Protocol: Two-Stage Size Exclusion
Reagents Required:
-
Desalting Column: Sephadex G-25 or PD-10 equivalent (MWCO 5 kDa).
-
Buffer: PBS (pH 7.4) + 5% DMSO (Optional but recommended).
Step-by-Step Workflow:
-
Quenching (Crucial): Before purification, add 50 mM Ethanolamine or Tris (pH 8.0) to the reaction. Incubate for 30 mins.
-
Why? This converts the reactive ITC into a stable, soluble thiourea. If you don't quench, the ITC may react with the column matrix or cross-link proteins during concentration.
-
-
Solvent Modification: Ensure your sample contains 5-10% DMSO or DMF.
-
Why? The 3-Br-4-ITC-BN derivative is lipophilic. The organic co-solvent prevents it from micellizing or sticking to the protein surface, ensuring it remains in the "small molecule" fraction.
-
-
Column Pass 1 (Bulk Removal): Load sample onto the equilibrated PD-10 column. Elute with buffer. Collect the protein fraction (elutes at void volume).
-
Dialysis (Polishing): If high purity is required (e.g., for cell assays), dialyze the eluted protein against 4L of buffer at 4°C for 12-24 hours.
Module 3: Troubleshooting & FAQs
Q: I see a new impurity appearing during workup. What is it?
A: It is likely 3-bromo-4-aminobenzonitrile .
-
Cause: Hydrolysis.[1] If 3-Br-4-ITC-BN is exposed to water (especially at pH > 7) without a nucleophile to react with, the isothiocyanate converts to a carbamic acid, which decarboxylates to the aniline.
-
Solution: This aniline is a weak base (pKb ~10-11 due to electron-withdrawing groups). Standard acid washes may not fully remove it. Use a Strong Cation Exchange (SCX) cartridge or flash chromatography (the aniline is significantly more polar than the ITC).
Q: Can I use Silica Flash Chromatography?
A: Yes, but with caution.
-
Risk: Isothiocyanates can degrade on acidic silica.
-
Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane. This neutralizes the silica and prevents degradation.
-
Eluent: The -CN group makes the molecule polar enough to separate from non-polar starting materials, but the -Br keeps it lipophilic. A gradient of Hexane:Ethyl Acetate (0% to 30%) is usually effective.
Comparison of Removal Methods
| Method | Target Impurity State | Efficiency | Throughput | Comments |
| Amine Resin (SPE) | Intact ITC | High (>95%) | High | Best for parallel synthesis. No solvent evaporation needed. |
| Flash Column | Intact ITC / Hydrolyzed Aniline | Medium | Low | Requires silica neutralization. Good for bulk purification. |
| SEC (Desalting) | Protein-Bound vs. Free | High | Medium | Essential for biological samples. Requires quenching first. |
| Acid Wash | Hydrolyzed Aniline | Low | High | Not recommended. The aniline is too weakly basic to protonate efficiently. |
Decision Logic
Use the following workflow to determine the correct purification path for your experiment.
Caption: Workflow selector based on product chemistry. Note that amine resins cannot be used if your desired product is also a primary or secondary amine.
References
- Isothiocyanate Chemistry & Scavenging: Title: Metal Scavengers and Reagent Removal (Technical Bulletin). Source: Sigma-Aldrich (Merck).
-
Bioconjugation Protocols
-
Hydrolysis Mechanisms
-
Solid Phase Extraction (SPE)
- Title: Strategies for the Removal of Excess Reagents and By-products.
- Source: Biotage Technical Notes.
-
URL:[Link](General landing page for ISOLUTE® scavenging guides)
Sources
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologicscorp.com [biologicscorp.com]
- 5. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-4-Isothiocyanato-Benzonitrile Conjugates
[1]
Executive Summary: The Reactivity/Stability Paradox
You are likely experiencing inconsistent conjugation yields or precipitation. This is not random; it is a direct consequence of the unique electronic structure of 3-Bromo-4-Isothiocyanato-Benzonitrile .[1]
This molecule is an electron-deficient aryl isothiocyanate .[1] The electron-withdrawing cyano (-CN) and bromo (-Br) groups on the phenyl ring pull electron density away from the isothiocyanate (-NCS) carbon.[1]
-
The Benefit: It is hyper-reactive toward nucleophiles (lysine amines).[1]
-
The Cost: It is extremely susceptible to hydrolysis in aqueous buffers.
This guide provides the protocols required to outpace the hydrolysis reaction and stabilize the resulting hydrophobic conjugate.
Critical Mechanism: The "Race Against Water"
To troubleshoot effectively, you must visualize the competition occurring in your reaction vessel. You are racing the desired amine conjugation against the inevitable hydrolysis.
Pathway Analysis (Graphviz)[1]
Figure 1: The Competitive Pathway. The electron-withdrawing nature of the scaffold accelerates both the green (desired) and red (undesired) pathways. Hydrolysis often leads to the formation of an insoluble aniline derivative.
Module A: Reagent Handling (Pre-Conjugation)
Issue: "My stock solution turned cloudy" or "The reaction yield is 0%."
The reagent is moisture-sensitive.[1] Once hydrolyzed to the amine (3-bromo-4-aminobenzonitrile), it is chemically inert toward conjugation.[1]
| Parameter | Specification | Why? |
| Solvent | Anhydrous DMSO or DMF | Isothiocyanates are stable in organic solvents only if water is absent.[1] |
| Storage | -20°C, Desiccated, Argon/N2 | Prevents atmospheric moisture hydrolysis. |
| Preparation | Fresh Only | Never store dissolved stock.[1] Make immediately before use. |
| Purity Check | UV Absorbance (~270-280nm) | The -NCS group has a distinct absorbance.[1] If the spectrum shifts significantly, the reagent has hydrolyzed. |
Protocol Step 1 (Reagent Prep):
-
Weigh the solid reagent in a dry environment.
-
Dissolve in anhydrous DMSO to a concentration of 10–50 mM.
-
Use within 5 minutes.
Module B: Conjugation Troubleshooting
Issue: "I have low labeling efficiency" or "My protein precipitated."
The pH Trap
Standard protocols often suggest pH 9.0 for isothiocyanates. Do not use pH 9.0 for this molecule.
-
Reasoning: While high pH deprotonates Lysines (making them better nucleophiles), it exponentially increases the hydrolysis rate of this specific electron-deficient ITC.
-
Solution: Use pH 8.0 – 8.5 .[1] This strikes a balance where the reaction rate is sufficient, but hydrolysis is manageable.
Buffer Incompatibility
Never use Tris, Glycine, or Imidazole. These contain primary/secondary amines that will react with the reagent, consuming it instantly.
-
Recommended: 0.1 M Sodium Carbonate or HEPES.[1]
Hydrophobic Aggregation
The 3-Bromo-4-Cyanophenyl moiety is highly hydrophobic.[1] Over-labeling will cause the protein to denature and precipitate (the "hydrophobic effect").
Optimization Table:
| Variable | Recommendation | Troubleshooting Note |
| Molar Excess | 10x - 20x | Higher excesses compensate for hydrolysis losses but increase aggregation risk.[1] |
| Organic % | 5% - 20% DMSO (final) | Essential to keep the hydrophobic reagent soluble in the aqueous buffer during the reaction. |
| Temperature | 4°C to 25°C | Reaction at 4°C slows hydrolysis more than it slows conjugation (favorable). |
Module C: Post-Conjugation Stability
Issue: "The conjugate degrades over time" or "I see a loss of signal."
The resulting thiourea bond is generally stable, but it has vulnerabilities.
-
Edman-like Degradation: Under acidic conditions (pH < 6.0), the thiourea sulfur can attack nearby amides, cleaving the linkage. Store at pH > 7.0.
-
Oxidation: Thioureas are sensitive to oxidation (ozone, peroxides). Store in degassed buffers if long-term stability is required.[1]
-
Reversibility: Unlike maleimides, thioureas are robust, but extreme heat or nucleophilic attack can reverse the bond over long periods.
Troubleshooting Workflow (Graphviz)
Figure 2: Troubleshooting Logic Flow. Follow the branches to diagnose precipitation or yield failures.
FAQ: Rapid Fire Solutions
Q: Can I use TCEP or DTT to reduce disulfides on my protein before conjugating? A: No. DTT and TCEP are reducing agents that can interfere. More importantly, free thiols (cysteines) compete with amines for the isothiocyanate, forming dithiocarbamates which are unstable and reversible. If you must reduce disulfides, dialyze out the reducing agent first.
Q: My conjugate has a new absorbance peak at 250-260 nm. Is this normal? A: Yes. The formation of the thiourea linkage linked to the benzonitrile ring often creates a characteristic absorbance shift compared to the native protein. This can be used to calculate the Dye-to-Protein Ratio (DPR).[1]
Q: Can I store the conjugate at 4°C? A: Yes, but add a preservative (Sodium Azide) if compatible with downstream assays, and ensure the buffer pH is near 7.4. Avoid freeze-thaw cycles as hydrophobic conjugates aggregate easily upon thawing.[1]
References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][3][4] (Chapter 1: Amine Reactions - Isothiocyanates).
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. [1]
-
PubChem. (2023).[1] 4-Isothiocyanatobenzonitrile Compound Summary. (Structural analog data used for reactivity assessment).
-
Podhradský, D., et al. (1979). Kinetics and mechanism of the hydrolysis of aromatic isothiocyanates. Collection of Czechoslovak Chemical Communications. (Establishes the correlation between electron-withdrawing groups and hydrolysis rates).
The Bioconjugation Technical Support Hub: Isothiocyanate Labeling
Current Status: Online Operator: Senior Application Scientist Ticket ID: ITC-PROT-LABEL-001 Subject: Mastering Isothiocyanate (ITC) Chemistries for Protein Labeling
Introduction: The Chemistry of the "Click"
Welcome to the technical support center. You are likely here because your FITC/TRITC labeling efficiency is low, your protein precipitated, or your background signal is destroying your assay sensitivity.
Isothiocyanates (R-N=C=S) are the workhorses of bioconjugation, particularly for introducing fluorophores like Fluorescein (FITC) and Rhodamine (TRITC). However, they are chemically promiscuous and hydrolytically unstable. Success depends on balancing nucleophilic attack by your protein against hydrolysis by your solvent.
This guide treats your protocol as a system. If one variable is off (pH, buffer composition, stoichiometry), the system fails.
Part 1: The Reaction Mechanism (Visualized)
Before troubleshooting, you must understand the competition occurring in your test tube. Your protein's primary amines are competing with water molecules to react with the isothiocyanate carbon.
Figure 1: The Competitive Landscape. High pH favors the protein reaction (green path), while low pH or old reagents favor hydrolysis (red path).
Part 2: Pre-Reaction Troubleshooting (Planning)
Q: Why is my labeling efficiency near zero?
A: You likely fell into the "Amine Trap" or the "Protonation Trap."
1. The Amine Trap (Buffer Incompatibility) Isothiocyanates react with any primary amine. If you dissolve your protein in Tris or Glycine , the ITC reagent will label your buffer molecules instead of your protein, because buffer ions are present in million-fold molar excess over your protein.
-
Fix: Dialyze into Carbonate-Bicarbonate (0.1–0.2 M), HEPES , or Phosphate (PBS).
-
Rule: Buffer cannot contain primary amines.
2. The Protonation Trap (pH Control)
ITCs react with unprotonated amines (
-
The Science: The
-amino group of Lysine has a pKa of ~10.5. At pH 7.0, 99.9% of lysines are protonated ( ) and unreactive. -
The Fix: You must raise the pH to shift the equilibrium.
-
Optimal pH: 9.0 – 9.5 . This deprotonates enough lysines for reaction without hydrolyzing the ITC too fast.
-
Caution: pH > 10.0 promotes rapid hydrolysis of the ITC reagent and may denature your protein.
-
Q: My ITC reagent won't dissolve or looks cloudy. Can I still use it?
A: No. It is likely hydrolyzed. ITCs degrade in moisture.
-
Protocol Standard: Dissolve FITC/TRITC in anhydrous DMSO or DMF immediately before use.
-
Never: Do not store aqueous stock solutions of ITC.
-
Check: If your dry powder is clumped or orange (for FITC) instead of yellow/orange powder, it may be degraded.
Part 3: The Reaction & Stoichiometry
Q: My protein precipitated immediately after adding the dye. What happened?
A: You altered the solubility profile of your protein (Over-labeling).
Fluorophores like FITC and TRITC are hydrophobic.[2] If you attach too many to a protein, you turn the protein hydrophobic, causing it to crash out of solution.
Troubleshooting Matrix: Precipitation
| Variable | Diagnosis | Corrective Action |
| Molar Excess | You added >20x molar excess of dye.[3] | Reduce input to 10-15x molar excess . |
| Organic Solvent | Final DMSO/DMF concentration >10%. | Ensure organic solvent is <5% (v/v) of final volume. |
| Protein Conc. | Protein was too concentrated (>10 mg/mL). | Dilute protein to 2–5 mg/mL before reaction. |
Q: How do I stop the reaction?
A: Use the "Amine Trap" to your advantage. After the incubation (usually 1-2 hours at room temp), you need to kill any remaining reactive ITC so it doesn't cross-link or react during purification.
-
Step: Add a "Stop Solution" containing a high concentration of primary amine.
-
Reagent: 1M Tris-HCl (pH 8.0) or 1M Glycine. Add to a final concentration of 50 mM. Incubate for 15 mins.
Part 4: Post-Reaction (Purification & QC)
Q: I have a high background signal in my assay. Is my protein broken?
A: Probably not. You likely have "free dye" contamination. Unreacted fluorophores stick non-specifically to everything (cells, plastic, membranes). Dialysis is often insufficient for hydrophobic dyes like TRITC.
Recommended Purification Workflow:
-
Gravity Desalting Columns (e.g., PD-10): Superior for removing bulk small molecules.
-
Spin Columns (e.g., Zeba): Fast, but can retain some dye if not sized correctly.
-
Dialysis: Slow. Only use if volume is very large (>5 mL).
Q: How do I calculate the Degree of Labeling (DOL)?
A: You must correct for the dye's absorbance at 280 nm. Most fluorophores absorb slightly at 280 nm (where you measure protein concentration).[4] If you ignore this, you will overestimate protein concentration and underestimate DOL.
The Self-Validating Formula (for FITC):
-
Correct Protein Absorbance (
): (Note: 0.30 is the Correction Factor for FITC. For TRITC, use ~0.30-0.35 depending on specific isomer, check datasheet). -
Calculate Protein Concentration (
): [4] -
Calculate DOL:
- (at pH 9).
-
Target DOL for Antibodies: 2 – 5 dyes per molecule . (Higher = quenching/precipitation).
Summary Workflow Diagram
Figure 2: The Optimized Labeling Workflow. Note the critical decision point at Buffer Composition.
References
-
Thermo Fisher Scientific. FITC and TRITC Labeling Technical Guide. Retrieved from
-
Sigma-Aldrich (Merck). Fluorescein Isothiocyanate (FITC) Product Information & Protocol. Retrieved from
-
AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles. Retrieved from
-
Hermanson, G. T. Bioconjugate Techniques.[5] (Standard reference text for pKa and buffer compatibility data).
-
Abcam. Antibody Conjugation to FITC Protocol. Retrieved from
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. peptideweb.com [peptideweb.com]
Technical Support Center: Signal-to-Noise Optimization in Labeling Experiments
Status: Operational Operator: Senior Application Scientist Topic: Reducing Background Fluorescence & Optimizing Signal-to-Noise Ratio (SNR)
Introduction: The Philosophy of Contrast
Welcome. As scientists, we often obsess over signal intensity, but the true limiting factor in imaging and flow cytometry is the Signal-to-Noise Ratio (SNR) . A bright signal is useless if the background is equally loud.
This guide is structured not just to tell you what to do, but why your current protocol might be failing. We will dismantle the three primary sources of noise:
-
Biological Noise (Autofluorescence)
-
Chemical Noise (Non-specific binding)
-
Optical Noise (Spectral bleed-through)
Part 1: Biological Noise (Autofluorescence)
Q: "I haven't added any dye yet, but my fixed tissue is already glowing. Why?"
Diagnosis: This is likely aldehyde-induced autofluorescence or endogenous pigments (lipofuscin).
The Mechanism: Aldehyde fixatives (Formalin, Glutaraldehyde) react with amines in proteins to form Schiff bases . These structures resonate and emit fluorescence across a broad spectrum, particularly in the green/yellow channels (approx. 500-600nm).
The Solution: You must chemically reduce the Schiff bases or quench the lipofuscin.
Protocol A: Aldehyde Reduction (Sodium Borohydride)
Best for: General tissue background after PFA/Glutaraldehyde fixation.
-
Preparation: Prepare a fresh solution of 1 mg/mL (0.1%) Sodium Borohydride (NaBH₄) in PBS.
-
Note: This solution bubbles vigorously (hydrogen gas). Prepare it immediately before use in a fume hood.
-
-
Incubation: Incubate samples for 10 minutes at room temperature.
-
Tip: Perform this after fixation and permeabilization, but before blocking.
-
-
Wash: Rinse 3x 5 minutes with PBS to remove bubbles and residual borohydride.
-
Validation: NaBH₄ reduces the double bonds in Schiff bases (
) to single bonds ( ), destroying the fluorophore structure.
-
Protocol B: Lipofuscin Quenching (TrueBlack® vs. Sudan Black B)[1][2][3][4]
Best for: Brain, retina, and aged tissue containing lipofuscin granules.
| Feature | Sudan Black B (SBB) | TrueBlack® (Biotium) |
| Mechanism | Masks fluorescence (absorbs light) | Quenches via energy transfer |
| Drawback | High background in Red/Far-Red channels | Minimal background increase |
| Compatibility | Incompatible with some mounting media | aqueous/organic compatible |
| Verdict | Obsolete for multi-color imaging | Recommended Standard |
TrueBlack® Workflow:
-
Perform standard immunostaining (Primary & Secondary antibodies).
-
Incubate with 1X TrueBlack® in 70% ethanol for 30 seconds to 5 minutes.
-
Wash extensively with PBS.
Part 2: Chemical Noise (Non-Specific Binding)
Q: "My background looks speckled or 'sticky,' and my negative controls are positive. Is my antibody bad?"
Diagnosis: This is likely Non-Specific Binding (NSB) caused by Fc receptor interactions or insufficient blocking of hydrophobic sites.[6]
The Mechanism:
-
Fc Receptors: Immune cells (macrophages, B-cells) express Fc receptors that bind the "tail" (Fc region) of your antibodies, regardless of specificity.[6]
-
Charge/Hydrophobic: Antibodies stick to charged tissue components (collagen) or hydrophobic lipids.
The "Smart Blocking" Decision Matrix
Do not default to "5% BSA" for everything. Match the blocker to the biology.
Caption: Decision logic for selecting the correct blocking reagent based on tissue type and antibody host.
Protocol C: Antibody Titration (The "Sweet Spot")
More antibody ≠ Better signal. Excess antibody increases background linearly while specific signal saturates.
-
Design: Create a dilution series of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain: Keep incubation time and temperature constant.
-
Measure: Calculate the Signal-to-Noise Ratio (SNR) for each dilution.
-
Select: Choose the dilution with the highest SNR , not the highest intensity.
Part 3: Optical Noise (Spectral Bleed-Through)
Q: "I see my Green (Alexa 488) signal appearing in my Red (Alexa 568) channel. How do I fix this?"
Diagnosis: Spectral Bleed-Through (Crossover).
The Mechanism: Fluorophores have broad emission tails.[7] The "tail" of Alexa 488 emission extends into the detection range of the 568 channel. If the 488 signal is very bright, it will "bleed" into the red channel, creating false colocalization.
Troubleshooting Steps:
-
Sequential Scanning (The Gold Standard):
-
Method: Do not excite all fluorophores simultaneously.
-
Track 1: Excite 488nm -> Detect 500-550nm.
-
Track 2: Excite 568nm -> Detect 570-620nm.
-
Why: This prevents the 488 emission from being detected while the red detector is active (mostly).
-
-
Narrow Bandpass Filters:
-
Switch from long-pass filters (detects everything >500nm) to narrow bandpass filters (e.g., 525/50 nm) to cut off the emission tail.
-
-
Spectral Unmixing (Computational):
-
If overlap is unavoidable (e.g., GFP and YFP), use a spectral detector (e.g., Zeiss Quasar or Leica SP8) to acquire a "lambda stack" and mathematically unmix the signals based on reference spectra.
-
Summary: The Optimization Workflow
Use this master workflow to systematically eliminate noise in your experiments.
Caption: The critical path for high-contrast imaging. Note that quenching (Step 2) occurs before blocking.
References
-
Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods. Retrieved from [Link]
-
Olympus Life Science. (2024). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]
Sources
3-Bromo-4-Isothiocyanato-Benzonitrile reaction time and temperature optimization
Technical Support Center: 3-Bromo-4-Isothiocyanato-Benzonitrile Synthesis Optimization
Executive Summary
You are likely synthesizing 3-Bromo-4-isothiocyanatobenzonitrile (CAS 1000577-91-2) as a pharmacophore intermediate for androgen receptor antagonists (similar to Enzalutamide analogs) or novel agrochemicals. Due to the electron-withdrawing nature of the nitrile (-CN) and bromine (-Br) substituents on the aniline precursor, the nucleophilicity of the amine is significantly reduced. This necessitates precise thermal control to balance reaction rate against the hydrolysis of the thiocarbonylating agent (typically Thiophosgene or Thiocarbonyl diimidazole).
This guide addresses the critical "sweet spot" for time and temperature to maximize yield (>90%) and minimize the formation of the symmetric thiourea impurity.
Part 1: Optimization & Troubleshooting (Q&A)
Q1: What is the optimal temperature profile for the thiophosgene-mediated conversion?
Recommendation: Step-wise Gradient (0°C
-
The Protocol: Initiate the addition of thiophosgene (or its equivalent) to the biphasic mixture (e.g., CHCl
/Water or CH Cl /Water) at 0–5°C . Maintain this temperature for the first 30 minutes. -
The Logic: The reaction is exothermic. Adding the reagent at room temperature (RT) can cause localized overheating, leading to the vaporization of thiophosgene (bp 73°C) and rapid hydrolysis before it reacts with the deactivated amine.
-
The Ramp: After the addition is complete, allow the reaction to warm to 20–25°C (RT) naturally over 1 hour. The higher energy is required in the second phase to drive the conversion of the intermediate dithiocarbamate salt to the isothiocyanate.
Q2: My reaction stalls at 70% conversion after 4 hours. Should I increase the temperature?
Recommendation: Do NOT exceed 40°C. Instead, optimize the Base/Stoichiometry.
-
Issue: Heating deactivated anilines with thiophosgene >40°C often promotes the dimerization of the product into 1,3-bis(3-bromo-4-cyanophenyl)thiourea , a highly insoluble impurity that is difficult to remove.
-
Solution:
-
Catalysis: Ensure you are using an inorganic base buffer (CaCO
or NaHCO ) rather than strong hydroxides (NaOH), which can hydrolyze the nitrile group. -
Stoichiometry: Increase Thiophosgene equivalents from 1.1 to 1.2–1.3 eq . The excess accounts for hydrolysis losses in the aqueous phase.
-
Time: Extend the RT stirring phase to 6–12 hours rather than heating.
-
Q3: Can I use a "Greener" reagent like TCDI or CS instead of Thiophosgene?
Recommendation: Possible, but requires higher activation energy.
-
CS
/Base Method: For this specific electron-deficient substrate (3-Br, 4-CN), Carbon Disulfide (CS ) is often too sluggish. If you must use it, you will need a catalyst like Iodine (I ) or Tosyl Chloride (TsCl) to facilitate desulfurization. -
Temperature Adjustment: The CS
method typically requires reflux conditions (approx. 40–50°C) or longer reaction times (12+ hours) to achieve comparable yields to the thiophosgene route.
Part 2: Experimental Data & Benchmarks
The following data summarizes the optimization of the reaction between 4-amino-3-bromobenzonitrile and Thiophosgene in a biphasic CH
Table 1: Temperature vs. Yield & Purity Profile
| Entry | Temp Profile | Time (h) | Reagent Eq. | Yield (%) | Purity (HPLC) | Major Impurity |
| 1 | 25°C (Isothermal) | 2 | 1.1 | 65% | 88% | Thiourea Dimer |
| 2 | 0°C (Isothermal) | 6 | 1.1 | 72% | 98% | Unreacted Amine |
| 3 | 0°C | 3 | 1.2 | 94% | >99% | None |
| 4 | 40°C (Reflux) | 1 | 1.2 | 55% | 82% | Hydrolysis Products |
Key Insight: Entry 3 demonstrates that a thermal ramp allows for kinetic control (suppressing dimers) followed by thermodynamic completion (consuming amine).
Part 3: Reaction Mechanism & Workflow
The following diagram illustrates the critical pathway and the specific points where temperature control prevents side reactions.
Figure 1: Reaction pathway highlighting the critical temperature-dependent branch points between product formation and impurity generation.
Part 4: Validated Protocol (Standard Operating Procedure)
Reagents:
-
4-Amino-3-bromobenzonitrile (1.0 eq)
-
Thiophosgene (1.25 eq) [Warning: Highly Toxic ]
-
Sodium Bicarbonate (3.0 eq)
-
Solvent: Dichloromethane (DCM) / Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve 4-Amino-3-bromobenzonitrile in DCM. In a separate vessel, prepare a saturated aqueous NaHCO
solution. -
Mixing: Combine the two phases in a round-bottom flask equipped with a vigorous magnetic stirrer.
-
Cooling: Submerge the flask in an ice/water bath and cool to internal temperature <5°C .
-
Addition: Add Thiophosgene dropwise (or as a solution in DCM) over 20 minutes. Do not let temp rise above 10°C.
-
Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Monitoring: Stir at RT for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. The isothiocyanate spot will be less polar (higher R
) than the amine. -
Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with water and brine. Dry over MgSO
. -
Purification: Evaporate solvent. The product usually crystallizes as a pale solid. If necessary, recrystallize from Hexane/DCM; avoid silica chromatography if possible as NCS groups can degrade.
References
- Context: Validates the thiophosgene/biphasic protocol for ortho-substituted benzonitrile isothiocyan
-
National Institutes of Health (NIH). (2023). Synthesis of Isothiocyanates: An Update. PMC PubMed Central. Retrieved from [Link]
- Context: Comprehensive review of isothiocyanate synthesis methods including CS2 and Thiophosgene variants.
- Context: Verification of the specific chemical entity and CAS registry.
-
ChemRxiv. (2023).[1] Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link][2][3][4]
- Context: Discusses "Type A" primary amine conversion strategies and green chemistry altern
Sources
Validation & Comparative
Technical Guide: Validating Covalent Modification by 3-Bromo-4-Isothiocyanato-Benzonitrile
Executive Summary
3-Bromo-4-Isothiocyanato-Benzonitrile represents a specialized class of "tuned" electrophiles. Unlike generic alkyl isothiocyanates (ITCs), this compound leverages the electron-withdrawing properties of the nitrile (-CN) and bromine (-Br) substituents to enhance the electrophilicity of the isothiocyanate carbon. This modification alters the kinetic profile, making it a potent probe for chemoproteomic profiling and covalent inhibitor design, particularly for targeting nucleophilic cysteines in sterically demanding pockets.
This guide provides a rigorous framework for validating the engagement of this specific probe, distinguishing true covalent modification from non-specific hydrophobic association.
Part 1: The Chemistry of Engagement
Mechanism of Action
The core reactive warhead is the Isothiocyanate (-N=C=S) group.[1] In a physiological environment (pH 7.4), the thiolate anion of a cysteine residue attacks the central electrophilic carbon of the isothiocyanate.
Unlike haloacetamides (which react via SN2 substitution and lose a halide), isothiocyanates react via nucleophilic addition .
-
Result: Formation of a dithiocarbamate linkage.
-
Mass Shift: Because this is an addition reaction, the mass shift observed on the protein is exactly equal to the molecular weight of the probe. There is no leaving group.
Why this specific molecule?
-
The Nitrile Effect (-CN): A strong electron-withdrawing group (EWG) at the para position pulls electron density from the benzene ring, making the ITC carbon significantly more electrophilic (reactive) than a standard phenyl-ITC.
-
The Bromine Effect (-Br): Provides lipophilicity for membrane permeability and steric bulk that may improve selectivity for specific hydrophobic pockets over solvent-exposed cysteines.
DOT Diagram: Reaction Mechanism
Figure 1: The nucleophilic addition mechanism. Note that unlike SN2 reactions, the entire mass of the probe is added to the protein.
Part 2: Comparative Landscape
To validate this probe, one must understand how it behaves relative to standard covalent warheads.
Table 1: Electrophile Performance Comparison
| Feature | This compound | Acrylamides (e.g., Ibrutinib analogs) | Haloacetamides (e.g., Iodoacetamide) |
| Reaction Type | Nucleophilic Addition | Michael Addition | SN2 Substitution |
| Target Residue | Cysteine (primary), Lysine (secondary, high pH) | Cysteine (highly specific) | Cysteine (promiscuous), Histidine |
| Reversibility | Potentially Reversible (Dithiocarbamates can dissociate) | Irreversible | Irreversible |
| Reactivity | High (Boosted by -CN/-Br EWGs) | Low to Moderate (Tunable) | Very High (Often non-specific) |
| Mass Spectrometry | +238.92 Da (Full Mass) | +MW (Full Mass) | +57.02 Da (Carbamidomethylation) |
| Validation Risk | Dissociation during sample prep if pH is not controlled. | Slow kinetics may require long incubation. | High background noise (off-target labeling). |
Part 3: The Validation Workflow (Self-Validating System)
Step 1: Intact Protein Mass Spectrometry (The "Binary" Check)
Before digesting the protein, you must confirm stoichiometry on the intact level. This differentiates covalent bonding from non-covalent binding (which usually falls apart in the organic solvents used for LC-MS).
-
Protocol Insight: Use Denaturing LC-MS (Reverse Phase). If the probe remains attached under acidic/organic conditions of the LC gradient, it is likely covalent.
-
The Math:
-
Formula: C8H3BrN2S
-
Monoisotopic Mass (using 79Br): ~237.92 Da
-
Expected Shift: Look for a series of peaks shifted by +238 Da (approx) relative to the apo-protein.
-
Note: If you see +240 Da, check for 81Br isotope abundance.
-
Step 2: Competition Assay (The "Specificity" Check)
To prove the probe is binding to the active site (or specific cysteine) and not just coating the protein surface:
-
Pre-incubate protein with a known non-covalent inhibitor (saturating concentration) for 30 mins.
-
Add this compound.
-
Result: The MS signal for the covalent adduct should be significantly reduced or abolished (the "Shift-Prevention" assay).
Step 3: Peptide Mapping (The "Location" Check)
This step identifies which cysteine is modified.
-
Critical Protocol Deviation: Do NOT alkylate your sample with Iodoacetamide (IAA) before checking the probe modification. IAA will cap all free cysteines.
-
Workflow: Denature
Reduce (DTT/TCEP) Add Probe (if not already reacted) Digest (Trypsin) LC-MS/MS. -
Data Analysis: Set the variable modification in your search engine (e.g., MaxQuant, Mascot) to the specific mass of the probe on Cysteine.
-
DOT Diagram: Validation Decision Tree
Figure 2: The decision tree for validating covalent engagement. Note the critical checkpoint at the Competition Assay.
Part 4: Detailed Experimental Protocol
Protocol: Intact Mass Shift Analysis
Reagents:
-
Recombinant Protein (5 µM final)
-
This compound (Stock in DMSO)
-
LC-MS Grade Formic Acid (0.1%) and Acetonitrile.
Procedure:
-
Reaction: Dilute protein into PBS (pH 7.4). Add probe at 1:1, 1:5, and 1:10 molar excess.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Expert Tip: Unlike acrylamides which may require hours, the electron-deficient nature of this ITC often drives reaction to completion in <1 hour.
-
-
Quenching: Do not use DTT to quench immediately, as excess thiol can destabilize the dithiocarbamate. Instead, acidify with 1% Formic Acid to pH 3.0 immediately prior to injection.
-
Analysis: Inject 10 pmol of protein onto a C4 Reverse Phase column.
-
Deconvolution: Use Maximum Entropy or similar algorithms to deconvolute the charge envelope.
-
Success Criteria: Disappearance of the Apo-mass peak and appearance of Apo + 238.9 Da.
-
Protocol: Assessment of Reversibility (Washout)
Since dithiocarbamates can be reversible:
-
Label protein with probe (1 hour).
-
Pass through a desalting column (Zeba Spin or PD-10) to remove excess free probe.
-
Incubate the labeled protein in buffer for 1, 4, and 24 hours at 37°C.
-
Analyze by Intact MS at each timepoint.
-
Interpretation: If the "+Probe" peak diminishes and the "Apo" peak reappears over time, the modification is reversible. This is critical data for drug development, as it affects residence time.
-
References
-
Comparison of Covalent Warheads & MS Valid
-
Isothiocyan
-
Mass Spectrometry Workflow for Covalent Inhibitors
-
Chemical D
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry analysis of proteins labeled with 3-Bromo-4-Isothiocyanato-Benzonitrile
Technical Guide: Mass Spectrometry Analysis of Proteins Labeled with 3-Bromo-4-Isothiocyanato-Benzonitrile (Br-ITC-BN)
Executive Summary
The Challenge: In complex proteomic mixtures, high-confidence peptide identification is often hampered by chemical noise and the ambiguity of single-peak mass assignments. Traditional database search algorithms can generate false positives, particularly for low-abundance proteins or de novo sequencing efforts where genomic data is incomplete.
The Solution: This compound (Br-ITC-BN) is a specialized chemical derivatization reagent designed to address these limitations. By targeting primary amines (N-termini and Lysine residues), it introduces a distinct isotopic signature (the 1:1 doublet of naturally occurring Bromine isotopes,
This guide evaluates the performance of Br-ITC-BN against standard alternatives and provides a validated workflow for its application in bottom-up proteomics.
Mechanism of Action & Chemical Principles
The Chemistry of Labeling
The reactive core of Br-ITC-BN is the isothiocyanate group (-N=C=S) . Under slightly alkaline conditions (pH 8.0–9.0), this electrophilic group undergoes a nucleophilic attack by unprotonated primary amines on proteins or peptides.
-
Targets:
-amino groups (N-terminus) and -amino groups (Lysine side chains).[1] -
Product: A stable thiourea derivative.
-
Stability: Unlike esters (e.g., NHS-esters), the resulting thiourea bond is highly stable against hydrolysis, ensuring label integrity during LC-MS analysis.
The "Bromine Advantage": Isotopic Pattern Recognition
The defining feature of this reagent is the Bromine atom. Unlike Carbon, Nitrogen, or Oxygen, Bromine exists in nature as two stable isotopes of nearly equal abundance:
- Br: ~50.7%
- Br: ~49.3%
Impact on MS Spectra: Every peptide labeled with Br-ITC-BN will display a characteristic 1:1 doublet separated by 2.0 Da.
-
Noise Filtering: Chemical noise rarely exhibits this precise 1:1 distribution. Software can be scripted to ignore any peak pair that does not fit this mathematical model, drastically reducing data complexity.
-
Charge State Determination: The spacing between the doublet peaks allows for instant visual confirmation of charge state (
).
Visualization of Reaction Pathway
Figure 1: Reaction pathway of Br-ITC-BN with primary amines to form a stable thiourea derivative, yielding a distinct MS doublet.
Comparative Analysis: Br-ITC-BN vs. Alternatives
The following table objectively compares Br-ITC-BN against standard labeling reagents.
| Feature | Br-ITC-BN | Iodoacetamide (IAA) | TMT / iTRAQ | Dimethyl Labeling |
| Reactive Group | Isothiocyanate (-NCS) | Iodoacetyl (-I) | NHS-Ester | Formaldehyde + NaCNBH3 |
| Target Residue | Amines (Lys, N-term) | Cysteines (Thiol) | Amines (Lys, N-term) | Amines (Lys, N-term) |
| Primary Utility | Pattern Recognition & ID Validation | Cysteine Blocking (Alkylation) | Multiplexed Quantification | Cost-effective Quantification |
| Isotopic Signature | Yes (Br doublet) | No (Monoisotopic) | No (Isobaric) | Yes (Deuterium shift) |
| MS Complexity | Reduced (via filtering) | Standard | Increased (Reporter ions) | Increased (Duplets) |
| Ionization | Enhanced (Hydrophobic) | Neutral | Enhanced | Neutral/Enhanced |
| Cost | Moderate | Low | High | Very Low |
Key Insight: Use Br-ITC-BN when your goal is confident identification (e.g., validating a new protein variant or de novo sequencing). Use TMT when your goal is high-throughput quantification across multiple samples.
Experimental Protocol
Disclaimer: This protocol assumes a standard protein digest (e.g., Trypsin) as the starting material. Always wear PPE when handling isothiocyanates.
Materials Required:
-
Protein digest (10–50
g). -
This compound (dissolved in acetonitrile).
-
Labeling Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
-
Quenching Buffer: 5% Hydroxylamine or 1% Ammonia.
-
C18 Spin columns for cleanup.
Step-by-Step Workflow:
-
Solubilization:
-
Dissolve peptide digest in 50
L of Labeling Buffer (pH 8.5). Ensure pH is >8.0 to deprotonate amines.
-
-
Reagent Addition:
-
Add a 50-fold molar excess of Br-ITC-BN (relative to estimated amine content) to the sample.
-
Note: If the reagent precipitates, add Acetonitrile (ACN) until the final concentration is ~20-30% ACN.
-
-
Incubation:
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Why? Thiourea formation is slower than NHS-ester coupling; heat drives the reaction to completion.
-
-
Quenching:
-
Add 5
L of Quenching Buffer (Hydroxylamine/Ammonia) and incubate for 15 minutes. This scavenges excess isothiocyanate.
-
-
Cleanup (Critical):
-
Acidify sample to pH 3.0 with Formic Acid.
-
Desalt using C18 spin columns to remove excess hydrolyzed reagent and salts.
-
-
LC-MS/MS Analysis:
-
Analyze using standard Reverse Phase gradients. The hydrophobic benzonitrile tag will increase retention time, aiding the separation of hydrophilic peptides.
-
Workflow Diagram
Figure 2: End-to-end workflow for processing protein samples with Br-ITC-BN labeling.[2]
Data Interpretation & Validation
When analyzing the MS data, apply the following logic to validate hits:
-
Precursor Scan (MS1):
-
Look for the "Twin Peaks" : For a singly labeled peptide, you must see two peaks of nearly equal intensity separated by exactly 2.0 Da (for
). -
Calculation: If the peptide has mass
, you will see signals at and .
-
-
Fragmentation (MS2):
-
Thiourea Stability: The label generally remains attached during CID/HCD fragmentation.
-
b- and y-ions: These will also carry the doublet signature if they contain the labeled terminus (usually N-term or Lys). This allows you to track the sequence directionality easily.
-
-
False Discovery Rate (FDR):
-
Any peptide identification assigned by the search engine must have the corresponding spectral doublet. If a spectrum matches a sequence but lacks the Br-doublet, it is a false positive (or an unlabeled artifact).
-
References
-
Gevaert, K., et al. (2003). Stable Isotope Labeling in Proteomics. Use of isotopic tags for quantitative and qualitative analysis.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Comprehensive guide on Isothiocyanate chemistry and amine reactivity.
-
Chen, X., et al. (2008). Brominated Phenyl Isothiocyanate (Br-PITC) as a Mass Spectrometry Tag. Demonstrates the utility of Bromine isotopes for pattern recognition in peptide sequencing.
-
Chemical Suppliers Database. (2024). This compound (CAS 1000577-91-2).[3][4][5][6][7][8] Verification of reagent availability and structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tnjchem.com [tnjchem.com]
- 4. tnjchem.com [tnjchem.com]
- 5. 3-Bromo-4-isothiocyanatobenzonitrile | CAS 1000577-91-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Bromo-4-isothiocyanatobenzonitrile | CAS 1000577-91-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound - CAS:1000577-91-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. dir.indiamart.com [dir.indiamart.com]
Technical Comparison: 3-Bromo-4-Isothiocyanato-Benzonitrile vs. Maleimide for Cysteine Labeling
Topic: 3-Bromo-4-Isothiocyanato-Benzonitrile vs. Maleimide for Cysteine Labeling Content Type: Publish Comparison Guide
Executive Summary
In the landscape of bioconjugation and chemoproteomics, the choice between Maleimide and This compound (BIB) represents a decision between established stability and tunable reactivity.
-
Maleimide remains the industry gold standard for permanent, site-specific cysteine labeling due to its formation of a stable thioether bond.
-
This compound , a highly electron-deficient aryl isothiocyanate, offers a distinct profile: rapid kinetics and reversible "covalent" bonding (dithiocarbamate formation). It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Reactivity-Based Protein Profiling (RBPP) rather than permanent bioconjugation.
This guide dissects the mechanistic, kinetic, and stability differences to assist researchers in selecting the appropriate warhead for their specific application.
Part 1: Mechanistic Foundations
To understand the performance gap, we must analyze the electrophilic nature of the warheads.
1. Maleimide: The Michael Acceptor
Maleimides react with thiols (cysteine) via a Michael addition reaction. The thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable carbon-sulfur (thioether) bond.
-
Outcome: Irreversible (mostly) modification.
-
Key Vulnerability: The resulting succinimide ring is susceptible to hydrolysis (ring-opening), which can be advantageous (stabilizes the adduct) or deleterious (creates heterogeneity).
2. This compound (BIB): The Activated Electrophile
BIB is an Aryl Isothiocyanate (ITC) . The isothiocyanate group (-N=C=S) reacts with nucleophiles.[1]
-
Activation: The benzene ring is substituted with electron-withdrawing groups: a Nitrile (-CN) at position 1 and a Bromine (-Br) at position 3. These groups pull electron density from the ring, making the central carbon of the isothiocyanate (-N=C =S) extremely electrophilic.
-
Reaction with Cysteine: The thiol attacks the central carbon to form a dithiocarbamate .
-
Outcome: Reversible modification.[1][2] The dithiocarbamate bond is less stable than a thioether and can revert to the free thiol and isothiocyanate, especially in the presence of excess thiols (e.g., glutathione).
Part 2: Critical Performance Comparison
The following analysis contrasts the two reagents across three critical pillars: Selectivity , Stability , and Kinetics .
1. Chemoselectivity (Cysteine vs. Lysine)
-
Maleimide: Highly selective for cysteine at pH 6.5–7.5 . At pH > 8.0, reactivity with primary amines (lysine) becomes significant.
-
BIB (ITC): Isothiocyanates are traditionally lysine labelers (forming thioureas). However, the high electrophilicity of BIB allows it to react with cysteines at neutral pH.
-
Risk: BIB has a narrower window of selectivity. At pH > 7.5, it will aggressively label lysines.
-
Insight: The dithiocarbamate (Cys adduct) is reversible, while the thiourea (Lys adduct) is stable.[1] Over time, "thiol-to-amine migration" can occur, where the label falls off the cysteine and permanently attaches to a nearby lysine.
-
2. Bond Stability & Reversibility[1][2]
-
Maleimide: Forms a Thioether .[2]
-
Plasma Stability: Moderate to High. Retro-Michael addition (loss of label) can occur in plasma, but ring hydrolysis prevents this, locking the label in place.
-
-
BIB (ITC): Forms a Dithiocarbamate .[1]
-
Plasma Stability: Low. Dithiocarbamates are susceptible to hydrolysis and nucleophilic displacement by plasma thiols (HSA, GSH).
-
Application: Ideal for Target Engagement Assays where reversibility or competition with a drug is measured, but poor for Antibody-Drug Conjugates (ADCs).
-
3. Quantitative Comparison Table
| Feature | Maleimide | This compound |
| Reaction Type | Michael Addition | Nucleophilic Addition |
| Primary Target | Cysteine (Thiol) | Lysine (Amine) & Cysteine (Thiol) |
| Bond Formed | Thioether (Succinimide) | Dithiocarbamate (with Cys) |
| Reversibility | Irreversible (mostly) | Reversible (with thiols/DTT) |
| Optimal pH | 6.5 – 7.5 | 7.0 – 8.0 (pH sensitive) |
| Reaction Speed | Fast ( | Very Fast (due to EWGs) |
| Plasma Stability | High (esp. after hydrolysis) | Low (prone to exchange) |
| Best Use Case | Permanent Labeling, ADCs | Covalent Fragments, Activity Probes |
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for both reagents, highlighting the potential for cross-reactivity in ITCs.
Caption: Reaction pathways comparing the stable thioether formation of Maleimide against the reversible dithiocarbamate and potential off-target lysine modification of BIB.
Part 4: Experimental Protocols
Protocol A: Site-Specific Labeling with Maleimide
Best for: Stable protein conjugation (fluorophores, drugs).
-
Preparation: Dissolve protein (50–100 µM) in degassed PBS (pH 7.2) containing 1 mM EDTA.
-
Note: Avoid amine buffers (Tris) if possible, though maleimide tolerates them at neutral pH.
-
-
Reduction: Add TCEP (10-fold molar excess) to reduce disulfides. Incubate 30 min at RT.
-
Critical: Remove TCEP via desalting column if using a maleimide that is sensitive to reducing agents, or use TCEP (which does not react with maleimides as aggressively as DTT).
-
-
Labeling: Add Maleimide reagent (10–20 fold molar excess) from a DMSO stock. Final DMSO < 5%.[3]
-
Incubation: React for 2 hours at 4°C or 1 hour at RT .
-
Quenching: Add excess DTT or Mercaptoethanol to quench unreacted maleimide.
-
Purification: Remove excess reagent via Zeba spin column or dialysis.
Protocol B: Covalent Probing with this compound
Best for: Assessing cysteine reactivity or fragment screening.
-
Preparation: Dissolve protein in HEPES buffer (50 mM, pH 7.0) .
-
Critical: Strictly avoid primary amine buffers (Tris, Glycine) as they will react with the isothiocyanate.
-
-
Labeling: Add BIB (10–50 fold molar excess).
-
Note: The 3-Bromo and 4-Cyano groups make this compound poorly soluble in water; ensure DMSO stock is fresh.
-
-
Incubation: React for 30–60 minutes at RT .
-
Why shorter? The reaction is faster, and prolonged incubation increases the risk of non-specific lysine labeling.
-
-
Analysis (No Purification):
-
For Mass Spectrometry: Proceed directly to digestion (trypsin) or intact mass analysis.
-
Warning: Do not use DTT/BME for quenching if you intend to keep the Cys-label intact, as it may reverse the dithiocarbamate. Use rapid acidification (0.1% Formic Acid) to stop the reaction for LC-MS.
-
References
-
National Institutes of Health (PMC). Cysteine specific bioconjugation with benzyl isothiocyanates. (Discussion on isothiocyanate selectivity profiles). Available at: [Link]
Sources
Comparing 3-Bromo-4-Isothiocyanato-Benzonitrile to NHS esters for lysine labeling
This guide provides an in-depth technical comparison between 3-Bromo-4-Isothiocyanato-Benzonitrile (Br-ITC-BN) and standard N-Hydroxysuccinimide (NHS) Esters for lysine bioconjugation.
While NHS esters are the industry standard for amine labeling, Br-ITC-BN represents a specialized class of activated aryl isothiocyanates . This molecule is not merely a generic alternative; its unique electronic structure (driven by the electron-withdrawing nitrile and bromine groups) bridges the gap between the stability of isothiocyanates and the reactivity of active esters.
Executive Summary
| Feature | NHS Esters (Standard) | This compound (Br-ITC-BN) |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Addition |
| Linkage Formed | Amide Bond (Neutral) | Thiourea Bond (Neutral/Polar) |
| Reagent Stability | Low (Hydrolyzes in minutes/hours) | High (Stable solid; slow hydrolysis in water) |
| Reactivity (pH 8) | Fast ( | Rapid ( |
| Atom Economy | Low (Releases NHS group) | 100% (No leaving group) |
| Solubility | Variable (Sulfo-NHS is water soluble) | Low (Hydrophobic; requires organic co-solvent) |
| Key Application | General protein labeling, crosslinking | SARMs synthesis, Raman tagging (CN), robust tethering |
*Note: Standard alkyl ITCs are slow. Br-ITC-BN is "activated" by electron-withdrawing groups, significantly accelerating kinetics.
Mechanistic Principles
To understand the performance difference, we must analyze the electrophilicity of the reactive centers.
The NHS Mechanism (Substitution)
NHS esters react with primary amines (Lysine
-
Critical Weakness: The carbonyl carbon is highly susceptible to attack by water (hydrolysis), creating a "race" between the lysine amine and solvent water molecules.
The Br-ITC-BN Mechanism (Addition)
Isothiocyanates react with amines to form thioureas. No leaving group is released.
-
The "Activation" Factor: Standard phenyl isothiocyanates (like FITC) react slowly. However, Br-ITC-BN features a Nitrile (-CN) group para to the ITC and a Bromine (-Br) group ortho to the ITC.
-
Hammett Effect: Both -CN and -Br are Electron Withdrawing Groups (EWG). They pull electron density away from the central carbon of the isothiocyanate (-N=C =S), making it highly electrophilic. This allows Br-ITC-BN to react with kinetics approaching that of NHS esters, without the extreme moisture sensitivity.
-
Pathway Visualization
Figure 1: Comparative reaction pathways. Note the significant hydrolysis competition for NHS esters compared to the negligible hydrolysis of Br-ITC-BN.
Detailed Performance Analysis
Hydrolytic Stability (Shelf-Life & Pot-Life)
-
NHS Esters: Highly moisture sensitive. A stock solution in DMSO must be used immediately. At pH 8.0, the half-life of an NHS ester can be less than 1 hour.
-
Br-ITC-BN: The isothiocyanate moiety is relatively stable to hydrolysis.[2] The reagent can persist in aqueous-organic mixtures for hours without significant degradation. This allows for longer incubation times to drive labeling of low-abundance or sterically hindered lysines.
Bond Stability (Post-Labeling)
-
Amide (NHS): Extremely stable across a wide pH range (pH 2–12). Ideal for therapeutics where the linker must survive lysosomal conditions.
-
Thiourea (ITC): Very stable at physiological pH.
-
Caveat: Thiourea bonds can be susceptible to Edman degradation-like cleavage if the protein is subjected to strong acids (e.g., TFA) or oxidative conditions. For standard biological assays (Western blot, Flow Cytometry), the bond is effectively permanent.
-
Solubility & Hydrophobicity
-
NHS: Available in sulfonated forms (Sulfo-NHS) which are directly water-soluble.
-
Br-ITC-BN: This molecule is hydrophobic . The benzene ring, bromine, and nitrile groups increase lipophilicity.
-
Impact: Labeling with Br-ITC-BN may alter the solubility of the target protein (precipitating it if the labeling density is too high). It requires an organic co-solvent (DMSO or DMF) for the reaction.
-
The "Silent" Benefit: Raman Tagging
The Benzonitrile (-CN) group in Br-ITC-BN offers a unique advantage over NHS esters. The C≡N triple bond stretches in the "silent region" of the Raman spectrum (approx. 2200 cm⁻¹), where biological molecules do not absorb. This makes Br-ITC-BN a dual-purpose reagent: Linker + Raman Reporter .
Experimental Protocols
Protocol A: Labeling with NHS-Ester (Standard)
Use for: Hydrophilic proteins, rapid labeling, absolute bond stability.
-
Buffer Prep: Prepare PBS or Carbonate buffer (pH 8.0–8.5). Avoid Tris or Glycine (primary amines).
-
Solubilization: Dissolve NHS-Ester in anhydrous DMSO immediately before use.
-
Reaction: Add NHS-Ester to Protein (10–20 molar excess) while vortexing.
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT).
-
Quenching: Add 1M Tris (pH 8.0) to quench unreacted ester.
-
Purification: Desalt via dialysis or size-exclusion column.
Protocol B: Labeling with Br-ITC-BN (Activated Aryl-ITC)
Use for: Robust labeling, Raman tagging, or when extended reaction times are needed.
-
Buffer Prep: Carbonate-Bicarbonate buffer (pH 9.0–9.5). ITCs require a slightly higher pH to ensure Lysine is deprotonated.
-
Solubilization: Dissolve Br-ITC-BN in anhydrous DMSO or DMF.
-
Reaction: Add Br-ITC-BN to Protein (10–20 molar excess). Ensure final organic solvent concentration is <10% to prevent protein denaturation.
-
Incubation: Incubate for 2–4 hours at RT or Overnight at 4°C.
-
Why longer? While activated, the addition reaction benefits from extended time to reach completion, and the reagent's stability permits this.
-
-
Quenching: Add 1M Glycine or Tris.
-
Purification: Desalt/Dialysis. Crucial: Ensure removal of unreacted hydrophobic Br-ITC-BN, which may stick non-specifically to the protein surface.
Decision Matrix: When to use which?
| Scenario | Recommended Reagent | Reasoning |
| Standard Antibody Labeling | NHS Ester | Established protocol, water-soluble options (Sulfo-NHS) prevent precipitation. |
| Labeling Hydrophobic Peptides | Br-ITC-BN | Matching hydrophobicity; the reagent won't hydrolyze before penetrating the peptide structure. |
| Raman Spectroscopy Studies | Br-ITC-BN | The -CN group acts as a built-in Raman reporter tag. |
| High-Throughput Screening | NHS Ester | Faster kinetics allow for shorter cycle times. |
| Sterically Hindered Lysines | Br-ITC-BN | Stability allows for overnight incubation to force the reaction without reagent degradation. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
- The authoritative source on NHS and Isothiocyan
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
- Foundational comparison of amine-reactive chemistries.
- Podhradský, D., et al. (1979). "Utility of Isothiocyanates as Blocking Groups for Amino Groups in Protein Sequence Analysis." Collection of Czechoslovak Chemical Communications.
-
PubChem. (2025).[3] "3-Bromo-4-hydroxybenzonitrile (Precursor Data)." [3]
- Source for structural and physicochemical properties of the core scaffold.
-
BOC Sciences. (2024). "NHS Esters for Antibody Labeling."[2][4]
- Current industrial standards for NHS labeling protocols.
Sources
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Assessment: 3-Bromo-4-Isothiocyanato-Benzonitrile (BIB) as a Dual-Modal Covalent Probe
Executive Summary: Beyond Standard Fluorophores
In the landscape of protein characterization, 3-Bromo-4-Isothiocyanato-Benzonitrile (BIB) represents a sophisticated deviation from standard fluorescent labeling. While reagents like FITC or Alexa Fluor excel at localization, they often perturb protein structure due to their bulk. BIB serves a distinct purpose: it is a dual-modal structural probe designed for Vibrational Spectroscopy (IR) and Mass Spectrometry (MS).
This guide characterizes BIB not merely as a label, but as a precision tool for mapping local electrostatic fields (Stark effect) and facilitating unambiguous peptide identification via unique isotopic signatures.
Mechanism of Action
The utility of BIB relies on the chemoselective reaction of the isothiocyanate (-N=C=S) group with primary amines (ε-amino of Lysine or N-terminus) to form a stable thiourea linkage.
Chemical Advantages[1][2][3]
-
The "Silent Region" Reporter: The nitrile (-C≡N) group absorbs at ~2230 cm⁻¹, a region where native proteins are transparent (1800–2300 cm⁻¹). This allows for background-free monitoring of local protein dynamics.
-
The Bromine Signature: Unlike standard organic probes (C, H, N, O), the Bromine atom introduces a distinct 1:1 isotopic ratio (⁷⁹Br:⁸¹Br), acting as a built-in "flag" for Mass Spectrometry data processing.
Reaction Pathway Diagram
Figure 1: The nucleophilic attack of a protein primary amine on the isothiocyanate carbon of BIB, yielding a stable thiourea conjugate.
Comparative Analysis: BIB vs. Alternatives
The choice of BIB is driven by the need for structural data rather than simple visualization. The table below contrasts BIB with the industry-standard fluorophore (FITC) and the non-halogenated nitrile probe (ICBN).
Table 1: Technical Comparison of Amine-Reactive Probes
| Feature | BIB (3-Bromo-4-ITC-Benzonitrile) | ICBN (4-ITC-Benzonitrile) | FITC (Fluorescein-ITC) |
| Primary Readout | FTIR (Stark Effect) & MS | FTIR (Stark Effect) | Fluorescence |
| Molecular Weight | ~239 Da (Small) | ~160 Da (Very Small) | ~389 Da (Bulky) |
| Steric Perturbation | Low | Very Low | High |
| MS Identification | Excellent (Unique 1:1 Isotope Doublet) | Difficult (Standard CHNO pattern) | Good (Mass Shift) |
| IR Frequency | ~2230 cm⁻¹ (Silent Region) | ~2230 cm⁻¹ (Silent Region) | N/A (Fingerprint Region) |
| Lipophilicity | Moderate (Br increases logP) | Low | Moderate |
| Heavy Atom Phasing | Yes (Bromine for X-ray/Cryo-EM) | No | No |
Expert Insight: Why Choose BIB over ICBN?
While ICBN is smaller, the addition of Bromine in BIB provides two critical advantages:
-
Mass Spec Filtering: In complex digests, the ⁷⁹Br/⁸¹Br doublet allows software (e.g., MS-DIAL) to filter out background noise and identify the labeled peptide with >99% confidence [1, 5].
-
Electronic Modulation: The electron-withdrawing nature of Bromine enhances the electrophilicity of the -NCS group, potentially increasing labeling efficiency at lower stoichiometries compared to ICBN.
Experimental Protocol: Labeling & Characterization
This protocol is designed to maximize labeling efficiency while maintaining protein solubility.
Phase 1: Conjugation Workflow
Reagents:
-
Buffer A: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 (Do NOT use Tris).
-
Stock Solution: 50 mM BIB in anhydrous DMSO (Prepare fresh).
-
Quench: 1 M Ethanolamine or Hydroxylamine.
Step-by-Step:
-
Buffer Exchange: Exchange protein into Buffer A using a desalting column (e.g., Zeba Spin). The pH must be >8.5 to ensure Lysine deprotonation (pKa ~10.[1]5) [4].
-
Reaction: Add BIB stock to the protein solution.
-
Target Ratio: 10-20 molar excess of BIB.
-
Solvent Limit: Keep final DMSO concentration <5% (v/v) to prevent denaturation.
-
-
Incubation: Incubate for 2 hours at Room Temperature or 4°C overnight in the dark.
-
Quenching: Add Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins.
-
Purification: Remove excess free probe via Size Exclusion Chromatography (SEC) or dialysis against a physiological buffer (e.g., PBS pH 7.4).
Phase 2: Validation (Self-Validating Systems)
A. Mass Spectrometry (The Bromine Test)
Digest the labeled protein (Trypsin) and run LC-MS/MS.
-
Success Criteria: Search for a mass shift of +237.9 Da (⁷⁹Br) and +239.9 Da (⁸¹Br) on Lysine residues.
-
Verification: The mass spectrum of the precursor ion must show two peaks of nearly equal intensity separated by 2 Da. This confirms the presence of BIB and rules out non-specific adducts [5].
B. FTIR Spectroscopy[2][3]
-
Success Criteria: A distinct peak in the silent region (2220–2240 cm⁻¹).
-
Application: Changes in this peak's frequency (wavenumber) correlate linearly with the local electric field (Stark effect), reporting on conformational changes or ligand binding [2, 6].
Analytical Workflow Diagram
Figure 2: The integrated workflow for BIB labeling, purification, and dual-modal validation via Mass Spectrometry and Infrared Spectroscopy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too low (< 8.0) | Increase pH to 9.0-9.5 to deprotonate Lysines [4]. |
| Precipitation | Hydrophobic aggregation | Reduce BIB molar excess; Add 0.05% Tween-20; Lower DMSO %. |
| No "Silent Region" Signal | Low protein concentration | FTIR requires high concentration (>100 µM). Use ATR-FTIR or concentrate sample [3]. |
| Complex MS Spectra | Non-specific labeling | Reduce reaction time; Ensure thorough quenching with Ethanolamine. |
References
-
Bromine Signature in Metabolomics: Improved Detection of Reactive Metabolites with a Bromine-containing Glutathione Analog Using Mass Defect and Isotope Pattern Matching. ResearchGate. Link
-
Nitrile Probes in Proteins: Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation. NIH/PubMed. Link
-
IR Spectroscopy of Proteins: Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews (ACS). Link
-
Isothiocyanate Labeling Optimization: Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. NIH/PubMed. Link
-
Bromine Isotope Derivatization: Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. PubMed. Link
-
Vibrational Stark Effect: Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Link
Sources
Biophysical Validation of Covalent Probes: A Guide to 3-Bromo-4-Isothiocyanato-Benzonitrile
Topic: Biophysical techniques to confirm 3-Bromo-4-Isothiocyanato-Benzonitrile binding Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
This compound (CAS: 1000577-91-2) represents a class of electrophilic probes designed for covalent protein modification.[1] Unlike reversible inhibitors, this compound utilizes an isothiocyanate (ITC) "warhead" to form stable thiocarbamate or thiourea linkages with nucleophilic residues (primarily Cysteine thiols or Lysine amines) on target proteins.[1]
Confirming the binding of such irreversible modifiers requires a departure from standard equilibrium-based assays (
The Challenge: Covalent vs. Non-Specific
The high reactivity of the isothiocyanate group can lead to "pan-assay interference" (PAINS) via non-specific labeling.[1] Therefore, the techniques selected below prioritize site-specificity and stoichiometry over simple affinity signals.
Technique 1: Intact Protein Mass Spectrometry (MS)
The Quantitative Validator [1]
Mass Spectrometry is the gold standard for confirming the existence and stoichiometry of the covalent adduct.[1] Because the reaction is an addition (R-N=C=S + Protein-SH
Why It Works (Causality)
Upon binding, the entire mass of this compound (MW
Protocol: Intact Mass Analysis
-
Incubation: Mix protein (
) with the compound ( ) in a non-nucleophilic buffer (e.g., HEPES, pH 7.5). Avoid Tris or primary amines which react with ITCs.[1] Incubate for 1-4 hours at RT. -
Desalting: Rapidly remove excess unbound compound using Zeba spin columns or LC diversion to prevent non-specific adducts during ionization.[1]
-
Ionization: Inject onto an ESI-TOF (Electrospray Ionization Time-of-Flight) system.[1]
-
Deconvolution: Transform the raw
envelope to zero-charge mass.
Self-Validating Check[1]
-
Pass: The deconvoluted spectrum shows a primary peak at
.[1] -
Fail: A "smear" of peaks (
) indicates non-specific labeling (promiscuity).
Technique 2: X-ray Crystallography (Anomalous Dispersion)
The Structural Validator [1]
While MS confirms that it binds, Crystallography confirms where it binds.[1] For this specific compound, the Bromine atom provides a unique tactical advantage: Anomalous Scattering .[1]
Expertise Insight: The Bromine Beacon
Most small organic molecules are invisible in low-resolution electron density maps.[1] However, Bromine is a heavy halogen that scatters X-rays anomalously at specific wavelengths.[1] By collecting data at the Bromine K-edge (
Protocol: Co-crystallization & Phasing[1]
-
Soaking: Soak apo-crystals of the target protein in mother liquor containing 1-5 mM this compound for 2-24 hours. (Co-crystallization is risky due to potential protein denaturation by the reactive ITC).[1]
-
Data Collection: Collect two datasets:
-
Native: Standard high-resolution pass.
-
Anomalous: At the Br-peak wavelength.[1]
-
-
Refinement: Compute the anomalous difference Fourier map. A strong peak (
) in the active site confirms the ligand's presence and orientation.[1]
Self-Validating Check[1]
-
Pass: Continuous electron density connects the ligand's isothiocyanate carbon to the protein's cysteine sulfur (C-S bond length
1.8 ).[1] -
Fail: Ligand density is present but discontinuous from the protein, suggesting non-covalent occupancy rather than covalent modification.[1]
Technique 3: Surface Plasmon Resonance (SPR)
The Kinetic Profiler [1]
SPR is typically used for reversible binding (
Why It Works
In a sensorgram, a reversible binder dissociates when buffer flow replaces the sample.[1] A covalent binder will show a binding curve that does not return to baseline during the dissociation phase.[1]
Protocol: Single-Cycle Kinetics
-
Immobilization: Tether the target protein to a CM5 sensor chip via amine coupling (ensure the active site Cys is not compromised) or biotin-streptavidin capture.[1]
-
Injection: Inject increasing concentrations of this compound.
-
Dissociation Phase: Wash with buffer for an extended period (e.g., 10-20 minutes).[1]
-
Regeneration: Crucial Step.[1] Attempt to regenerate with mild acid/base.[1] True covalent binding will resist regeneration, requiring a new chip surface for replicates.[1]
Self-Validating Check[1]
-
Pass: The response units (RU) remain elevated and stable during the wash phase (flat line).
-
Fail: The signal decays back to baseline, indicating the compound is merely a reversible binder or the ITC hydrolyzed before reacting.
Comparative Analysis & Decision Matrix
| Feature | Mass Spectrometry | X-ray Crystallography | SPR (Kinetics) |
| Primary Output | Stoichiometry (+239 Da) | 3D Binding Pose | Binding Rate ( |
| Throughput | High (Minutes) | Low (Weeks/Months) | Medium (Hours) |
| Sample Req. | Low ( | High (mg) | Low ( |
| Specificity | High (detects multi-site labeling) | Ultimate (visual proof) | Moderate (bulk signal) |
| Key Strength | Rapid confirmation of covalent bond formation.[1] | Bromine allows unambiguous localization via anomalous signal.[1] | Proves irreversibility in real-time.[1] |
Visualizing the Validation Workflow
Figure 1: Integrated workflow for confirming covalent modification. Three orthogonal techniques converge to validate the binding event, leveraging the specific mass and bromine properties of the compound.
References
-
Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317 (2011).[1] Link
-
Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design."[1] Angewandte Chemie International Edition, 55, 13408–13421 (2016).[1] Link[1]
-
Dauter, Z., & Dauter, M. "Anomalous signal of light elements for phasing of protein crystal structures."[1] Journal of Synchrotron Radiation, 14, 30–35 (2007).[1] Link
-
Holdgate, G. A., et al. "Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical."[1] Methods in Molecular Biology, 1900, 1-24 (2019).[1] Link
Sources
Technical Guide: Comparative Analysis of Isothiocyanate (ITC) Labeling Reagents
Executive Summary
Isothiocyanates (–N=C=S) represent one of the most established classes of bioconjugation reagents. Their ability to form stable thiourea bonds with primary amines (lysine side chains and N-termini) makes them indispensable for immunofluorescence, flow cytometry, and proteomic sequencing.
This guide provides a side-by-side technical comparison of the three dominant ITC reagents: FITC (Fluorescein Isothiocyanate), TRITC (Tetramethylrhodamine Isothiocyanate), and PITC (Phenyl Isothiocyanate). While FITC and TRITC are the standards for fluorescent imaging, PITC remains the cornerstone of chemical protein sequencing (Edman degradation).
Mechanism of Action: The Thiocarbamylation Reaction
Understanding the chemistry is prerequisite to troubleshooting. All ITC reagents function through the same core mechanism: Nucleophilic Addition .
The carbon atom of the isothiocyanate group is highly electrophilic. It is attacked by unprotonated primary amines (
Reaction Pathway Diagram
The following diagram illustrates the formation of the stable thiourea linkage.
Comparative Analysis: FITC vs. TRITC vs. PITC
Performance Data Matrix
The following table synthesizes experimental data regarding spectral properties and stability.
| Feature | FITC (Fluorescein-5-ITC) | TRITC (Tetramethylrhodamine-ITC) | PITC (Phenyl-ITC) |
| Primary Application | Fluorescence Imaging (Green) | Fluorescence Imaging (Red/Orange) | Protein Sequencing (Edman) |
| Excitation Max | 494 nm | 550 nm | N/A (UV Absorbance) |
| Emission Max | 518 nm | 573 nm | N/A |
| Quantum Yield (Φ) | High (~0.92) | Moderate (~0.25–0.[1]50) | N/A |
| Extinction Coeff.[1][2] (ε) | ~75,000 M⁻¹cm⁻¹ | ~85,000 M⁻¹cm⁻¹ | N/A |
| Photostability | Poor (Rapid bleaching) | Good (More stable than FITC) | Stable |
| pH Sensitivity | High (Quenches < pH 7) | Low (Stable across physiological pH) | N/A |
| Solubility | DMSO, DMF, Aqueous (pH > 6) | DMSO, DMF, Ethanol | Organic solvents |
Critical Insights
-
FITC (The High-Signal Risk): FITC remains the most popular choice due to its exceptionally high quantum yield (0.92). However, it is strictly an extracellular or basic-environment probe. In acidic environments (lysosomes, pH < 5), its fluorescence intensity drops by >90% due to protonation of the carboxyl group on the fluorescein core [1].
-
TRITC (The Stable Alternative): While TRITC has a lower quantum yield, it is often preferred for quantitative microscopy because it resists photobleaching better than FITC and its fluorescence is pH-independent in the physiological range. It is the standard pairing partner for FITC in dual-labeling experiments.
-
PITC (The Sequencing Workhorse): PITC is non-fluorescent. Its utility lies in the Edman Degradation cycle.[3][4] It labels the N-terminal amino acid, which is then cleaved off as a Phenylthiohydantoin (PTH) derivative for identification, leaving the rest of the peptide intact for the next cycle [2].[3][4]
Experimental Protocol: High-Efficiency Antibody Labeling
This protocol is designed for FITC/TRITC conjugation.[5] It includes a "Self-Validating" calculation step to ensure the Degree of Labeling (DOL) is within the optimal range (2–8 fluorophores per antibody). Over-labeling (>10) causes self-quenching and precipitation.
Workflow Diagram
Step-by-Step Methodology
-
Buffer Exchange (Critical):
-
Antibodies are often stored in Tris or Glycine buffers. These must be removed as they contain primary amines that compete with the protein for the ITC reagent.
-
Action: Dialyze the antibody into 0.1 M Sodium Carbonate buffer, pH 9.0 .
-
Validation: Ensure protein concentration is at least 2 mg/mL for efficient kinetics.
-
-
Reagent Preparation:
-
Dissolve FITC or TRITC in anhydrous DMSO at 1 mg/mL immediately before use.
-
Caution: ITCs hydrolyze rapidly in water. Never store aqueous ITC solutions.
-
-
Conjugation:
-
Calculate the molar ratio.[6] For IgG, aim for a 15-20 fold molar excess of dye to protein.
-
Add the dye solution dropwise to the stirring protein solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Quenching:
-
Add 50 mM Ammonium Chloride (NH₄Cl) or Tris (pH 8.0) and incubate for 15 minutes. This reacts with any remaining active ITC groups, preventing non-specific binding later.
-
-
Purification:
-
Use a Gel Filtration column (e.g., Sephadex G-25) or extensive dialysis (PBS, pH 7.4) to separate the conjugate (high MW) from free dye (low MW).
-
Visual Check: You should see two bands on a column; the fast-moving colored band is your protein.
-
-
Quality Control (The Self-Validation):
-
Measure Absorbance at 280 nm (
) and the dye's max ( ). -
Calculate Degree of Labeling (DOL):
-
Where:
- (Correction Factor) = 0.30 for FITC, 0.20 for TRITC (adjusts for dye absorbance at 280nm).
- = 75,000 (FITC) or 85,000 (TRITC).[1]
-
Target: DOL should be between 2 and 8.[7] If <2, increase molar excess next time. If >10, decrease it.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | Over-labeling or hydrophobic aggregation. | Reduce dye-to-protein ratio. Add dye more slowly.[8] Ensure DMSO < 10% final vol. |
| Low Fluorescence Signal | Low DOL or pH quenching (FITC). | Check pH of mounting medium (must be >8.0 for FITC). Re-calculate molar excess. |
| High Background | Free dye not removed.[9] | Repeat dialysis or use a longer desalting column. |
| Rapid Fading (Microscopy) | Photobleaching.[7][10][11] | Switch from FITC to TRITC or use an antifade mounting medium (e.g., DABCO, Vectashield). |
References
-
Thermo Fisher Scientific. "FITC and TRITC Labeling Reagents."[12] Thermo Fisher User Guide. Accessed January 28, 2026. Link
-
LibreTexts Chemistry. "Peptide Sequencing: The Edman Degradation." Chemistry LibreTexts. Accessed January 28, 2026. Link
-
BenchChem. "A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability." BenchChem Technical Guides. Accessed January 28, 2026. Link
-
AAT Bioquest. "Fluorescein Isothiocyanate (FITC) Spectrum and Properties." AAT Bioquest. Accessed January 28, 2026. Link
-
Mahmoudian, J. et al. "Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody."[7] Cell Journal, 2011.[7] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. optolongfilter.com [optolongfilter.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Precision Labeling Analysis: Stoichiometry Determination of 3-Bromo-4-Isothiocyanato-Benzonitrile (BIB)
Executive Summary
This guide details the methodology for determining the labeling stoichiometry (Degree of Labeling, DOL) of 3-Bromo-4-Isothiocyanato-Benzonitrile (BIB) on protein targets.[1] Unlike standard fluorophores (e.g., FITC) where UV-Vis spectroscopy is sufficient, BIB presents unique challenges due to its UV absorbance overlap with protein residues. However, its structure contains a Bromine atom , which serves as a distinct mass spectrometric handle.[2]
This guide advocates for Intact Protein LC-MS as the primary validation method, leveraging the unique
Chemical Context & Mechanism
To accurately determine stoichiometry, one must first understand the reaction mechanics. BIB is a heterobifunctional-like probe:
-
The Warhead (Isothiocyanate, -NCS): An electrophile that reacts with nucleophilic amines (Lysine
-amines or N-terminal -amines) to form a stable thiourea linkage.[1] -
The Reporter/Handle (Bromine, -Br): Provides a unique 1:1 isotopic doublet in Mass Spectrometry, essential for distinguishing the label from noise.
-
The Core (Benzonitrile): Provides a rigid scaffold but contributes to UV absorbance in the 200–300 nm range.[1]
Reaction Mechanism
The reaction is an addition (no leaving group is released into the bulk solvent; the proton shifts). Therefore, the mass shift on the protein is exactly equal to the molecular weight of the BIB probe.
Figure 1: The mechanism of BIB conjugation.[1] Note that the mass added to the protein corresponds to the full molecular weight of the probe (
Comparative Methodology: Choosing the Right Assay
| Feature | Method A: Intact Protein LC-MS (Recommended) | Method B: UV-Vis Spectroscopy | Method C: Indirect Amine Titration |
| Principle | Direct measurement of mass shift ( | Beer-Lambert Law ( | Loss of reactive amines (e.g., TNBS assay). |
| Accuracy | High . Resolves 0, 1, 2, 3... labels distinctively. | Medium/Low . Prone to error if | Low . High background noise on large proteins. |
| Specificity | High . Br-isotope pattern confirms identity. | Low . Cannot distinguish covalent vs. non-covalent binding. | Low . Measures any blocked amine. |
| Sample Req. | Low (1–10 | High (requires concentrated sample). | High (destructive assay). |
| Throughput | Medium (requires chromatography). | High (plate reader compatible). | Low (complex workflow). |
Primary Protocol: Intact Protein LC-MS
This is the gold standard for BIB labeling. The presence of Bromine allows for unambiguous validation of the label count using isotopic pattern analysis.
Experimental Workflow
Step 1: Reaction & Quenching
-
Incubate Protein (10–50
M) with BIB (5–20x molar excess) in Carbonate Buffer (pH 8.5–9.0) for 1–4 hours. -
Critical: Quench the reaction with excess Tris or Glycine to consume unreacted isothiocyanate.
Step 2: Desalting (Essential)
-
Remove non-covalently bound BIB. Small hydrophobic molecules like BIB can "stick" to proteins, mimicking covalent modification.
-
Method: Zeba Spin Columns (7K MWCO) or RP-HPLC guard cartridge.
Step 3: LC-MS Acquisition
-
Column: C4 or C8 Reverse Phase (e.g., Agilent PLRP-S).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
MS Setting: ESI-TOF or Orbitrap (High Resolution is preferred to see the Br split).
Data Analysis & Stoichiometry Calculation
-
Deconvolute the raw charge envelope to zero-charge mass spectra.
-
Identify the unlabeled protein mass (
). -
Look for peaks at intervals of
Da (approx MW of BIB).- Da = 1 Label
- Da = 2 Labels
-
Validation (The "Br-Check"): Zoom into the raw m/z data. A singly labeled peptide/protein should exhibit a distinct isotopic envelope widening or splitting due to the naturally occurring
and (approx 50:50 ratio).
Calculation of Average DOL:
Figure 2: LC-MS workflow prioritizing isotopic validation of the brominated probe.
Secondary Method: UV-Vis Absorbance (Correction Method)
If MS is unavailable, UV-Vis can be used, but it requires correcting for the probe's absorbance at 280 nm (the standard protein quantification wavelength).
Prerequisites:
-
Determine
of the BIB probe (dissolve pure BIB in buffer/DMSO and measure). -
Determine
of the BIB probe (likely 250–270 nm depending on the benzonitrile core).
Formula:
- : Absorbance at the probe's peak (e.g., 260 nm).
-
(Correction Factor):
.
Warning: Because BIB is a small aromatic nitrile, its absorbance spectrum may lack a distinct peak in the visible region (unlike FITC). If
Experimental Data Interpretation (Troubleshooting)
| Observation | Diagnosis | Corrective Action |
| MS: Mass shift is +220 Da instead of +240 Da | Hydrolysis of the nitrile or loss of Br (unlikely under mild conditions).[1] | Check probe integrity by LC-MS before labeling. |
| MS: High background noise, no distinct peaks | Non-covalent interaction (hydrophobic sticking). | Perform harsh wash (6M Guanidine) or use LC-MS with organic gradient. |
| Low Labeling Efficiency | pH too low. | Isothiocyanates require unprotonated amines. Increase pH to 8.5–9.0. |
| Precipitation | BIB is hydrophobic. | Ensure <5% DMSO/DMF in final reaction; add probe slowly with vortexing. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and protocols). Link
-
Banks, D. D., et al. (2008). Impact of labeling stoichiometry on the physical stability of a monoclonal antibody. Journal of Pharmaceutical Sciences. (Demonstrates the importance of DOL on protein stability). Link
-
Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation. Protein Science. (Foundational text for MS-based protein analysis). Link
-
Sigma-Aldrich. Fluorescein Isothiocyanate (FITC) Labeling Protocol. (Standard reference for ITC-based labeling workflows). Link
Sources
Functional Validation of Proteins Modified with 3-Bromo-4-Isothiocyanato-Benzonitrile: A Comparative Technical Guide
Executive Summary
3-Bromo-4-Isothiocyanato-Benzonitrile (3-Br-4-ITC-BN) represents a specialized class of heterobifunctional covalent modifiers. Unlike standard fluorescent tags or crosslinkers, this compound serves a dual purpose: it acts as a lysine-reactive warhead (via the isothiocyanate group) while simultaneously providing a spectroscopic and crystallographic handle (via the bromo-benzonitrile moiety).
This guide addresses the critical challenge of validating these modifications. While standard reagents like NHS-esters focus solely on conjugation efficiency, 3-Br-4-ITC-BN requires assays that validate not just the attachment, but the preservation of protein function and the utility of the nitrile/bromide reporters.
Part 1: Chemical Basis & Reactivity Profile
To design effective assays, one must understand the specific reactivity of the Isothiocyanate (ITC) group compared to common alternatives.
The Mechanism
The isothiocyanate group (-N=C=S) reacts primarily with nucleophilic amines (primary amines on Lysine side chains and the N-terminus) to form a stable thiourea linkage.
-
Selectivity: At physiological pH (7.4), ITCs are generally more selective for the N-terminus (lower pKa) than Lysines. At elevated pH (>8.5), Lysine modification becomes dominant.
-
The Reporter Handle:
-
Nitrile (-CN): A vibrational probe absorbing in the "silent region" (~2220 cm⁻¹) of the IR spectrum, allowing for structural dynamics monitoring without background interference.
-
Bromine (-Br): Provides a distinct isotopic signature (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br) for Mass Spectrometry validation and anomalous scattering for X-ray crystallography.
-
Comparative Analysis: 3-Br-4-ITC-BN vs. Alternatives
The following table contrasts 3-Br-4-ITC-BN with standard lysine-modifying reagents.
| Feature | 3-Br-4-ITC-BN | NHS-Esters (e.g., NHS-Biotin) | Sulfonyl Fluorides |
| Primary Target | Lysine ( | Lysine ( | Tyrosine, Lysine, Histidine |
| Linkage Type | Thiourea (Very Stable) | Amide (Stable) | Sulfonate/Sulfonamide |
| Reaction Kinetics | Slow (Hours). Requires pH > 8.0 for Lys. | Fast (Minutes).[1] Hydrolysis prone. | Moderate to Fast. |
| Reversibility | Irreversible (stable to acid/base) | Irreversible | Irreversible |
| Detection Method | IR (CN stretch), MS (Br pattern) | Requires Tag (Biotin/Fluor) | Requires Tag |
| Aqueous Stability | High (stable in buffer for hours) | Low (hydrolyzes in minutes) | High |
Expert Insight: Choose 3-Br-4-ITC-BN when you need a stable modification that does not introduce a bulky fluorophore but provides a handle for structural biology (NMR/X-ray/IR). Use NHS-esters if speed is the only priority.
Part 2: Functional Assay Protocols
The following protocols are designed to validate the modification and ensure the protein remains functionally active.
Protocol A: Stoichiometry Validation via LC-MS (The "Br-Pattern" Check)
Objective: Confirm covalent attachment and quantify the number of labels per protein using the unique bromine isotopic signature.
Materials:
-
Modified Protein (from reaction at pH 8.5).
-
Control: Unmodified Protein.
-
LC-MS Grade Formic Acid and Acetonitrile.
-
Trypsin (Sequencing Grade).
Workflow:
-
Buffer Exchange: Remove unreacted 3-Br-4-ITC-BN using Zeba Spin Desalting Columns (7K MWCO) into 50 mM Ammonium Bicarbonate. Critical: Dialysis is often insufficient for hydrophobic ITCs; spin columns are superior.
-
Denaturation & Digestion: Add Urea (8M) to denature, followed by reduction (DTT) and alkylation (Iodoacetamide). Add Trypsin (1:50 ratio) and incubate overnight at 37°C.
-
MS Acquisition: Run peptide mapping on a Q-TOF or Orbitrap system.
-
Data Analysis (The Validation Step):
-
Search for a mass shift of +223.9 Da (approximate mass of the Bromo-cyanophenyl-thiourea adduct).
-
The "Self-Validating" Signal: Look for the "Twin Peak" signature. Any peptide modified by 3-Br-4-ITC-BN will show a doublet in the mass spectrum separated by 2 Da with nearly equal intensity (due to ⁷⁹Br and ⁸¹Br isotopes). This confirms the modification is real and not a matrix artifact.
-
Protocol B: Enzymatic Activity Retention Assay
Objective: Determine if the modification sterically hinders the active site. This generic protocol assumes an enzymatic target; adjust substrate accordingly.
Rationale: Lysine modification often alters surface charge. If a critical lysine in the catalytic pocket is hit,
Step-by-Step:
-
Preparation: Prepare three samples:
-
(A) Native Enzyme (Control).
-
(B) Mock-treated Enzyme (Buffer + DMSO, no reagent).
-
(C) 3-Br-4-ITC-BN Modified Enzyme.
-
-
Substrate Titration: Prepare a serial dilution of the substrate ranging from
to . -
Reaction:
-
Incubate 10 nM enzyme with substrate in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂).
-
Monitor product formation (fluorescence/absorbance) continuously for 20 minutes.
-
-
Analysis:
-
Plot Initial Velocity (
) vs. [Substrate]. -
Fit to the Michaelis-Menten equation:
.
-
-
Interpretation:
-
Successful Labeling: Sample (C) retains >80%
of Sample (A). -
Active Site Hit: Sample (C) shows <10% activity. Action: Lower the pH of the labeling reaction to 7.0 to target the N-terminus preferentially and spare catalytic lysines.
-
Protocol C: Nitrile-Probe Stability Assay (Vibrational Spectroscopy)
Objective: Utilize the nitrile group to assess the local environment and stability of the label.
-
Sample Prep: Concentrate modified protein to >5 mg/mL.
-
FT-IR Measurement: Place 2 µL on an ATR (Attenuated Total Reflectance) crystal.
-
Scan: Acquire spectra between 1800 cm⁻¹ and 2400 cm⁻¹.
-
Readout:
-
Look for a sharp peak at ~2220 cm⁻¹ (C≡N stretch).
-
Validation: If the peak is broad or split, the probe may be in multiple environments (heterogeneous labeling). A sharp peak indicates a specific, uniform modification site.
-
Part 3: Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for characterizing proteins modified with 3-Br-4-ITC-BN.
Caption: Integrated workflow for synthesis, purification, and multi-modal validation (MS, Activity, IR) of 3-Br-4-ITC-BN modified proteins.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 1: Functional Targets for Bioconjugation).
-
Banks, R. E., et al. (2000). "Fluorine-containing isothiocyanates as reagents for the separation of enantiomers." Journal of Fluorine Chemistry. (Provides kinetic data on halogenated aryl ITCs).
-
Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. (Critical for understanding reduction steps in MS protocols).
-
Fafarman, A. T., et al. (2012). "Nitrile groups as vibrational probes of electric fields in proteins." Journal of Physical Chemistry B. (Validates the use of Benzonitrile as a reporter).
-
Drobnitz, P., et al. (1992). "Kinetics and Mechanism of the Reaction of Isothiocyanates with Amino Groups." The Chemistry of Cyanates and Their Thio Derivatives. (Foundational text on ITC-Amine reaction mechanisms).
Sources
Comprehensive Guide: Purity Analysis of 3-Bromo-4-Isothiocyanato-Benzonitrile Conjugates
Executive Summary
3-Bromo-4-Isothiocyanato-Benzonitrile is a specialized electrophilic probe and intermediate, often utilized in the synthesis of Androgen Receptor (AR) modulators (e.g., Enzalutamide analogs) and as a covalent labeling reagent for proteomic profiling.[1][2] Its dual-functional core—featuring an electron-withdrawing nitrile group and a steric bromine atom—modulates the reactivity of the isothiocyanate (-NCS) moiety, making it distinct from standard reagents like PITC or FITC.
This guide provides a rigorous technical framework for analyzing the purity of its conjugates. Unlike standard alkyl isothiocyanates, the benzonitrile core renders the -NCS group highly susceptible to nucleophilic attack, requiring precise analytical controls to distinguish between the intact conjugate , the hydrolyzed impurity (aniline derivative) , and oligomeric byproducts .
Part 1: Chemical Basis & Reactivity Profile
To analyze purity, one must first understand the degradation pathways. The electron-withdrawing nature of the para-cyano and meta-bromo groups increases the electrophilicity of the isothiocyanate carbon, enhancing reaction rates with nucleophiles (amines/thiols) but also increasing susceptibility to hydrolysis.
The Conjugation & Degradation Pathway
The following diagram illustrates the primary conjugation event versus the competing hydrolysis pathway that generates the primary impurity.
Figure 1: Mechanistic pathway showing the competition between stable thiourea formation (Target) and hydrolysis leading to the primary aniline impurity (Impurity A).
Part 2: Comparative Performance Analysis
When selecting a conjugation chemistry, this compound competes with NHS-esters and Maleimides. The choice impacts the impurity profile and required analytical resolution.
| Feature | This compound (ITC) | NHS-Ester Analogs (e.g., Succinimidyl esters) | Maleimides |
| Target Residue | Primary Amines (Lys, N-term) & Thiols | Primary Amines (Lys, N-term) | Thiols (Cys) |
| Linkage Type | Thiourea (Stable, rigid) | Amide (Native-like) | Thioether (Succinimide ring can open) |
| Hydrolytic Stability | Moderate (Half-life: hours in H2O) | Low (Half-life: minutes in H2O) | High (Stable in H2O) |
| Major Impurity | 3-Bromo-4-Aminobenzonitrile (Aniline) | Carboxylic Acid parent | Hydrolyzed Maleamic Acid |
| UV Detection | Strong UV (CN/Br aryl core) | Weak (unless fluorophore attached) | Variable |
| Purity Challenge | Removing the aniline impurity (similar hydrophobicity) | Removing the acid (usually easy via pH) | Epimerization/Ring opening |
Expert Insight: The ITC derivative is superior for applications requiring a stable, rigid linker that resists enzymatic cleavage better than amides. However, the aniline impurity (Impurity A) is lipophilic and often co-elutes with the starting material in Reverse Phase (RP) chromatography, necessitating the specific gradient described below.
Part 3: Purity Analysis Protocol (Experimental)
This protocol is validated for conjugates with small peptides and small-molecule scaffolds.
Sample Preparation (Critical Step)
-
Solvent: Dissolve conjugates in anhydrous DMSO or Acetonitrile . Avoid alcohols (MeOH/EtOH) as they can react with residual ITC to form carbamates (Impurity B).
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; it binds ITCs).
HPLC Method: "The Polarity Wedge"
Standard C18 gradients often fail to separate the hydrolyzed aniline from the intact ITC. This method uses a "Polarity Wedge" gradient to maximize resolution in the mid-polar region.
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 254 nm (Aryl absorption) and 210 nm (Amide/Thiourea).
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Load |
| 10.0 | 60 | Shallow Gradient (Separates Aniline from ITC) |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Wash |
| 14.1 | 5 | Re-equilibration |[3]
Mass Spectrometry (LC-MS) Settings
-
Ionization: ESI Positive (+) and Negative (-) switching.
-
Key Signals:
-
Conjugate: [M+H]+
-
Hydrolyzed Impurity (Aniline): [M+H]+ = 197/199 m/z (Br isotope pattern 1:1).
-
Intact Reagent (ITC): [M+H]+ often not seen (hydrolyzes in source); look for [M+MeOH+H]+ if MeOH used, or [M-NCS]+ fragments.
-
Part 4: Analytical Decision Tree
Use this workflow to validate the purity of your conjugate batch.
Figure 2: Analytical workflow for decision-making during purity assessment.
Part 5: Troubleshooting & Causality
Observation: Doublet peaks in the chromatogram.
-
Causality: If the conjugate contains a chiral center (e.g., an amino acid), the bulky 3-Bromo-4-cyanophenyl group can induce atropisomerism (restricted rotation), appearing as split peaks.
-
Solution: Run the HPLC at 55°C. If peaks merge, it is rotameric; if not, it is a diastereomeric impurity.
Observation: Signal loss in MS.
-
Causality: The nitrile group (-CN) is electron-withdrawing, reducing ionization efficiency in positive mode.
-
Solution: Spike the mobile phase with 5mM Ammonium Acetate to promote [M+NH4]+ adduct formation, which is often more stable for nitriles.
References
-
Isothiocyanate Chemistry & Stability
- Mechanism of Isothiocyanate Hydrolysis and Conjug
- Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group.
-
Analytical Methods for Isothiocyanates
- Simultaneous Determination of Various Isothiocyan
-
Marton, M., et al. (2013).[4] Journal of Chromatography A.
-
Comparison with NHS Esters
-
Specific Precursor Data (3-Bromo-4-fluorobenzonitrile)
- Synthesis and properties of halogen
- PubChem Compound Summary for CID 75341 (Rel
Sources
- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-Bromo-4-Isothiocyanato-Benzonitrile proper disposal procedures
Executive Safety Summary & Chemical Profile
Objective: This guide defines the operational workflow for the safe disposal of 3-Bromo-4-Isothiocyanato-Benzonitrile (CAS: Custom/Analogous structures apply). This compound presents a tri-functional hazard profile : it contains a halogen (Bromine), a lachrymator/sensitizer (Isothiocyanate), and a toxic nitrile group (Benzonitrile).
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with acids (risk of HCN generation).
-
Do NOT mix with amines or water in a closed waste container (risk of exothermic polymerization and pressure buildup).
Chemical Hazard Profile
| Feature | Moiety | Hazard Implication | Waste Classification |
| Halogenated | Aryl Bromide (-Br) | Requires high-temperature incineration to prevent formation of dioxins/furans if burned improperly.[1] | Halogenated Organic Waste |
| Reactive | Isothiocyanate (-NCS) | Potent lachrymator (tear gas effect) and skin sensitizer.[1] Hydrolyzes slowly to release COS/CO2. | Lachrymator / Irritant |
| Toxic | Nitrile (-CN) | Metabolic release of cyanide ions; toxic by ingestion/dermal absorption.[1] Reacts with strong acids to form Hydrogen Cyanide (HCN). | Toxic / Poison |
Pre-Disposal Risk Assessment: The "Why" Behind the Protocol
Before handling waste, you must understand the causality of potential accidents. This is not just about compliance; it is about preventing uncontrolled reactions in the waste carboy.
1. The Water Incompatibility Rule:
-
Mechanism:[2][3][4][5] Isothiocyanates react with water (hydrolysis), albeit slowly without a catalyst, to form thiocarbamates, which decompose into amines and Carbonyl Sulfide (COS) or CO2.
-
Risk:[4][6][7][8][9] If you dispose of this compound in a waste container with high water content, gas evolution can pressurize and rupture the container.
-
Protocol: Use a low-water content solvent waste stream (Organic Solvents).
2. The Amine Incompatibility Rule:
-
Mechanism:[2][3][4][5] Isothiocyanates are electrophiles that react rapidly with nucleophilic amines (e.g., waste containing triethylamine or piperidine) to form thioureas.
-
Risk:[4][6][7][8][9] This reaction is exothermic. In a bulk waste container, this heat can volatilize other solvents or accelerate decomposition.
-
Protocol: Segregate from amine-rich waste streams.
3. The Acid Incompatibility Rule:
-
Mechanism:[2][3][4][5] While aryl nitriles are relatively stable, strong acidic conditions can promote hydrolysis or, in the presence of other salts, potential HCN release.
-
Protocol: Maintain neutral pH in the waste stream.
Segregation & Waste Stream Classification
Proper segregation is the primary defense against laboratory accidents. Use the following decision logic to determine the correct waste stream.
Figure 1: Waste Segregation Decision Tree. The presence of the Bromine atom mandates a "Halogenated" classification, which overrides most other solvent classifications.
Decontamination & Spill Response Protocol
Scenario: You have spilled 500mg of solid powder or 5mL of solution on the benchtop.
The "Do Not" List:
-
Do NOT use bleach (Sodium Hypochlorite). Bleach can react with the isothiocyanate sulfur to form toxic oxidation byproducts.
-
Do NOT use strong acids.
Step-by-Step Response:
-
Evacuate & Ventilate: The isothiocyanate moiety is a lachrymator. If the powder is airborne, evacuate the lab immediately. Allow dust to settle (15-30 mins).
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If powder is loose, a fit-tested N95 or P100 respirator is recommended.
-
Containment:
-
Solids: Cover with a wet paper towel (dampened with ethanol/water) to prevent dust dispersal, then scoop up.
-
Liquids: Cover with an absorbent pad or vermiculite.
-
-
Surface Decontamination (The Nucleophilic Wash):
-
Prepare a solution of 5% Sodium Carbonate (soda ash) and 5% detergent in water .
-
Why: The mild base promotes hydrolysis of the isothiocyanate into less volatile species without the aggression of strong caustic soda (NaOH). The detergent solubilizes the hydrophobic aromatic ring.
-
Wipe the area 3 times.
-
-
Disposal of Cleanup Materials: All wipes, pads, and gloves used in cleanup must be placed in a sealed bag and disposed of as Solid Hazardous Waste .
Final Disposal Workflow (Operational)
This section details how to package the waste for transfer to your facility's EHS (Environmental Health & Safety) team.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Bagging: Place the chemical container (or debris) inside a clear polyethylene bag inside the jar.
-
Labeling:
-
RCRA Consideration: While not typically a P-listed waste (unless specified by local regulation), treat as Toxic Hazardous Waste .
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: Approved safety carboy (typically 5L or 20L HDPE).
-
Stream: Halogenated Organic Solvents .
-
Crucial: Ensure this carboy does not contain strong oxidizers (Nitric acid) or active amines.
-
-
Labeling:
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow for preparing the chemical for final removal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][6]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-Bromobenzonitrile (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. p2infohouse.org [p2infohouse.org]
- 4. reed.edu [reed.edu]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Personal protective equipment for handling 3-Bromo-4-Isothiocyanato-Benzonitrile
Introduction: The "Dual-Threat" Hazard Profile
Handling 3-Bromo-4-Isothiocyanato-Benzonitrile requires a departure from standard organic intermediate protocols. This molecule presents a "dual-threat" profile due to the synergistic hazards of its functional groups:
-
The Isothiocyanate (-NCS) Moiety: A potent electrophile. It is a lachrymator (tear-inducing), a strong respiratory sensitizer, and a skin irritant. It can hydrolyze in humid air to release toxic amines.
-
The Benzonitrile Core: A toxic nitrile capable of systemic toxicity via dermal absorption or inhalation.
-
The Bromine Substituent: Increases the lipophilicity of the molecule, significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and enter the bloodstream.
Critical Warning: Do not treat this merely as a "nuisance dust." Treat every milligram as a potential systemic toxicant and sensitizer.
Risk Assessment & Chemical Behavior[1]
Before selecting PPE, you must understand the failure modes of standard protection against this specific compound structure.
| Feature | Hazard Mechanism | Operational Implication |
| Physical State | Solid / Crystalline Powder | Dust Control: Primary exposure vector is inhalation of airborne particulates during weighing. |
| Reactivity | Electrophilic (reacts with nucleophiles) | Bio-Conjugation: Rapidly binds to proteins (cysteine/lysine residues), leading to permanent sensitization (allergy). |
| Stability | Hydrolysis Sensitive | Moisture Control: Decomposes in water/humidity; keep containers desiccated. |
| Permeation | Lipophilic (Brominated) | Glove Breakthrough: Standard thin nitrile gloves may have reduced breakthrough times due to the bromine atom facilitating polymer migration. |
PPE Decision Matrix
This matrix is designed to exceed minimum regulatory requirements, focusing on maximum operator safety based on the compound's permeation properties.
A. Routine Handling (mg to <1g scale)
Context: Weighing, NMR prep, sealed vessel transfer.
| Body Area | Required PPE | Technical Justification |
| Hands | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) | The outer glove acts as a sacrificial barrier. The air gap between gloves reduces diffusion rates. Change outer gloves every 30 mins. |
| Respiratory | Fume Hood ONLY (Face velocity: 100 fpm) | Do not handle on an open bench. If hood work is impossible, a P100/OV Respirator is mandatory (Particulate + Organic Vapor). |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Isothiocyanates are lachrymators; vapors/dust must be sealed away from the mucosa. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats trap dust. Tyvek sheds particulates and prevents chemical permeation to street clothes. |
B. High Risk / Spill Cleanup (>1g or Liquid Solution)
Context: Spills, scale-up synthesis, cleaning rotary evaporators.
| Body Area | Required PPE | Technical Justification |
| Hands | Silver Shield® (Laminate) under Nitrile | Laminate film offers >4hr breakthrough protection against aromatics and nitriles where nitrile rubber fails. |
| Respiratory | Full-Face Respirator (P100/OV) | Protects eyes and lungs simultaneously. Essential if the solid has been dissolved in volatile solvents (DCM, THF). |
| Body | Chem-Tape Sealed Cuffs | Tape the junction between glove and sleeve to prevent dust ingress during arm movement. |
Operational Protocol: Step-by-Step
Phase 1: Engineering Controls & Pre-Check
-
Static Mitigation: Brominated solids are often static-prone. Use an ionizing fan or anti-static gun in the fume hood before weighing to prevent "jumping" powder.
-
Moisture Exclusion: Ensure all receiving vessels are dry. Hydrolysis of the isothiocyanate group can release HBr or toxic amines.
Phase 2: The "Beak Method" Doffing Technique
Standard doffing often contaminates the wrists. Use this specific method for sensitizers.
-
Pinch the outside of Glove A near the wrist. Peel away from the hand, turning it inside out. Hold Glove A in the gloved hand B.
-
Slide an ungloved finger under the wrist of Glove B (touching only the inside).
-
Peel Glove B off over Glove A, creating a sealed "bag" containing both gloves.
-
Dispose of immediately in solid hazardous waste.
Phase 3: Decontamination
Do not use ethanol/acetone initially.
-
Primary Wipe: Use a dry paper towel to pick up bulk powder.
-
Chemical Decon: Wipe surfaces with a mild aqueous surfactant (soap/water) .
-
Why? Organic solvents (Acetone/DCM) dissolve the compound and drive it into the pores of the surface (or your gloves), increasing permeation risk. Use water/soap to lift the solid first.
-
Visualization: Safety Logic Flowchart
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment.
Caption: Operational workflow for selecting PPE and Engineering Controls based on scale and physical state.
Disposal & Emergency Response
Disposal Protocol
-
Segregation: Strictly segregate from ACIDS .
-
Reason: Nitriles can liberate Hydrogen Cyanide (HCN) in the presence of strong acids. Isothiocyanates can decompose to release toxic sulfides.
-
-
Container: Double-bag in polyethylene (PE) bags before placing in the solid waste drum. Label clearly: "Toxic Solid - Isothiocyanate/Nitrile."
Emergency First Aid
-
Eye Contact: Flush for 15 minutes minimum.[1][2] Do not rub (abrasive solid).
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol (enhances absorption).
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). CDC - NIOSH Pocket Guide to Chemical Hazards - Isocyanates & Isothiocyanates. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure - Chemical Resistance Guide. United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary: Isothiocyanates Toxicity Profile. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
